5'-DMTr-dA(Bz)-Methyl phosphonamidite
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C45H51N6O6P |
|---|---|
Molecular Weight |
802.9 g/mol |
IUPAC Name |
N-[9-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C45H51N6O6P/c1-30(2)51(31(3)4)58(7)57-38-26-40(50-29-48-41-42(46-28-47-43(41)50)49-44(52)32-14-10-8-11-15-32)56-39(38)27-55-45(33-16-12-9-13-17-33,34-18-22-36(53-5)23-19-34)35-20-24-37(54-6)25-21-35/h8-25,28-31,38-40H,26-27H2,1-7H3,(H,46,47,49,52)/t38-,39-,40-,58?/m1/s1 |
InChI Key |
SHLCUYWRZCTCOJ-WKUHJHGBSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Gatekeeper of Synthesis: A Technical Guide to the Role of the 5'-DMTr Group in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the precise world of synthetic oligonucleotide manufacturing, the success of building a specific DNA or RNA sequence hinges on the controlled, stepwise addition of nucleotide monomers. Central to this process is the use of protecting groups that prevent unwanted side reactions. Among these, the 5'-dimethoxytrityl (DMTr) group stands out as a critical gatekeeper, ensuring the fidelity and efficiency of solid-phase oligonucleotide synthesis. This technical guide provides an in-depth exploration of the pivotal role of the 5'-DMTr group, detailing its chemical properties, its function within the synthesis cycle, and the quantitative impact of its application and removal on the final product yield and purity.
The Essential Role of the 5'-DMTr Group
The primary function of the 5'-DMTr group is to act as a temporary protecting group for the 5'-hydroxyl moiety of the nucleoside phosphoramidite (B1245037).[1] This protection is fundamental to the phosphoramidite method, the gold standard in oligonucleotide synthesis, for several key reasons:
-
Directionality and Regioselectivity: Oligonucleotide synthesis proceeds in the 3' to 5' direction. The DMTr group blocks the 5'-hydroxyl, preventing self-polymerization of the phosphoramidite monomers and ensuring that the coupling reaction occurs exclusively between the 3'-phosphoramidite of the incoming monomer and the free 5'-hydroxyl of the growing oligonucleotide chain attached to the solid support.[2]
-
Acid Lability: The bond linking the DMTr group to the 5'-oxygen is highly susceptible to cleavage under mild acidic conditions. This allows for its quantitative removal at the beginning of each synthesis cycle without damaging the growing oligonucleotide chain.[3]
-
Stability in Basic and Neutral Conditions: The DMTr group is stable to the basic and neutral conditions employed during the coupling, capping, and oxidation steps of the synthesis cycle, ensuring it remains in place until its specific removal is required.
-
Monitoring of Synthesis Efficiency: Upon cleavage, the DMTr group is released as a stable, bright orange-colored dimethoxytrityl cation. This cation has a strong absorbance at 495 nm, which can be measured spectrophotometrically to monitor the efficiency of each coupling step in real-time.[4][5]
The Solid-Phase Synthesis Cycle: A Step-by-Step Breakdown
The synthesis of an oligonucleotide is a cyclical process, with each cycle resulting in the addition of a single nucleotide. The 5'-DMTr group plays a crucial role in the first step of this cycle.
Detritylation (Deblocking)
The synthesis cycle begins with the removal of the 5'-DMTr group from the nucleoside attached to the solid support (or the terminal nucleoside of the growing chain in subsequent cycles). This is achieved by treating the support-bound oligonucleotide with a weak acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous, non-polar solvent like dichloromethane (B109758) (DCM).[4] The acid protonates the ether oxygen, leading to the cleavage of the C-O bond and the release of the DMTr cation.[4]
Coupling
With the 5'-hydroxyl group now free, the next phosphoramidite monomer, activated by a catalyst such as 1H-tetrazole or 5-ethylthio-1H-tetrazole (ETT), is introduced. The activated phosphoramidite rapidly couples with the free 5'-hydroxyl group, forming a phosphite (B83602) triester linkage. This reaction is highly efficient, typically exceeding 99%.[3]
Capping
To prevent the elongation of any unreacted 5'-hydroxyl groups in subsequent cycles, which would result in deletion mutations (n-1 shortmers), a capping step is performed.[2] This is typically achieved by acetylation using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[6]
Oxidation
The newly formed phosphite triester linkage is unstable and susceptible to cleavage. Therefore, it is oxidized to a more stable pentavalent phosphotriester, the natural linkage in DNA and RNA. This is commonly done using a solution of iodine in a mixture of tetrahydrofuran (B95107), pyridine (B92270), and water.[4]
Following the oxidation step, the cycle is repeated, starting with the detritylation of the newly added nucleotide, until the desired oligonucleotide sequence is assembled.
Quantitative Data in Oligonucleotide Synthesis
The efficiency of each step in the synthesis cycle, particularly coupling, directly impacts the overall yield of the full-length oligonucleotide.
Impact of Coupling Efficiency on Overall Yield
Even small variations in coupling efficiency have a significant cumulative effect on the final yield of the desired full-length product, especially for longer oligonucleotides.
| Coupling Efficiency per Step | Overall Yield of a 20-mer (%) | Overall Yield of a 50-mer (%) | Overall Yield of a 100-mer (%) |
| 98.0% | 66.8 | 36.4 | 13.3 |
| 98.5% | 73.9 | 47.0 | 22.1 |
| 99.0% | 81.8 | 59.5 | 35.4 |
| 99.5% | 90.5 | 77.8 | 60.5 |
Data is theoretical and calculated as (Coupling Efficiency)^ (Number of couplings)
Comparison of Detritylation Reagents
The choice of the detritylating agent is a critical parameter that involves a trade-off between the speed of detritylation and the risk of a significant side reaction, depurination. Depurination is the acid-catalyzed cleavage of the glycosidic bond between a purine (B94841) base (adenine or guanine) and the deoxyribose sugar, leading to the loss of the base and ultimately, chain cleavage during the final deprotection step.[7][8]
| Parameter | 3% Trichloroacetic Acid (TCA) in DCM | 3% Dichloroacetic Acid (DCA) in DCM |
| pKa | ~0.7[7] | ~1.5[3] |
| Detritylation Rate | Faster[3] | Slower[3] |
| Depurination Rate | Higher[9] | Lower[10] |
| Half-life of dA Depurination | ~19 minutes[9] | ~77 minutes[9] |
| Recommendation | Suitable for short, routine syntheses.[7] | Recommended for long oligonucleotides and sequences containing sensitive or modified bases to minimize depurination.[3] |
Experimental Protocols
The following are generalized protocols for the key steps in solid-phase oligonucleotide synthesis on an automated synthesizer. Specific timings and volumes may vary depending on the synthesizer model and scale of synthesis.
Protocol 1: Detritylation
-
Reagent: 3% Trichloroacetic Acid (TCA) or 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM).
-
Procedure:
-
Deliver the deblocking solution to the synthesis column containing the solid support.
-
Allow the reagent to flow through the column for a predetermined time (e.g., 60-120 seconds). For DCA, a longer reaction time is often required compared to TCA.[3]
-
The orange-colored effluent containing the DMTr cation is directed to a spectrophotometer for absorbance measurement at 495 nm to quantify the coupling efficiency of the previous cycle.
-
Wash the column thoroughly with anhydrous acetonitrile (B52724) to remove all traces of the acid and the cleaved DMTr group before proceeding to the next step.
-
Protocol 2: Coupling
-
Reagents:
-
Phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).
-
Activator solution (e.g., 0.45 M 1H-tetrazole or 0.25 M 5-ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile).
-
-
Procedure:
-
Simultaneously deliver the phosphoramidite solution and the activator solution to the synthesis column. A molar excess of both reagents is used to drive the reaction to completion.
-
Allow the coupling reaction to proceed for a specified time (e.g., 30-180 seconds). The optimal time can vary depending on the specific phosphoramidite and activator used.
-
Wash the column with anhydrous acetonitrile to remove unreacted phosphoramidite and activator.
-
Protocol 3: Capping
-
Reagents:
-
Capping Reagent A: Acetic anhydride in tetrahydrofuran (THF) and pyridine or lutidine.
-
Capping Reagent B: 16% N-methylimidazole in THF.
-
-
Procedure:
-
Deliver Capping Reagent A and Capping Reagent B to the synthesis column.
-
Allow the capping reaction to proceed for a short period (e.g., 30 seconds) to acetylate any unreacted 5'-hydroxyl groups.
-
Wash the column with anhydrous acetonitrile.
-
Protocol 4: Oxidation
-
Reagent: 0.02 M Iodine in a solution of THF/Pyridine/Water.
-
Procedure:
-
Deliver the oxidizing solution to the synthesis column.
-
Allow the oxidation to proceed for a defined time (e.g., 30 seconds) to convert the phosphite triester to a phosphotriester.
-
Wash the column with anhydrous acetonitrile to remove the oxidizing reagent and prepare for the next synthesis cycle.
-
Visualizing the Process: Diagrams
Chemical Structure of a 5'-DMTr Protected Deoxyadenosine (B7792050) Phosphoramidite
Caption: Structure of a 5'-DMTr protected deoxyadenosine phosphoramidite monomer.
Solid-Phase Oligonucleotide Synthesis Cycle
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Detritylation Mechanism
Caption: The acid-catalyzed removal of the 5'-DMTr group.
Conclusion
The 5'-DMTr group is an indispensable component of modern oligonucleotide synthesis. Its unique combination of properties—steric bulk for protection, acid lability for controlled removal, and the generation of a chromophore for real-time monitoring—has enabled the routine, automated synthesis of high-fidelity oligonucleotides. A thorough understanding of its role and the careful optimization of the detritylation step are paramount for researchers, scientists, and drug development professionals to achieve high yields of pure, full-length oligonucleotides for a wide range of applications in research, diagnostics, and therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 5. isogen-lifescience.com [isogen-lifescience.com]
- 6. academic.oup.com [academic.oup.com]
- 7. youdobio.com [youdobio.com]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. academic.oup.com [academic.oup.com]
- 10. glenresearch.com [glenresearch.com]
The Core Mechanism of Phosphoramidite Coupling with Methyl Phosphonamidites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and key considerations in the synthesis of methylphosphonate (B1257008) oligonucleotides using methyl phosphonamidite chemistry. This class of oligonucleotide analogues, characterized by a neutral methyl group replacing one of the non-bonding phosphoryl oxygens, offers unique properties for therapeutic and research applications, including enhanced nuclease resistance and improved cellular uptake.
The Mechanism of Methylphosphonamidite Coupling
The solid-phase synthesis of methylphosphonate oligonucleotides follows a cyclical process analogous to standard phosphoramidite (B1245037) chemistry. The core of this process is the coupling reaction, where a methyl phosphonamidite monomer is added to the growing oligonucleotide chain. This reaction proceeds through several key steps:
-
Activation: The coupling reaction is initiated by an activator, typically a weak acid such as 1H-tetrazole, 4,5-dicyanoimidazole (B129182) (DCI), or 5-(ethylthio)-1H-tetrazole (ETT). The activator protonates the diisopropylamino group of the methyl phosphonamidite, converting it into a good leaving group.
-
Nucleophilic Attack: The free 5'-hydroxyl group of the solid-support-bound oligonucleotide chain acts as a nucleophile, attacking the activated phosphorus center of the methyl phosphonamidite.
-
Formation of a Methylphosphonite Triester Linkage: This nucleophilic attack results in the formation of a new internucleotide linkage, a trivalent methylphosphonite triester. This intermediate is unstable and susceptible to hydrolysis, making the subsequent oxidation step critical.
The choice of activator can influence the kinetics of the coupling reaction. DCI, for instance, has been reported to result in faster coupling times compared to 1H-tetrazole.[1][2]
Stereochemistry of the Methylphosphonate Linkage
A key feature of the methylphosphonate linkage is the introduction of a chiral center at the phosphorus atom. The use of standard, achiral methylphosphonamidites results in the formation of a mixture of diastereomers (Rp and Sp) at each coupling step. For an oligonucleotide with 'n' methylphosphonate linkages, this leads to the generation of 2^n diastereomers. The stereochemistry of the phosphonate (B1237965) linkage can significantly impact the hybridization properties and biological activity of the oligonucleotide.[3][4] Methods for the stereocontrolled synthesis of methylphosphonate oligonucleotides, often involving the use of chirally pure building blocks, have been developed to address this complexity.[5]
Experimental Protocol: Automated Solid-Phase Synthesis
The following provides a generalized protocol for the automated solid-phase synthesis of methylphosphonate oligonucleotides. Specific parameters may need to be optimized based on the synthesizer, the specific sequence, and the scale of the synthesis.
Reagents and Solutions:
-
Methyl Phosphonamidites: 0.1 M solution in anhydrous acetonitrile.
-
Activator: 0.25 M - 0.5 M solution of 1H-tetrazole, DCI, or ETT in anhydrous acetonitrile.
-
Capping Reagents:
-
Cap A: Acetic anhydride (B1165640) in THF/pyridine.
-
Cap B: N-methylimidazole in THF.
-
-
Oxidizing Reagent: 0.02 M - 0.1 M Iodine in THF/pyridine/water. A low-water formulation is often preferred for methylphosphonate synthesis to minimize hydrolysis of the methylphosphonite intermediate.[6]
-
Deblocking Reagent: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).
-
Cleavage and Deprotection: Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).
Synthesis Cycle:
The synthesis proceeds in a 3' to 5' direction through a repeated cycle of four main steps for each monomer addition.
| Step | Reagent/Solvent | Typical Time | Purpose |
| 1. Deblocking | 3% TCA or DCA in DCM | 60 - 120 sec | Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl for the next coupling reaction. |
| 2. Coupling | Methyl Phosphonamidite + Activator in Acetonitrile | 2 - 10 min | Formation of the methylphosphonite triester linkage between the activated methyl phosphonamidite and the 5'-hydroxyl of the growing chain. Coupling times may need to be extended for modified bases.[7] |
| 3. Capping | Capping Reagents A and B | 30 - 60 sec | Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants (n-1 sequences). |
| 4. Oxidation | Iodine Solution | 30 - 60 sec | Oxidation of the unstable trivalent methylphosphonite triester to the stable pentavalent methylphosphonate triester. |
This cycle is repeated until the desired oligonucleotide sequence is assembled.
Quantitative Data on Coupling Efficiency
Potential Side Reactions and Byproducts
Several side reactions can occur during the synthesis of methylphosphonate oligonucleotides, leading to the formation of impurities:
-
Hydrolysis of the Methylphosphonite Intermediate: The trivalent phosphorus intermediate is highly susceptible to hydrolysis. The presence of water in the reagents or solvents can lead to the formation of H-phosphonate species, which are unreactive in the subsequent coupling steps. The use of anhydrous conditions and low-water oxidizing solutions is crucial to minimize this side reaction.[6]
-
Formation of P(V) Impurities: Premature oxidation of the phosphoramidite can lead to the formation of P(V) species that are inactive in the coupling reaction. This can be detected by ³¹P NMR spectroscopy.
-
Depurination: The acidic conditions of the deblocking step can lead to the cleavage of the glycosidic bond of purine (B94841) bases (adenine and guanine), resulting in abasic sites in the oligonucleotide chain.
-
N-3 Cyanoethylation of Thymidine (B127349): During the final deprotection with ammonia, acrylonitrile, a byproduct of the removal of the cyanoethyl protecting group from the phosphate (B84403) backbone, can react with the N-3 position of thymidine residues.
Characterization and Purification
Following synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed. The crude product is a complex mixture containing the full-length oligonucleotide, truncated sequences, and other byproducts.
-
Purification: Purification is typically performed using high-performance liquid chromatography (HPLC), either by reverse-phase (RP-HPLC) or ion-exchange (IEX-HPLC). Polyacrylamide gel electrophoresis (PAGE) can also be used for purification, especially for longer oligonucleotides.[8]
-
Characterization: The purified methylphosphonate oligonucleotide is characterized to confirm its identity and purity.
-
Mass Spectrometry (MS): Used to determine the molecular weight of the oligonucleotide and confirm the correct sequence.
-
³¹P NMR Spectroscopy: A powerful tool for characterizing the phosphorus backbone. The chemical shifts in the ³¹P NMR spectrum can distinguish between phosphodiester, phosphorothioate, and methylphosphonate linkages, as well as identify phosphorus-containing impurities.[8][9] Methylphosphonate linkages typically show signals in the range of 23-25 ppm.[8]
-
Visualizing the Workflow and Mechanism
To further elucidate the process, the following diagrams created using the DOT language illustrate the key pathways and the experimental workflow.
References
- 1. Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and thermodynamics of oligonucleotides containing chirally pure R(P) methylphosphonate linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 8. Purification and Characterization of Phosphonoglycans from Glycomyces sp. Strain NRRL B-16210 and Stackebrandtia nassauensis NRRL B-16338 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
The Benzoyl Protecting Group in DNA Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic chemistry, particularly in the automated synthesis of DNA oligonucleotides, the precise and temporary masking of reactive functional groups is paramount. The benzoyl (Bz) protecting group has long been a cornerstone in this field, primarily for the protection of the exocyclic amino groups of deoxyadenosine (B7792050) (dA) and deoxycytidine (dC). Its stability under the conditions of oligonucleotide chain assembly and its lability under specific deprotection conditions have made it a widely adopted standard. This technical guide provides a comprehensive overview of the function, application, and critical considerations of the benzoyl protecting group in DNA synthesis.
Core Function and Mechanism of Action
The primary role of the benzoyl group is to prevent the exocyclic amino functions of adenine (B156593) and cytosine from undergoing undesirable side reactions during the phosphoramidite (B1245037) coupling steps of solid-phase DNA synthesis.[1] Unprotected exocyclic amines are nucleophilic and can react with the activated phosphoramidite monomers, leading to branched oligonucleotide chains and other impurities.
The benzoyl group is introduced via an acylation reaction, typically using benzoyl chloride, to form a stable amide linkage with the exocyclic amine.[1] This amide is sufficiently robust to withstand the acidic conditions of the detritylation step (removal of the 5'-dimethoxytrityl group) and the reagents used during coupling, capping, and oxidation.
Upon completion of the oligonucleotide synthesis, the benzoyl protecting groups are removed, typically under basic conditions, to restore the native nucleobases. The most common method for deprotection is treatment with aqueous ammonia (B1221849) or a mixture of ammonia and methylamine (B109427) (AMA).[2][3] The mechanism of this deprotection is a base-catalyzed hydrolysis of the amide bond, a process often referred to as ammonolysis.[4][5]
Experimental Protocols
Protection of Deoxynucleosides
1. N6-Benzoylation of 2'-Deoxyadenosine (B1664071) (Transient Protection Method)
The transient protection method is a highly efficient one-flask procedure for the selective acylation of the exocyclic amino group.[4][6]
-
Materials: 2'-Deoxyadenosine, Pyridine (anhydrous), Chlorotrimethylsilane (B32843), Benzoyl Chloride, Ammonium (B1175870) Hydroxide (B78521).
-
Procedure:
-
Suspend 2'-deoxyadenosine in anhydrous pyridine.
-
Add chlorotrimethylsilane dropwise at room temperature to transiently protect the hydroxyl groups.
-
After stirring, add benzoyl chloride dropwise and continue stirring.
-
Cool the reaction mixture and add ice, followed by concentrated ammonium hydroxide to hydrolyze the silyl (B83357) ethers and any O-benzoylated byproducts.
-
Concentrate the mixture and purify the resulting N6-benzoyl-2'-deoxyadenosine by silica (B1680970) gel chromatography.
-
2. N4-Benzoylation of 2'-Deoxycytidine (B1670253)
A similar transient protection strategy can be employed for the benzoylation of 2'-deoxycytidine.
-
Materials: 2'-Deoxycytidine, Pyridine (anhydrous), Chlorotrimethylsilane, Benzoyl Chloride, Ammonium Hydroxide.
-
Procedure:
-
Suspend 2'-deoxycytidine in anhydrous pyridine.
-
Add chlorotrimethylsilane and stir to form the transiently silylated derivative.
-
Add benzoyl chloride and continue stirring.
-
Work-up the reaction with ice and ammonium hydroxide.
-
Purify the N4-benzoyl-2'-deoxycytidine product by crystallization or chromatography.
-
Deprotection of Benzoyl-Protected Oligonucleotides
1. Standard Deprotection with Concentrated Ammonium Hydroxide
This is the most traditional method for removing benzoyl groups and cleaving the oligonucleotide from the solid support.[7][8]
-
Materials: Synthesized oligonucleotide on solid support, Concentrated Ammonium Hydroxide (28-30%).
-
Procedure:
-
Transfer the solid support with the synthesized oligonucleotide to a sealed vial.
-
Add concentrated ammonium hydroxide.
-
Heat the vial at 55°C for 8-12 hours.
-
Cool the vial, transfer the supernatant containing the deprotected oligonucleotide to a new tube, and evaporate the ammonia.
-
The resulting oligonucleotide can be further purified by HPLC.
-
2. Rapid Deprotection with AMA (Ammonium Hydroxide/Methylamine)
AMA is a faster deprotection reagent but requires careful consideration of the protecting group on deoxycytidine to avoid side reactions.[2][3][9]
-
Materials: Synthesized oligonucleotide on solid support, AMA reagent (1:1 v/v mixture of concentrated ammonium hydroxide and 40% aqueous methylamine).
-
Procedure:
-
Place the solid support in a sealed vial.
-
Add the AMA reagent.
-
Heat at 65°C for 10-15 minutes.
-
Cool and evaporate the reagent.
-
Proceed with purification.
-
Quantitative Data Summary
The choice of protecting group and deprotection conditions significantly impacts the purity and yield of the final oligonucleotide product. The following tables summarize key quantitative data related to the benzoyl protecting group.
| Protecting Group | Deprotection Reagent | Temperature (°C) | Time | Transamination of dC (%) | Reference |
| Benzoyl (Bz) | Concentrated NH₄OH | 55 | 8-12 hours | Not reported | [7][8] |
| Benzoyl (Bz) | AMA | 65 | 10-15 min | ~5 | [2][10] |
| Acetyl (Ac) | AMA | 65 | 10-15 min | 0 | [2][11] |
| Benzoyl (Bz) | Ethylene Diamine | Not specified | Not specified | ~16 | [11] |
| Isobutyryl (iBu) | Ethylene Diamine | Not specified | Not specified | ~4 | [11] |
| Protecting Group | Deprotection Condition | Half-life (t½) | Reference |
| N-benzoyl (Bz) on dA | Aqueous Methylamine | < 1 min | [12] |
| N-benzoyl (Bz) on dC | Aqueous Methylamine | < 1 min | [12] |
| N-acetyl (Ac) on dC | Aqueous Methylamine | < 1 min | [12] |
| N-isobutyryl (iBu) on dG | Aqueous Methylamine | ~2 min | [12] |
| N-benzoyl (Bz) on dA | Ethanolic Ammonia | ~4.5 hours | [12] |
| N-benzoyl (Bz) on dC | Ethanolic Ammonia | ~2 hours | [12] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the N6-benzoylation of 2'-deoxyadenosine.
Caption: General workflow for oligonucleotide deprotection and purification.
Caption: Competing reactions during AMA deprotection of Benzoyl-dC.
Conclusion
The benzoyl protecting group remains a vital tool in the synthesis of DNA oligonucleotides. Its chemical stability and well-understood deprotection chemistry provide a reliable method for the production of high-quality synthetic DNA. However, researchers and drug development professionals must be cognizant of the potential for side reactions, such as the transamination of deoxycytidine when using amine-based deprotection reagents. The selection of the appropriate protecting group strategy, tailored to the specific oligonucleotide sequence and any modifications, is critical for achieving high yields and purity in the final product. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for optimizing DNA synthesis workflows.
References
- 1. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2000046231A1 - Method for deprotecting oligonucleotides - Google Patents [patents.google.com]
- 8. US9085797B2 - Method for deblocking of labeled oligonucleotides - Google Patents [patents.google.com]
- 9. glenresearch.com [glenresearch.com]
- 10. agilent.com [agilent.com]
- 11. glenresearch.com [glenresearch.com]
- 12. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methylphosphonate Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylphosphonate (B1257008) oligonucleotides (MPOs) represent a class of synthetic nucleic acid analogs that have been pivotal in the development of antisense technology. Characterized by the substitution of a non-bridging oxygen atom with a methyl group in the phosphate (B84403) backbone, this modification confers unique physicochemical properties that are highly advantageous for research and therapeutic applications. The resulting non-ionic internucleotide linkage enhances nuclease resistance and facilitates cellular uptake, positioning MPOs as valuable tools for the specific modulation of gene expression.[1][2] This guide provides a comprehensive overview of methylphosphonate modified oligonucleotides, including their synthesis, properties, and applications, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.
Core Properties of Methylphosphonate Oligonucleotides
The defining feature of methylphosphonate oligonucleotides is their modified backbone, which imparts several key characteristics that distinguish them from natural phosphodiester oligonucleotides.
Enhanced Nuclease Resistance
The methylphosphonate linkage is highly resistant to degradation by cellular nucleases, a critical feature for their use as antisense agents in biological systems.[1][2][3] This increased stability prolongs their half-life, allowing for sustained biological activity. While phosphorothioate (B77711) modifications also confer nuclease resistance, MPOs offer an alternative with a different charge profile.[4]
Cellular Uptake
The neutral charge of the methylphosphonate backbone is believed to facilitate passive diffusion across cell membranes, although the primary mechanism of uptake is considered to be fluid phase or adsorptive endocytosis.[5][6] This process is distinct from the receptor-mediated endocytosis observed with phosphodiester oligonucleotides.[5][6] While cellular uptake can be a limiting factor, delivery strategies using liposomes have been shown to significantly enhance the intracellular concentration of MPOs.[7]
Hybridization and Chirality
The methylphosphonate linkage introduces a chiral center at the phosphorus atom, resulting in either an Rp or Sp configuration for each linkage. This chirality significantly influences the hybridization properties of the oligonucleotide. Generally, MPOs with a majority of Rp configurations form more stable duplexes with complementary RNA targets compared to their Sp counterparts or racemic mixtures.[8][9] The melting temperature (Tm) of these duplexes is a key parameter in assessing their stability. Combining methylphosphonate modifications with other chemical alterations, such as 2'-O-methylribonucleosides, can further enhance binding affinity and specificity.[9][10]
Quantitative Data Summary
The following tables summarize key quantitative data related to the properties of methylphosphonate oligonucleotides, providing a basis for comparison with other oligonucleotide chemistries.
| Parameter | Methylphosphonate Oligonucleotides | Phosphodiester Oligonucleotides | Phosphorothioate Oligonucleotides | Citation |
| Nuclease Resistance | ||||
| Half-life in mouse plasma | ~17 minutes | ~5 minutes (in monkeys) | 35-50 hours | [11] |
| Hybridization (Melting Temperature, Tm) | ||||
| Tm of d(CGC(X)GCG)2 | X=Me, Rp: 56.1 °C; X=Me, Sp: 50.5 °C | X=O: 61.2 °C | X=S, Rp: 55.3 °C; X=S, Sp: 54.5 °C | [8] |
| ΔTm per modification vs. DNA/RNA duplex | ~ -1.5 °C | 0 °C | ~ -0.5 °C | [12][13] |
| Biological Activity | ||||
| IC50 (anti-HSV-1) | 5-fold lower than d-OMP | - | - | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving methylphosphonate oligonucleotides.
Automated Synthesis of Methylphosphonate Oligonucleotides
Objective: To synthesize methylphosphonate-modified oligonucleotides using an automated DNA synthesizer.
Materials:
-
DNA synthesizer
-
Methylphosphonamidites (dA, dC, dG, dT)
-
Standard DNA synthesis reagents (activator, capping reagents, oxidizing agent, deblocking agent)
-
Controlled pore glass (CPG) solid support
-
Anhydrous acetonitrile (B52724)
-
Deprotection solution: Ethylenediamine/ethanol (1:1, v/v)
Protocol:
-
Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence and specify the positions for methylphosphonate incorporation.
-
Reagent Preparation: Dissolve methylphosphonamidites in anhydrous acetonitrile to the manufacturer's recommended concentration. Ensure all other reagents are fresh and properly installed on the synthesizer.
-
Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group from the solid support-bound nucleotide.
-
Coupling: Activation of the phosphoramidite (B1245037) and coupling to the 5'-hydroxyl group of the preceding nucleotide. A longer coupling time (e.g., 180 seconds) is often used for methylphosphonamidites to ensure high coupling efficiency.
-
Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Oxidation of the phosphite (B83602) triester linkage to the stable phosphonate.
-
-
Cleavage and Deprotection:
-
After synthesis, treat the CPG support with ammonium hydroxide to cleave the oligonucleotide from the support.
-
Incubate the oligonucleotide in the ethylenediamine/ethanol solution at room temperature for 12-16 hours to remove the base-protecting groups.
-
-
Purification: Purify the crude oligonucleotide product using reverse-phase high-performance liquid chromatography (HPLC).
Nuclease Resistance Assay
Objective: To quantitatively assess the stability of methylphosphonate oligonucleotides in the presence of nucleases.
Materials:
-
Methylphosphonate oligonucleotide (e.g., 5'-end labeled with 32P or a fluorescent dye)
-
Unmodified phosphodiester oligonucleotide (control)
-
Fetal bovine serum (FBS) or a specific exonuclease (e.g., snake venom phosphodiesterase)
-
Phosphate-buffered saline (PBS)
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Loading buffer
-
Phosphorimager or fluorescence scanner
Protocol:
-
Reaction Setup: In separate microcentrifuge tubes, mix the labeled oligonucleotide (final concentration ~1 µM) with either 10% FBS in PBS or the specific nuclease in its appropriate buffer.
-
Incubation: Incubate the reactions at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction and quench the enzymatic activity by adding loading buffer containing urea and placing the samples on ice.
-
PAGE Analysis: Denature the samples by heating at 95°C for 5 minutes and then load them onto a denaturing polyacrylamide gel.
-
Visualization and Quantification: After electrophoresis, visualize the bands using a phosphorimager or fluorescence scanner. Quantify the intensity of the full-length oligonucleotide band at each time point.
-
Data Analysis: Calculate the percentage of intact oligonucleotide remaining at each time point relative to the 0-hour time point. Determine the half-life (t1/2) of the oligonucleotide under the tested conditions.[14]
Cellular Uptake Analysis by Flow Cytometry
Objective: To quantify the cellular uptake of fluorescently labeled methylphosphonate oligonucleotides.
Materials:
-
Fluorescently labeled methylphosphonate oligonucleotide (e.g., FITC-MPO)
-
Cells in culture (e.g., HeLa cells)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed cells in a 24-well plate and allow them to adhere overnight.
-
Oligonucleotide Treatment: Treat the cells with varying concentrations of the FITC-MPO in fresh cell culture medium. Include an untreated control.
-
Incubation: Incubate the cells for a defined period (e.g., 4 or 24 hours) at 37°C.
-
Cell Harvesting:
-
Wash the cells twice with PBS to remove any unbound oligonucleotide.
-
Harvest the cells using trypsin-EDTA.
-
Resuspend the cells in PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer, exciting the fluorophore with the appropriate laser and detecting the emission.
-
Gate on the live cell population based on forward and side scatter.
-
Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity of the cell population.[15]
-
Visualizations: Signaling Pathways and Experimental Workflows
Antisense Mechanism of Action: Steric Blocking of Translation
Methylphosphonate oligonucleotides primarily function as steric blockers. By binding to a target mRNA sequence, they can physically obstruct the assembly of the ribosomal machinery, thereby inhibiting protein translation. This mechanism is distinct from RNase H-mediated degradation, which is not typically induced by MPOs.[2][16]
Caption: Steric blocking of translation by a methylphosphonate oligonucleotide.
Experimental Workflow for Antisense Oligonucleotide Screening
The development of an effective antisense therapeutic involves a multi-step screening process to identify lead candidates with optimal activity and safety profiles.
References
- 1. Evaluation of N-ras oncogene anti-sense, sense and nonsense sequence methylphosphonate oligonucleotide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. methyl-phosphonate oligo synthesis [biosyn.com]
- 3. MethylPhosphonate Oligonucleotide Modification [biosyn.com]
- 4. Modified internucleoside linkages for nuclease-resistant oligonucleotides - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00136H [pubs.rsc.org]
- 5. Mechanism of cellular uptake of modified oligodeoxynucleotides containing methylphosphonate linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of cellular uptake of modified oligodeoxynucleotides containing methylphosphonate linkages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular uptake and localization of liposomal-methylphosphonate oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and thermodynamics of oligonucleotides containing chirally pure R(P) methylphosphonate linkages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interactions of oligonucleotide analogs containing methylphosphonate internucleotide linkages and 2'-O-methylribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of herpes simplex virus replication by antisense oligo-2'-O-methylribonucleoside methylphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Duplex stabilities of phosphorothioate, methylphosphonate, and RNA analogs of two DNA 14-mers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Duplex stabilities of phosphorothioate, methylphosphonate, and RNA analogs of two DNA 14-mers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. Methyl Phosphonate dC Oligo Modifications from Gene Link [genelink.com]
A Technical Guide to the Solubility and Stability of 5'-DMTr-dA(Bz)-Methyl Phosphonamidite
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the critical parameters governing the solubility and stability of 5'-DMTr-dA(Bz)-Methyl phosphonamidite. Understanding these characteristics is paramount for its successful application in the synthesis of high-quality oligonucleotides for research, diagnostics, and therapeutic development. This document outlines key data, detailed experimental protocols, and visual representations of relevant chemical processes.
Introduction
This compound is a crucial building block in the chemical synthesis of oligonucleotides containing methylphosphonate (B1257008) linkages.[1] This modification, which replaces a non-bridging phosphate (B84403) oxygen with a methyl group, results in an uncharged backbone, conferring nuclease resistance to the resulting oligonucleotide.[2][3] The successful incorporation of this phosphonamidite into a growing oligonucleotide chain is highly dependent on its solubility in the reaction solvent and its stability during storage and synthesis.
Solubility of this compound
The solubility of this compound is a critical factor for achieving efficient coupling during automated oligonucleotide synthesis. The recommended solvent for dissolving dA-methylphosphonamidites is anhydrous acetonitrile (B52724) .[4] While specific quantitative solubility data (e.g., mg/mL) for this exact molecule is not extensively published, empirical data from synthesis protocols provide practical concentration limits.
Data Presentation: Recommended Concentrations for Oligonucleotide Synthesis
For optimal performance in automated synthesizers, specific concentrations are recommended. These concentrations ensure complete dissolution and efficient delivery to the synthesis column.
| Parameter | Value | Solvent | Notes |
| Standard Concentration | 0.1 M | Anhydrous Acetonitrile | A commonly used concentration for standard phosphoramidites, also applicable to many methyl phosphonamidites.[3] |
| Alternative Concentration | 0.067 M | Anhydrous Acetonitrile | Recommended for certain applications and synthesizer platforms to ensure robust performance.[5] |
Factors Influencing Solubility:
-
Solvent Purity: The use of high-purity, anhydrous acetonitrile with a very low water content (ideally ≤ 10-30 ppm) is critical.[6] Water can not only lead to degradation but also affect the solubility characteristics of the phosphonamidite.
-
Temperature: Dissolution is typically performed at ambient temperature.
-
Agitation: Gentle agitation or vortexing is usually sufficient to achieve complete dissolution.
Stability of this compound
Phosphonamidites are inherently reactive molecules and their stability is a major consideration for successful oligonucleotide synthesis. Degradation can lead to lower coupling efficiencies and the incorporation of impurities into the final product.
Key Factors Affecting Stability:
-
Moisture (Hydrolysis): The primary degradation pathway for phosphoramidites is hydrolysis of the phosphoramidite (B1245037) linkage in the presence of water.[7][8] This reaction is autocatalytic and leads to the formation of the corresponding H-phosphonate, which is unreactive in the standard coupling reaction.[7]
-
Oxidation: The P(III) center of the phosphonamidite is susceptible to oxidation to a P(V) species, which is also inactive in the coupling step.[9] Exposure to air should be minimized.
-
Temperature: Elevated temperatures accelerate the rates of both hydrolysis and oxidation.
-
Acidic Conditions: Phosphoramidites are highly sensitive to acid, which can rapidly cleave the diisopropylamino group.[10]
Data Presentation: Storage and Handling Recommendations
Proper storage and handling are essential to maintain the integrity of this compound.
| Condition | Recommendation | Rationale |
| Solid Form Storage | -20°C in a desiccated, inert atmosphere (e.g., under argon).[11][12][13][14] | Minimizes hydrolysis and oxidation. |
| In-Solution Storage (on synthesizer) | Use as fresh as possible. Solutions are generally stable for 24 hours.[15] | Degradation occurs in solution over time. |
| Solvent Quality | Anhydrous acetonitrile (≤ 10-30 ppm water).[6] | To prevent hydrolysis. |
| Handling | Handle under an inert gas (argon or nitrogen). Use dry glassware and syringes. | To prevent exposure to moisture and oxygen. |
Relative Stability in Solution:
Studies on standard cyanoethyl phosphoramidites in acetonitrile have shown that the stability of the amidite is dependent on the nucleobase. The general order of stability is T > dC > dA > dG, with dG being the least stable.[7][16] It is reasonable to expect a similar trend for methyl phosphonamidites. After five weeks in acetonitrile under an inert atmosphere, the purity of dA(Bz) cyanoethyl phosphoramidite was found to be reduced by 6%.[7][16]
Experimental Protocols
Protocol for Preparation of this compound Solution for Automated Synthesis
This protocol outlines the steps for preparing a solution of this compound for use on an automated DNA/RNA synthesizer.
Materials:
-
This compound
-
Anhydrous acetonitrile (≤ 30 ppm water)
-
Syringe with a needle
-
Appropriate synthesizer bottle with a septum
-
Inert gas source (argon or dry nitrogen)
Procedure:
-
Equilibration: Allow the vial of solid this compound to warm to room temperature before opening to prevent condensation of moisture.
-
Inert Atmosphere: Purge the synthesizer bottle and the phosphonamidite vial with a gentle stream of argon or dry nitrogen.
-
Solvent Addition: Using a dry syringe, transfer the required volume of anhydrous acetonitrile to the phosphonamidite vial to achieve the desired concentration (e.g., 0.1 M or 0.067 M).
-
Dissolution: Gently swirl or vortex the vial until the solid is completely dissolved.
-
Transfer to Synthesizer Bottle: Under a positive pressure of inert gas, transfer the phosphonamidite solution to the synthesizer bottle using a syringe.
-
Installation: Immediately install the bottle on the synthesizer and purge the line with inert gas as per the manufacturer's instructions.
Oligonucleotide Synthesis Cycle using Methyl Phosphonamidites
The synthesis of oligonucleotides containing methylphosphonate linkages follows the standard phosphoramidite cycle with minor modifications, primarily in the deprotection steps due to the base-lability of the methylphosphonate linkage.[4]
The four main steps of the synthesis cycle are:
-
Deblocking (Detritylation): Removal of the 5'-DMTr protecting group from the support-bound nucleoside using a mild acid (e.g., trichloroacetic acid in dichloromethane).
-
Coupling: Activation of the this compound with an activator (e.g., tetrazole or DCI) and subsequent reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain. A coupling time of 5 minutes is often recommended.[4]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations.
-
Oxidation: Conversion of the newly formed phosphite (B83602) triester linkage to a more stable phosphotriester.
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships relevant to the use of this compound.
Caption: The automated solid-phase oligonucleotide synthesis cycle.
Caption: Key factors leading to the degradation of phosphonamidites.
Caption: Workflow for preparing phosphonamidite solution for synthesis.
Conclusion
The successful use of this compound in oligonucleotide synthesis is critically dependent on maintaining its solubility and stability. By adhering to protocols that utilize high-purity anhydrous solvents, maintaining an inert atmosphere, and observing proper storage conditions, researchers can minimize degradation and ensure high coupling efficiencies. This diligence is essential for the production of high-quality, modified oligonucleotides for a wide range of applications in modern biotechnology and drug development.
References
- 1. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. empbiotech.com [empbiotech.com]
- 3. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. EP1119578B1 - Improved process for oligonucleotide synthesis - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]
- 11. alfa-chemclinix.com [alfa-chemclinix.com]
- 12. 5�-DMTr-dA(Bz)-Methyl phosphonamidite, 114079-05-9 | BroadPharm [broadpharm.com]
- 13. 5�-DMTr-dG(iBu)-Methyl phosphonamidite, 115131-08-3 | BroadPharm [broadpharm.com]
- 14. 5�-O-DMTr-2�,2�-difluoro-dC(Bz)-methyl phosphonamidite | BroadPharm [broadpharm.com]
- 15. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 16. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
5'-DMTr-dA(Bz)-Methyl phosphonamidite CAS number and molecular weight
An In-Depth Technical Guide to 5'-DMTr-dA(Bz)-Methyl Phosphonamidite
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the reagents used in oligonucleotide synthesis is paramount. This guide provides a detailed overview of this compound, a key building block in the chemical synthesis of DNA.
Core Compound Data
This compound is a phosphoramidite (B1245037) monomer essential for the incorporation of deoxyadenosine (B7792050) into a growing oligonucleotide chain.[1][2][3] The 5'-hydroxyl group is protected by a dimethoxytrityl (DMTr) group, the exocyclic amine of the adenine (B156593) base is protected by a benzoyl (Bz) group, and the 3'-phosphorus is modified as a methyl phosphonamidite.[4]
| Property | Value | Reference |
| CAS Number | 114079-05-9 | [2][4][5] |
| Molecular Weight | 802.90 g/mol | [1][4][5][6] |
| Molecular Formula | C45H51N6O6P | [4][5][6] |
| Appearance | White to off-white solid/powder | [5] |
| Storage | -20°C | [4][6] |
Application in Oligonucleotide Synthesis
This phosphonamidite is a crucial reagent in solid-phase oligonucleotide synthesis, a cyclical process that builds a single strand of DNA with a defined sequence. The methyl phosphonate (B1237965) linkage introduced by this reagent is uncharged and resistant to nuclease degradation, making it a valuable modification for therapeutic oligonucleotides.[7]
Below is a diagram illustrating the standard phosphoramidite cycle for oligonucleotide synthesis.
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Experimental Protocol: Oligonucleotide Synthesis
The following is a generalized protocol for the use of this compound in automated DNA synthesizers.
1. Reagent Preparation:
-
Dissolve the this compound in anhydrous acetonitrile (B52724) to the concentration recommended by the synthesizer manufacturer.[7]
2. Synthesis Cycle:
-
Deprotection: The DMTr group is removed from the 5'-hydroxyl of the nucleotide bound to the solid support using a solution of a mild acid, typically trichloroacetic acid (TCA) in dichloromethane.
-
Coupling: The prepared phosphonamidite solution is activated by an activating agent (e.g., tetrazole) and then passed through the synthesis column. The phosphonamidite couples with the free 5'-hydroxyl group of the support-bound nucleotide. A coupling time of 5 minutes is generally recommended for syntheses at 1 µmole scale or less.[7]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g., acetic anhydride (B1165640) and 1-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent, typically an iodine solution.
3. Cleavage and Deprotection:
-
Following the completion of the synthesis, the support-bound oligonucleotide is treated to cleave it from the solid support and remove the protecting groups from the phosphate backbone and the nucleobases.
-
A one-pot procedure is often preferred to minimize cleavage of the methyl phosphonate backbone.[7]
-
Treat the solid support with a solution of acetonitrile/ethanol/ammonium hydroxide (B78521) (45:45:10) for 30 minutes at room temperature.[7]
-
Add ethylenediamine (B42938) and let the reaction proceed for 6 hours at room temperature to remove the benzoyl protecting groups.[7]
4. Purification:
-
The final oligonucleotide product is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Below is a diagram representing the logical workflow for the synthesis and purification of an oligonucleotide.
Caption: Workflow from reagent preparation to the final purified oligonucleotide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 5�-DMTr-dA(Bz)-Methyl phosphonamidite, 114079-05-9 | BroadPharm [broadpharm.com]
- 5. 5'-DMTr-dA(Bz)-Methyl phosphonamidite | CymitQuimica [cymitquimica.com]
- 6. alfa-chemclinix.com [alfa-chemclinix.com]
- 7. glenresearch.com [glenresearch.com]
Navigating the Stability of 5'-DMTr-dA(Bz)-Methyl Phosphonamidite: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the optimal storage and handling conditions for 5'-DMTr-dA(Bz)-Methyl phosphonamidite, a critical reagent in the synthesis of modified oligonucleotides. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes key data and established protocols to ensure the integrity and reactivity of this moisture- and air-sensitive compound.
Core Storage Recommendations
Proper storage is paramount to preserving the shelf-life and efficacy of this compound. The primary degradation pathways for phosphoramidites involve hydrolysis and oxidation. Therefore, strict adherence to anhydrous and anaerobic conditions is essential.
Quantitative Storage Parameters
The following table summarizes the recommended storage conditions for this compound in its solid form.
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C[1] | Minimizes thermal degradation and preserves chemical integrity. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the phosphite (B83602) moiety and hydrolysis from atmospheric moisture. |
| Container | Tightly sealed, amber glass vial | Protects from light and ensures a barrier against moisture and air. |
While specific long-term stability data for solid this compound is not extensively published, general guidelines for high-purity phosphoramidites suggest a prolonged shelf-life of months to years when stored under the recommended conditions.
Experimental Protocols: From Receipt to Use
Meticulous handling throughout the experimental workflow is crucial to prevent contamination and degradation of this compound.
Receiving and Initial Inspection
Upon receipt, visually inspect the packaging for any signs of damage that could compromise the integrity of the container's seal. The compound is typically shipped at ambient temperature, but it should be promptly transferred to -20°C storage.[1]
Aliquoting of Solid Phosphonamidite
To avoid repeated exposure of the entire stock to ambient conditions, it is best practice to aliquot the phosphonamidite into smaller, single-use quantities. This should be performed in a controlled environment, such as a glove box or using Schlenk line techniques.
Materials:
-
This compound (stock vial)
-
Pre-dried, tared amber glass vials with septa-lined caps
-
Spatula or powder funnel (oven-dried)
-
Inert gas source (Argon or Nitrogen)
-
Glove box or Schlenk line apparatus
-
Analytical balance
Procedure:
-
Prepare the Environment: Purge the glove box or Schlenk line with inert gas to establish an anhydrous and anaerobic atmosphere.
-
Equilibrate to Room Temperature: Allow the stock vial of phosphonamidite to warm to room temperature within the inert atmosphere before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Dispense: Carefully transfer the desired amount of the powdered phosphonamidite into the pre-tared vials.
-
Backfill and Seal: Backfill each aliquot vial with inert gas before tightly sealing the cap.
-
Label and Store: Clearly label each vial with the compound name, lot number, and date of aliquoting. Immediately return the aliquots and the main stock vial to -20°C storage.
Preparation of Phosphonamidite Solution for Oligonucleotide Synthesis
Materials:
-
Aliquoted vial of this compound
-
Anhydrous acetonitrile (B52724) (<30 ppm water)
-
Gas-tight syringe with a needle
-
Septum-sealed reaction vessel or synthesizer-compatible bottle
Procedure:
-
Equilibrate Vial: Allow the chosen aliquot vial to warm to room temperature in a desiccator or under a stream of inert gas.
-
Dissolution: Using a gas-tight syringe, transfer the required volume of anhydrous acetonitrile into the vial. Gently swirl the vial to ensure complete dissolution. Vigorous shaking should be avoided to minimize the introduction of air.
-
Transfer to Synthesizer: Once fully dissolved, the solution is ready to be transferred to the DNA/RNA synthesizer. This transfer should be performed using a syringe under an inert gas counterflow to prevent exposure to the atmosphere.
Workflow and Logic Diagrams
To visually represent the critical steps in maintaining the integrity of this compound, the following diagrams have been generated using the DOT language.
References
The Cornerstone of Genetic Medicine: A Technical Guide to Solid-Phase Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The ability to chemically synthesize specific sequences of nucleic acids has been a cornerstone of modern molecular biology and has paved the way for revolutionary advancements in diagnostics, research, and therapeutics. From polymerase chain reaction (PCR) primers and gene-editing guide RNAs to antisense oligonucleotides and siRNA drugs, the precise construction of these vital molecules is paramount. This in-depth technical guide delves into the fundamental principles of solid-phase oligonucleotide synthesis, the predominant method for creating custom DNA and RNA sequences. We will explore the elegant chemistry of the phosphoramidite (B1245037) cycle, detail the critical components and reaction conditions, and provide insights into the factors governing the yield and purity of the final product.
The Solid-Phase Advantage: A Revolution in Synthesis
The advent of solid-phase synthesis, a technique for which Bruce Merrifield was awarded the Nobel Prize in Chemistry in 1984, transformed the landscape of peptide and oligonucleotide synthesis.[1][2] By anchoring the growing oligonucleotide chain to an insoluble solid support, typically controlled pore glass (CPG) or polystyrene, the entire process can be automated.[1][2][] This methodology offers several key advantages over traditional solution-phase synthesis:
-
Simplified Purification: Excess reagents and by-products in the liquid phase can be easily washed away after each reaction step, eliminating the need for complex purification of intermediates.[1][]
-
Use of Excess Reagents: Large excesses of reagents in the solution phase can be used to drive reactions to completion, ensuring high coupling efficiencies.[1][]
-
Automation: The entire synthesis cycle can be automated, enabling the rapid and reliable production of oligonucleotides.[1][2][][][5]
Chemical synthesis of oligonucleotides is typically performed in the 3' to 5' direction, which is the opposite of the 5' to 3' direction of enzymatic synthesis in nature.[][5]
The Phosphoramidite Synthesis Cycle: A Four-Step Symphony
The most widely used method for solid-phase oligonucleotide synthesis is the phosphoramidite chemistry, introduced in the early 1980s.[6][7][8] This process involves a four-step cycle that is repeated for each nucleotide added to the growing chain.
Step 1: Deblocking (Detritylation)
The synthesis begins with the first nucleoside attached to the solid support, its 5'-hydroxyl group protected by a dimethoxytrityl (DMT) group.[2][7] This acid-labile protecting group is removed by treatment with a solution of a weak acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.[1][5] The removal of the DMT group exposes a free 5'-hydroxyl group on the support-bound nucleoside, making it available for the next reaction.[5] The cleaved DMT cation has a characteristic orange color, and its absorbance at 495 nm can be measured to monitor the efficiency of each coupling step.[2][7]
Step 2: Coupling
In the coupling step, the next phosphoramidite monomer, dissolved in an anhydrous solvent like acetonitrile (B52724), is activated by a weak acid, such as tetrazole or its derivatives.[7][9] The activated phosphoramidite is then added to the reaction column, where it reacts with the free 5'-hydroxyl group of the support-bound nucleoside.[7] This reaction forms a phosphite (B83602) triester linkage, extending the oligonucleotide chain by one nucleotide. This step is crucial for the overall success of the synthesis, and high coupling efficiencies, typically exceeding 99%, are essential for producing high-quality, full-length oligonucleotides.[6][10]
Step 3: Capping
Despite the high efficiency of the coupling reaction, a small percentage of the 5'-hydroxyl groups may not react with the incoming phosphoramidite.[5][11] If left unreacted, these "failure sequences" would be available to couple with the next phosphoramidite in the following cycle, leading to the formation of oligonucleotides with internal deletions (n-1 sequences). To prevent this, a capping step is introduced to permanently block these unreacted hydroxyl groups.[5][11] This is typically achieved by acetylation using a mixture of acetic anhydride and a catalyst like 1-methylimidazole (B24206) (NMI).[5][11]
Step 4: Oxidation
The newly formed phosphite triester linkage is unstable and susceptible to cleavage under the acidic conditions of the subsequent detritylation step.[7][9] Therefore, it must be converted to a more stable pentavalent phosphate triester. This is accomplished through an oxidation reaction, typically using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[][7][9] This oxidation step creates the natural phosphodiester backbone of the oligonucleotide.
This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.
Quantitative Parameters in Solid-Phase Oligonucleotide Synthesis
The efficiency and fidelity of oligonucleotide synthesis are governed by several key quantitative parameters. The following tables summarize typical values and ranges for these critical factors.
| Parameter | Typical Value/Range | Significance | Reference(s) |
| Coupling Efficiency | 98 - 99.5% per step | Critically impacts the overall yield of the full-length product. Even a small decrease in efficiency leads to a significant reduction in yield for longer oligonucleotides. | [10][12] |
| Detritylation Time | 30 - 120 seconds | Sufficient time is needed for complete removal of the DMT group, but prolonged exposure to acid can cause depurination (loss of purine (B94841) bases). | [7] |
| Coupling Time | 30 - 180 seconds | Must be long enough to ensure near-complete reaction of the activated phosphoramidite with the free 5'-hydroxyl groups. | [1] |
| Capping Time | 20 - 60 seconds | Ensures that unreacted hydroxyl groups are effectively blocked to prevent the formation of deletion mutations. | [7] |
| Oxidation Time | 30 - 60 seconds | Sufficient time for the complete conversion of the unstable phosphite triester to the stable phosphate triester. | [7] |
| Reagent | Typical Concentration | Purpose | Reference(s) |
| Detritylation Agent | 3% TCA or DCA in Dichloromethane | Removes the 5'-DMT protecting group. | [1][5] |
| Phosphoramidites | 0.05 - 0.2 M in Acetonitrile | The building blocks for the growing oligonucleotide chain. | [5] |
| Activator | 0.25 - 0.5 M Tetrazole or derivative in Acetonitrile | Activates the phosphoramidite for coupling. | [5][7] |
| Capping A | Acetic Anhydride in THF/Pyridine | Acetylates unreacted 5'-hydroxyl groups. | [7] |
| Capping B | 16% N-Methylimidazole in THF | Catalyzes the acetylation reaction. | [13] |
| Oxidizer | 0.02 - 0.1 M Iodine in THF/Water/Pyridine | Oxidizes the phosphite triester to a phosphate triester. | [1] |
Detailed Experimental Protocol: A Standard Synthesis Cycle
The following protocol outlines the key steps and reagents for a single cycle of solid-phase DNA synthesis. It is important to note that specific timings and reagent volumes may vary depending on the synthesizer, scale of synthesis, and the specific sequence being synthesized. All operations should be performed under anhydrous conditions and an inert atmosphere (e.g., argon).
1. Deblocking (Detritylation)
-
Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Procedure:
-
Wash the solid support with anhydrous acetonitrile.
-
Deliver the detritylation solution to the column and allow it to react for 60-90 seconds.
-
Wash the solid support thoroughly with anhydrous acetonitrile to remove the cleaved DMT cation and any residual acid.
-
2. Coupling
-
Reagents:
-
0.1 M solution of the desired phosphoramidite in anhydrous acetonitrile.
-
0.45 M solution of an activator (e.g., 5-Ethylthio-1H-tetrazole) in anhydrous acetonitrile.
-
-
Procedure:
-
Simultaneously deliver the phosphoramidite and activator solutions to the synthesis column.
-
Allow the coupling reaction to proceed for 60-120 seconds.
-
Wash the solid support with anhydrous acetonitrile to remove unreacted phosphoramidite and activator.
-
3. Capping
-
Reagents:
-
Capping Reagent A: Acetic Anhydride/Pyridine/THF (10:10:80 v/v/v).
-
Capping Reagent B: 16% N-Methylimidazole in THF.
-
-
Procedure:
-
Deliver an equal volume of Capping Reagent A and Capping Reagent B to the synthesis column.
-
Allow the capping reaction to proceed for 30 seconds.
-
Wash the solid support with anhydrous acetonitrile.
-
4. Oxidation
-
Reagent: 0.02 M Iodine in THF/Pyridine/Water (78:20:2 v/v/v).
-
Procedure:
-
Deliver the oxidizing solution to the synthesis column.
-
Allow the oxidation reaction to proceed for 30 seconds.
-
Wash the solid support with anhydrous acetonitrile to remove the oxidizing agent and prepare for the next cycle.
-
Post-Synthesis: Cleavage and Deprotection
Once the desired sequence has been assembled, the oligonucleotide must be cleaved from the solid support and the protecting groups on the nucleobases and the phosphate backbone must be removed. This is typically achieved by treating the solid support with a concentrated solution of ammonium (B1175870) hydroxide (B78521) at an elevated temperature.
Conclusion
Solid-phase oligonucleotide synthesis using phosphoramidite chemistry is a robust and highly efficient method that has become indispensable in modern life sciences. The cyclical nature of the process, coupled with the advantages of a solid support, allows for the routine and automated synthesis of high-purity DNA and RNA oligonucleotides. A thorough understanding of the underlying chemical principles, reaction conditions, and quantitative parameters is essential for researchers and developers to optimize synthesis outcomes and advance the frontiers of biotechnology and medicine. As the demand for synthetic nucleic acids continues to grow, further innovations in synthesis chemistry and technology will undoubtedly lead to even more efficient and scalable production methods, further empowering the development of novel diagnostics, research tools, and life-saving therapeutics.
References
- 1. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 2. biotage.com [biotage.com]
- 5. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 6. twistbioscience.com [twistbioscience.com]
- 7. atdbio.com [atdbio.com]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
- 9. DNAオリゴヌクレオチド合成 [sigmaaldrich.com]
- 10. idtdna.com [idtdna.com]
- 11. blog.biosearchtech.com [blog.biosearchtech.com]
- 12. data.biotage.co.jp [data.biotage.co.jp]
- 13. glenresearch.com [glenresearch.com]
Methodological & Application
Application Notes and Protocols for the Automated Synthesis of Methylphosphonate Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylphosphonate (B1257008) oligonucleotides are a class of nucleic acid analogs where one of the non-bridging oxygen atoms in the phosphate (B84403) backbone is replaced by a methyl group. This modification renders the internucleotide linkage uncharged, which imparts several desirable properties for therapeutic and research applications. These include enhanced nuclease resistance, improved cellular uptake, and the ability to modulate gene expression through antisense mechanisms. This document provides a detailed protocol for the automated solid-phase synthesis of methylphosphonate oligonucleotides, including monomer preparation, synthesis cycle, deprotection, and purification.
Data Presentation
Table 1: Automated Synthesis Cycle Efficiency
The efficiency of each coupling step in solid-phase synthesis is critical for achieving a high yield of the full-length oligonucleotide. The following table illustrates the theoretical overall yield for oligonucleotides of varying lengths based on different average stepwise coupling efficiencies. Achieving a high coupling efficiency (>99%) is crucial for the synthesis of longer oligonucleotides.
| Oligonucleotide Length (bases) | Average Stepwise Coupling Efficiency: 98% | Average Stepwise Coupling Efficiency: 99% | Average Stepwise Coupling Efficiency: >99.5% |
| 10 | 83.4% | 91.4% | 95.6% |
| 20 | 69.5% | 83.6% | 91.4% |
| 30 | 57.7% | 76.8% | 87.3% |
| 50 | 39.5% | 63.6% | 79.6% |
| 75 | 24.5% | 49.5% | 69.8% |
Note: The overall theoretical yield is calculated as (Average Stepwise Coupling Efficiency)^(Number of Couplings).
Table 2: Comparison of Deprotection Methods
A novel one-pot deprotection method has been shown to be significantly more efficient than traditional two-step procedures. This method improves the recovery of the final product.
| Deprotection Method | Description | Relative Product Yield Improvement | Potential Side Reactions |
| One-Pot Method | A brief treatment with dilute ammonia (B1221849) followed by ethylenediamine (B42938) in a single reaction vessel. | Up to 250% superior yield compared to the two-step method.[1][2] | Transamination of N4-benzoyl-dC (up to 15%).[1] This can be avoided by using N4-isobutyryl-dC. |
| Two-Step Method | Typically involves an initial treatment with ammonium (B1175870) hydroxide, followed by a separate treatment with ethylenediamine. | Baseline | Similar potential for side reactions, but with lower overall product recovery. |
Experimental Protocols
Preparation of 5'-DMT-N-protected-deoxynucleoside-3'-methylphosphonamidites
The synthesis of methylphosphonamidite monomers is a prerequisite for automated synthesis. The following is a general procedure for their preparation:
-
Protection of Nucleoside Bases: The exocyclic amino groups of deoxyadenosine, deoxyguanosine, and deoxycytidine are protected using standard procedures (e.g., benzoyl or isobutyryl groups). 5'-hydroxyl groups are protected with a dimethoxytrityl (DMT) group.
-
Phosphitylation: The protected nucleoside is then reacted with a phosphitylating agent, such as chloro(diisopropylamino)methoxyphosphine, in the presence of a non-nucleophilic base (e.g., N,N-diisopropylethylamine) in an anhydrous solvent like dichloromethane (B109758) or acetonitrile (B52724).
-
Purification: The resulting methylphosphonamidite is purified by silica (B1680970) gel chromatography.
-
Characterization: The final product is characterized by ³¹P NMR and mass spectrometry.
Automated Solid-Phase Synthesis Cycle
Automated synthesis is performed on a standard DNA synthesizer using methylphosphonamidite monomers. The cycle is similar to the standard phosphoramidite (B1245037) chemistry with some modifications. Anhydrous conditions are critical for high coupling efficiency.
-
Deblocking (Detritylation): The 5'-DMT protecting group of the support-bound nucleoside is removed by treatment with a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.
-
Coupling: The methylphosphonamidite monomer, activated by a weak acid such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT), is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A coupling time of 1-2 minutes is typically sufficient.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed methylphosphonite triester linkage is oxidized to the stable pentavalent methylphosphonate linkage using a mild oxidizing agent, typically a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine (B92270) or lutidine. For methylphosphonite intermediates, a specially formulated iodine oxidizer with a lower water content (e.g., 0.25%) is recommended to minimize hydrolysis.[3]
Cleavage and Deprotection (One-Pot Method)
This method provides superior yields compared to traditional two-step deprotection protocols.[1][2]
-
Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.
-
Add a solution of 10% ethanol (B145695) and 10% acetonitrile in concentrated ammonium hydroxide.
-
Incubate at room temperature for 30 minutes.
-
Add an equal volume of ethylenediamine.
-
Incubate at room temperature for 6 hours to complete the deprotection of the nucleobases and the methylphosphonate backbone.[1][4]
-
Dilute the solution with water and neutralize with an acid (e.g., acetic acid).
Purification by High-Performance Liquid Chromatography (HPLC)
The crude, deprotected oligonucleotide is purified by reversed-phase HPLC.
-
Column: A C8 or C18 reversed-phase column is typically used.
-
Mobile Phase A: 0.1 M Triethylammonium (B8662869) acetate (B1210297) (TEAA) or triethylammonium bicarbonate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the oligonucleotide. A typical gradient might be 5-50% B over 30 minutes.
-
Detection: UV absorbance at 260 nm.
-
Post-Purification: The collected fractions containing the purified oligonucleotide are desalted using a suitable method, such as size-exclusion chromatography or ethanol precipitation.
Visualizations
Caption: Workflow for automated synthesis of methylphosphonate oligonucleotides.
References
- 1. Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure. | Semantic Scholar [semanticscholar.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 5'-DMTr-dA(Bz)-Methyl Phosphonamidite in ABI DNA Synthesizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the utilization of 5'-DMTr-dA(Bz)-Methyl phosphonamidite in the synthesis of modified oligonucleotides using automated ABI DNA synthesizers, such as the Model 394. Methylphosphonate (B1257008) modifications to the oligonucleotide backbone impart crucial properties for therapeutic applications, including enhanced nuclease resistance and improved cellular uptake due to the neutral charge of the linkage.[1][2] This document outlines the necessary adjustments to standard phosphoramidite (B1245037) chemistry protocols, details cleavage and deprotection procedures, and presents relevant performance data.
This compound is a key building block for introducing methylphosphonate linkages at specific adenosine (B11128) sites within a synthetic oligonucleotide sequence. The 5'-dimethoxytrityl (DMTr) group allows for the standard monitoring of coupling efficiency via trityl cation assay, while the N6-benzoyl (Bz) group provides protection for the exocyclic amine of the adenine (B156593) base during synthesis.
Quantitative Performance Data
While specific coupling efficiency for this compound can vary based on synthesizer conditions and reagent quality, the following table summarizes expected performance characteristics for methylphosphonamidites in general, based on available literature. It is crucial to perform in-house optimization to determine the ideal parameters for your specific system and application.
| Parameter | Typical Value/Range | Notes |
| Coupling Efficiency | >97% | A longer coupling time is generally required compared to standard phosphoramidites to achieve high efficiency.[3] |
| Purity of Crude Oligonucleotide | Variable | Dependent on sequence length, number of methylphosphonate linkages, and optimization of synthesis and deprotection steps. |
| Overall Yield | Good | Can be optimized by modifying the synthesis program and deprotection conditions to minimize backbone cleavage.[4] |
| Deprotection Yield | Up to 250% higher with one-pot procedure | Compared to traditional two-step deprotection methods for methylphosphonate oligonucleotides.[5] |
Experimental Protocols
Pre-Synthesis Preparation
-
Phosphonamidite Preparation: Dissolve this compound in anhydrous acetonitrile (B52724) to the standard concentration recommended for your ABI synthesizer (typically 0.1 M). Ensure the solvent is of the highest quality and thoroughly dry to prevent hydrolysis of the phosphonamidite.
-
Reagent and Synthesizer Preparation: Prepare all other necessary reagents (activator, capping reagents, oxidizing agent, deblocking solution) according to the synthesizer manufacturer's recommendations. Ensure the ABI DNA synthesizer (e.g., Model 394) is properly calibrated and maintained.
Automated Oligonucleotide Synthesis on ABI 394
The standard synthesis cycle for cyanoethyl phosphoramidites can be adapted for the use of methylphosphonamidites with a key modification to the coupling step.
Modified ABI 394 Synthesis Cycle:
| Step | Action | Reagent | Duration |
| 1 | Deblocking | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | Standard |
| 2 | Washing | Anhydrous Acetonitrile | Standard |
| 3 | Coupling (Activation) | This compound + Activator (e.g., Tetrazole) | Extended (e.g., 120-300 seconds) |
| 4 | Capping | Capping Reagent A (e.g., Acetic Anhydride/Lutidine/THF) and Capping Reagent B (e.g., N-Methylimidazole/THF) | Standard |
| 5 | Oxidation | 0.02 M Iodine in THF/Water/Pyridine | Standard |
| 6 | Washing | Anhydrous Acetonitrile | Standard |
Note on Coupling Time: A longer coupling time is crucial for achieving high coupling efficiencies with methylphosphonamidites. A duration of 120 to 300 seconds is recommended as a starting point.[6] Optimal time should be determined empirically by monitoring the trityl cation release.
Post-Synthesis Cleavage and Deprotection
Methylphosphonate linkages are more susceptible to cleavage under standard basic conditions. Therefore, a modified one-pot deprotection procedure is recommended to maximize yield and purity.[5][7]
One-Pot Cleavage and Deprotection Protocol:
-
Column Preparation: After synthesis, remove the column from the synthesizer and dry the support material with a stream of argon or nitrogen.
-
Initial Ammonia Treatment: Transfer the controlled pore glass (CPG) support to a sealed vial. Add a solution of ammonium (B1175870) hydroxide/ethanol/acetonitrile (10:45:45 v/v/v). Incubate at room temperature for 30 minutes. This step primarily removes the cyanoethyl protecting groups from any standard phosphodiester linkages.
-
Ethylenediamine (B42938) Treatment: Add an equal volume of ethylenediamine (EDA) to the vial. Seal the vial tightly and incubate at room temperature for 6 hours.[5] This step cleaves the oligonucleotide from the support and removes the benzoyl protecting group from the adenine base. Side reactions are not observed with N6-benzoyl-dA during this treatment.[5]
-
Neutralization and Recovery: Dilute the solution with water and neutralize with an appropriate acid (e.g., acetic acid).
-
Purification: The crude deprotected oligonucleotide can now be purified using standard techniques such as High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
Visualizations
Experimental Workflow for Synthesis of a Methylphosphonate-Modified Oligonucleotide
Caption: Workflow for synthesizing a methylphosphonate-modified oligonucleotide.
Antisense Oligonucleotide Drug Development Pipeline
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An improved method for the synthesis and deprotection of methylphosphonate oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical synthesis of RNA with site-specific methylphosphonate modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Application Notes & Protocols: Synthesis of Antisense Oligonucleotides with a Methylphosphonate Backbone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antisense oligonucleotides (ASOs) are short, synthetic strands of nucleic acids designed to bind to specific messenger RNA (mRNA) sequences, thereby modulating gene expression. The methylphosphonate (B1257008) (MP) backbone modification represents one of the earliest and most significant advances in oligonucleotide chemistry for therapeutic applications. In this modification, one of the non-bridging oxygen atoms in the phosphodiester linkage is replaced by a methyl group. This change renders the backbone uncharged, or neutral, which imparts several desirable properties.[1][2]
Key advantages of methylphosphonate oligonucleotides include exceptional resistance to degradation by cellular nucleases and improved ability to cross cell membranes.[1][2][3] These characteristics make them valuable tools for studying gene function and as potential therapeutic agents.[3] However, the modification also introduces challenges, such as the creation of a chiral center at each phosphorus atom, which can result in a complex mixture of diastereomers, and a potential reduction in hybridization affinity to the target RNA sequence.[2][4] MP-modified ASOs typically function through a steric-blocking mechanism, as they do not usually activate RNase H for target degradation.[2]
These application notes provide a detailed overview and protocols for the synthesis, deprotection, and characterization of methylphosphonate oligonucleotides.
I. Synthesis and Characterization Workflow
The overall process for producing methylphosphonate oligonucleotides involves automated solid-phase synthesis, a specialized deprotection step, and subsequent purification and analysis. The workflow ensures the generation of high-purity oligonucleotides suitable for research and preclinical studies.
Caption: Overall workflow for methylphosphonate ASO synthesis.
II. Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis
This protocol outlines the synthesis of methylphosphonate oligonucleotides on an automated DNA synthesizer using methylphosphonamidite monomers. The chemistry is an adaptation of the standard phosphoramidite (B1245037) cycle.
A. Key Reagents and Monomers:
-
Methylphosphonamidites: 5'-DMT-N-protected-deoxynucleoside-3'-methyl-N,N-diisopropylphosphonamidites for A, C, G, and T. Note: Using N-acetyl-dC is recommended to prevent side reactions during deprotection.[5]
-
Activator: Tetrazole or a more active alternative.
-
Oxidizer: A specialized iodine-based solution with reduced water content (e.g., 0.25% water) is crucial because the methylphosphonite (P-III) diester intermediates are highly sensitive to hydrolysis.[4]
-
Capping Reagents: Acetic anhydride (B1165640) and N-methylimidazole.
-
Deblocking Reagent: Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).
-
Solid Support: Controlled Pore Glass (CPG) with the initial nucleoside attached.
B. Synthesis Cycle: The synthesis follows a four-step cycle for each monomer addition.
Caption: The four-step automated synthesis cycle.
C. Methodology:
-
Setup: Program the DNA synthesizer with a cycle optimized for methylphosphonamidites. This may involve extended coupling times compared to standard phosphoramidites.[6]
-
Step 1: Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using the deblocking reagent (TCA in DCM) to expose the 5'-hydroxyl group.
-
Step 2: Coupling: The methylphosphonamidite monomer is activated by the activator and couples to the free 5'-hydroxyl group.
-
Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants in subsequent cycles.
-
Step 4: Oxidation: The newly formed trivalent methylphosphonite linkage is oxidized to the stable pentavalent methylphosphonate linkage using the low-water iodine solution.
-
Iteration: The cycle is repeated until the desired oligonucleotide sequence is assembled.
-
Final Detritylation: The terminal 5'-DMT group is typically removed on the synthesizer (Trityl-off synthesis).
Protocol 2: One-Pot Cleavage and Deprotection
Deprotection of methylphosphonate oligonucleotides requires specific conditions to remove the base-protecting groups and cleave the oligonucleotide from the solid support without causing backbone degradation or base modification. A one-pot method has been shown to be superior to older two-step procedures, significantly increasing product yield.[7][8]
A. Reagents:
-
Dilute Ammonium (B1175870) Hydroxide (B78521) Solution: A mixture of acetonitrile (B52724)/ethanol/ammonium hydroxide (45:45:10 v/v/v).[9]
-
Ethylenediamine (B42938) (EDA).
-
Neutralizing Solution: Acetic acid or other suitable buffer.
B. Methodology:
-
Preparation: Transfer the CPG solid support from the synthesis column to a sealed deprotection vial.
-
Initial Ammonia Treatment: Add the dilute ammonium hydroxide solution to the support (e.g., 1 mL for a 1 µmol synthesis). Seal the vial tightly and let it stand at room temperature for 30 minutes. This step removes the acetyl protecting group from dC if used.[5][7]
-
Ethylenediamine Treatment: Add ethylenediamine to the same vial. The reaction should proceed for 6 hours at room temperature. This step removes the remaining base protecting groups (e.g., isobutyryl on G, benzoyl on A) and cleaves the oligonucleotide from the CPG support.[7][8]
-
Neutralization: Dilute the reaction mixture with water and neutralize it to stop the deprotection process. This prepares the crude oligonucleotide solution for purification.[7]
Note on Side Reactions: Standard benzoyl-protected dC (N4-bz-dC) can undergo transamination (up to 15%) when treated with ethylenediamine.[7][8] Using acetyl-protected dC (N-ac-dC) mitigates this issue.[5]
Protocol 3: Purification and Quality Control
A. Purification by HPLC: High-Performance Liquid Chromatography (HPLC) is used to purify the full-length oligonucleotide from shorter failure sequences and other impurities.
-
Method: Reverse-phase HPLC is commonly employed.
-
Column: A C18 column is typically used.
-
Mobile Phase:
-
Buffer A: 0.1 M Ammonium Acetate (B1210297), pH 6.0
-
Buffer B: Acetonitrile
-
-
Gradient: A reverse gradient of acetonitrile (e.g., 60% to 30%) in ammonium acetate is effective for separating the neutral methylphosphonate oligonucleotides.[4]
-
Procedure: Inject the neutralized crude product onto the HPLC column. Collect fractions corresponding to the major peak (the full-length product). Combine and desalt the purified fractions.
B. Quality Control by Mass Spectrometry: The identity and purity of the final product are confirmed by mass spectrometry.
-
Method: Time-of-flight matrix-assisted laser desorption ionization (MALDI-TOF) mass spectrometry is a robust method for verifying the molecular weight of the synthesized oligonucleotide.[10]
-
Matrix: Ferulic or sinapinic acid are suitable matrices for this analysis.[10]
-
Procedure: Co-crystallize a small amount of the purified oligonucleotide with the matrix on a MALDI plate. Acquire the mass spectrum. The observed molecular weight should match the calculated theoretical mass of the desired sequence.
III. Quantitative Data Summary
The synthesis and deprotection methods directly impact the final yield and purity of the methylphosphonate oligonucleotide.
| Parameter | Method / Condition | Typical Result | Reference |
| Coupling Efficiency | Automated synthesis with methylphosphonamidites | > 97% per step | [11] |
| Deprotection Yield | Standard two-step deprotection | Variable, often low | [7] |
| Deprotection Yield | Novel one-pot deprotection method | Up to 250% higher yield than two-step methods | [7][8] |
| Purity (Post-HPLC) | Reverse-phase HPLC | > 95% | [4] |
| Nuclease Resistance | 2'-deoxy alternating MP/phosphodiester ASO | 25- to 300-fold more resistant than unmodified DNA | [4] |
| Nuclease Resistance | 2'-O-methyl alternating MP/phosphodiester ASO | Almost completely resistant to nuclease degradation | [4] |
IV. Antisense Mechanism of Action
Methylphosphonate ASOs primarily act by physically blocking the cellular machinery from accessing the target mRNA, a mechanism known as steric hindrance. This can inhibit translation or modulate splicing without degrading the mRNA transcript.
Caption: Steric hindrance mechanism of a methylphosphonate ASO.
References
- 1. methyl-phosphonate oligo synthesis [biosyn.com]
- 2. MethylPhosphonate Oligonucleotide Modification [biosyn.com]
- 3. Oligonucleoside methylphosphonates as antisense reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. glenresearch.com [glenresearch.com]
- 6. An improved method for the synthesis and deprotection of methylphosphonate oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Incorporating 5'-DMTr-dA(Bz)-Methyl Phosphonamidite into siRNA Constructs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small interfering RNAs (siRNAs) have emerged as a promising class of therapeutics for silencing disease-causing genes. However, their clinical application is often hindered by challenges such as poor stability against nucleases and potential off-target effects. Chemical modifications of the siRNA backbone are a key strategy to overcome these limitations. One such modification is the incorporation of a methylphosphonate (B1257008) linkage, which replaces a non-bridging oxygen atom in the phosphodiester backbone with a methyl group. This modification neutralizes the negative charge, thereby increasing nuclease resistance and potentially reducing immune stimulation.[1][2][3]
This document provides detailed application notes and protocols for the incorporation of 5'-DMTr-dA(Bz)-Methyl phosphonamidite, a key reagent for introducing methylphosphonate linkages at specific adenosine (B11128) residues within siRNA constructs.
Advantages and Considerations of Methylphosphonate Modification
Incorporating methylphosphonate linkages into siRNA constructs offers several advantages, but also presents some challenges that need to be carefully considered during the design and synthesis process.
| Feature | Advantages | Disadvantages/Considerations |
| Nuclease Resistance | Increased stability against exonuclease and endonuclease degradation, leading to a longer half-life in biological fluids.[1][2][4] | |
| Cellular Uptake | The neutral backbone may enhance passive diffusion across cell membranes.[2][4] | Reduced cellular uptake due to the lack of charge can be a significant limitation, often requiring specialized delivery systems.[1][5] |
| Immunogenicity | Reduced potential for triggering innate immune responses compared to unmodified siRNAs.[1] | |
| RISC Incorporation & Activity | Can be strategically placed to maintain or even enhance on-target activity.[6][7] | Methylphosphonate modifications can interfere with the incorporation of the siRNA into the RNA-induced silencing complex (RISC) and may not efficiently support RNase H activity, which is crucial for target mRNA cleavage.[1][5] The stereochemistry (Rp vs. Sp) of the methylphosphonate linkage significantly impacts duplex stability and biological activity.[4][8] |
| Specificity | A single alkyl phosphonate (B1237965) modification in the seed region can enhance the therapeutic profile and reduce off-target effects.[6][7] | Improper placement can negatively impact target binding and silencing efficacy. |
| Synthesis | Compatible with standard automated solid-phase oligonucleotide synthesis protocols.[9][10] | Requires the use of specific methylphosphonamidite precursors which may have limited commercial availability for RNA nucleotides.[1] Due to lower solubility and product yield, it is often recommended to limit the number of consecutive methylphosphonate linkages.[2] |
Experimental Protocols
Synthesis of Methylphosphonate-Modified siRNA
This protocol outlines the solid-phase synthesis of siRNA constructs containing a methylphosphonate linkage using this compound on an automated DNA/RNA synthesizer.
Materials:
-
Standard RNA and DNA phosphoramidites (A, C, G, U, T)
-
Solid support (e.g., CPG) functionalized with the first nucleoside
-
Anhydrous acetonitrile (B52724)
-
Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole)
-
Capping reagents (Acetic Anhydride and N-Methylimidazole)
-
Oxidizing agent (Iodine solution)
-
Deblocking solution (e.g., Trichloroacetic acid in Dichloromethane)
-
Cleavage and deprotection solution (e.g., AMA - a mixture of aqueous Ammonia and aqueous Methylamine)
-
Triethylamine (B128534) trihydrofluoride (TEA·3HF) for 2'-O-silyl group removal
Workflow Diagram:
Caption: Workflow for solid-phase synthesis of methylphosphonate-modified siRNA.
Procedure:
-
Preparation: Dissolve the this compound and other standard phosphoramidites in anhydrous acetonitrile to the recommended concentration (e.g., 0.1 M).[9][13] Install the vials on the synthesizer.
-
Automated Synthesis: Program the desired siRNA sequence into the synthesizer. The synthesis proceeds in a 3' to 5' direction through repeated cycles of deblocking, coupling, capping, and oxidation.[9][14]
-
Deblocking: The 5'-DMTr protecting group is removed from the nucleotide bound to the solid support.
-
Coupling: The next phosphoramidite in the sequence (either a standard RNA amidite or the methylphosphonamidite) is activated and coupled to the free 5'-hydroxyl group.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester (for standard phosphoramidites) or methylphosphonate triester (for the methylphosphonamidite).
-
-
Cleavage and Deprotection:
-
Following synthesis, the solid support is treated with a cleavage and deprotection solution like AMA at an elevated temperature (e.g., 60°C) to cleave the siRNA from the support and remove the protecting groups from the nucleobases and the phosphate/methylphosphonate backbone.[9]
-
The 2'-hydroxyl protecting groups (e.g., TBDMS) are then removed using a reagent such as triethylamine trihydrofluoride.[9]
-
-
Purification: The crude siRNA product is purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to isolate the full-length, modified siRNA.[9]
-
Analysis: The purity and identity of the synthesized siRNA are confirmed by techniques like Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC.[9]
Analysis of Duplex Stability (Melting Temperature, Tm)
The introduction of a neutral methylphosphonate linkage can affect the thermal stability of the siRNA duplex.
Procedure:
-
Anneal the modified siRNA strand with its complementary strand in a suitable buffer (e.g., PBS).
-
Use a UV-Vis spectrophotometer with a temperature controller to monitor the absorbance at 260 nm as the temperature is increased at a controlled rate.
-
The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands, observed as the midpoint of the sigmoidal melting curve.[15]
-
Compare the Tm of the methylphosphonate-modified siRNA with an unmodified control duplex. A decrease in Tm is often observed with methylphosphonate modifications within the duplex region.[4][16]
| Modification Position | ΔTm (°C) per modification (relative to unmodified) | Reference |
| Seed Region (general) | Generally leads to a decrease | [16] |
| Rp-diastereomer | Higher stability compared to Sp | [4] |
| Sp-diastereomer | Lower stability compared to Rp | [4] |
In Vitro Gene Silencing Assay
This protocol assesses the efficacy of the modified siRNA in silencing a target gene in a cell culture model.
Procedure:
-
Cell Culture: Plate cells expressing the target gene in a multi-well plate and grow to a suitable confluency (e.g., 50-70%).
-
Transfection: Transfect the cells with the methylphosphonate-modified siRNA and an unmodified control siRNA using a suitable transfection reagent (e.g., lipid nanoparticles).[17] Include a negative control (scrambled siRNA) and a mock-transfected control.
-
Incubation: Incubate the cells for a period sufficient to allow for mRNA and protein turnover (typically 24-72 hours).
-
Analysis:
-
mRNA Quantification: Extract total RNA from the cells and perform quantitative reverse transcription PCR (qRT-PCR) to measure the relative expression level of the target mRNA.
-
Protein Quantification: Lyse the cells and perform a Western blot or ELISA to measure the level of the target protein.
-
-
Data Interpretation: Compare the level of target gene knockdown achieved with the modified siRNA to that of the unmodified siRNA.
The RNAi Signaling Pathway
The introduction of methylphosphonate modifications can influence how the siRNA interacts with the components of the RNAi machinery.
Caption: Simplified diagram of the siRNA-mediated gene silencing pathway.
Conclusion
The incorporation of this compound provides a valuable tool for enhancing the drug-like properties of siRNA therapeutics. By increasing nuclease resistance and potentially modulating off-target effects, this modification can contribute to the development of more stable and specific gene-silencing agents. However, careful consideration of the position and stereochemistry of the modification is crucial to maintain potent on-target activity. The protocols and data presented here offer a framework for the rational design, synthesis, and evaluation of methylphosphonate-modified siRNA constructs.
References
- 1. Modification Options For siRNA - ELLA Biotech [ellabiotech.com]
- 2. methyl-phosphonate oligo synthesis [biosyn.com]
- 3. Engineering siRNA therapeutics: challenges and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical synthesis of RNA with site-specific methylphosphonate modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MethylPhosphonate Oligonucleotide Modification [biosyn.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Single alkyl phosphonate modification of the siRNA backbone in the seed region enhances specificity and therapeutic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and thermodynamics of oligonucleotides containing chirally pure R(P) methylphosphonate linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfachemic.com [alfachemic.com]
- 10. Methyl Phosphonate Base Oligo Modifications from Gene Link [genelink.com]
- 11. alfa-chemclinix.com [alfa-chemclinix.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Identification of metabolically stable 5′-phosphate analogs that support single-stranded siRNA activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improving the potency prediction for chemically modified siRNAs through insights from molecular modeling of individual sequence positions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Single alkyl phosphonate modification of the siRNA backbone in the seed region enhances specificity and therapeutic profile - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mesoporous Silica Nanoparticles Facilitate Delivery of siRNA to Shutdown Signaling Pathways in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Synthesis of Nuclease-Resistant DNA Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Natural phosphodiester DNA is highly susceptible to degradation by nucleases, limiting its therapeutic and diagnostic applications. To overcome this limitation, various nuclease-resistant DNA analogs have been developed. These modified oligonucleotides are essential for applications such as antisense therapy, aptamers, and diagnostics, where stability in biological fluids is paramount.[1][2] This document provides detailed application notes and protocols for the solid-phase synthesis of several key nuclease-resistant DNA analogs.
Nuclease Degradation of Natural DNA
Nucleases are enzymes that cleave the phosphodiester bonds linking nucleotides in a nucleic acid chain.[3] This degradation can occur from the ends of the DNA strand (exonucleases) or within the strand (endonucleases). This enzymatic process rapidly clears unmodified oligonucleotides from biological systems, significantly reducing their efficacy.
Featured Nuclease-Resistant DNA Analogs
This section details the solid-phase synthesis of four major classes of nuclease-resistant DNA analogs:
-
Phosphorothioates (PS): Replacement of a non-bridging oxygen with a sulfur atom in the phosphate (B84403) backbone.
-
Phosphorodithioates (PS2): Replacement of both non-bridging oxygens with sulfur atoms.
-
Methylphosphonates (MP): Replacement of a non-bridging oxygen with a methyl group.
-
Peptide Nucleic Acids (PNAs): A neutral polyamide backbone replaces the sugar-phosphate backbone.
-
Locked Nucleic Acids (LNAs): A methylene (B1212753) bridge connects the 2'-oxygen and 4'-carbon of the ribose sugar.
Quantitative Data Summary
The following tables summarize key quantitative data for the different DNA analogs. Direct comparison should be approached with caution as experimental conditions can vary between studies.
Table 1: Nuclease Resistance of DNA Analogs
| Modification | Half-Life in Serum/Plasma | Fold Increase in Resistance (vs. Unmodified) | Key References |
| Unmodified DNA | ~5 minutes | 1x | [4] |
| Phosphorothioate (B77711) (PS) | 35-50 hours (in vivo) | >100x | [4] |
| Methylphosphonate (B1257008) (MP) | 17 minutes (in mice) | Varies | [4] |
| Peptide Nucleic Acid (PNA) | Highly resistant | Not typically quantified in folds | [5] |
| Locked Nucleic Acid (LNA) | Significantly increased | Varies with number of LNA units | [6] |
Table 2: Effect of Modifications on Duplex Stability (Melting Temperature, Tm)
| Modification | Change in Tm per Modification (vs. DNA-DNA) | Key References |
| Phosphorothioate (PS) | -0.5 to -1.0 °C | [7] |
| Methylphosphonate (MP) | Variable, generally decreases | [8] |
| Peptide Nucleic Acid (PNA) | +1 to +2 °C (PNA-DNA) | |
| Locked Nucleic Acid (LNA) | +2 to +8 °C | [9][10] |
I. Phosphorothioate (PS) Oligonucleotides
Phosphorothioate oligonucleotides are the most common nuclease-resistant analogs, where a non-bridging oxygen in the phosphate backbone is replaced by a sulfur atom. This modification confers significant resistance to nuclease degradation.[2]
Experimental Protocol: Solid-Phase Synthesis of Phosphorothioate DNA
The synthesis of phosphorothioate oligonucleotides follows the standard phosphoramidite (B1245037) cycle with a key modification in the oxidation step, which is replaced by a sulfurization step.[11][12]
Materials:
-
DNA synthesizer
-
Controlled pore glass (CPG) solid support pre-loaded with the first nucleoside
-
5'-DMT-protected deoxynucleoside phosphoramidites
-
Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)
-
Sulfurization reagent (e.g., 0.05 M 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT) in pyridine/acetonitrile)
-
Capping solutions (Cap A: Acetic anhydride/Pyridine/THF; Cap B: 16% N-Methylimidazole in THF)
-
Deblocking solution (3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM))
-
Oxidizer (0.02 M Iodine in THF/Water/Pyridine) - for phosphodiester linkages if creating a chimeric oligo
-
Anhydrous acetonitrile
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
-
Purification system (e.g., HPLC)
Protocol:
-
Synthesis Setup: Load the DNA synthesizer with the required reagents and the solid support column.
-
Synthesis Cycle: The automated synthesis proceeds in a cycle for each nucleotide addition:
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution.
-
Coupling: The next phosphoramidite monomer is activated by the activator and coupled to the 5'-hydroxyl group of the preceding nucleoside.
-
Sulfurization: The newly formed phosphite (B83602) triester linkage is sulfurized to a phosphorothioate triester using the sulfurization reagent.
-
Capping: Any unreacted 5'-hydroxyl groups are capped by acetylation to prevent the formation of deletion mutants in subsequent cycles.
-
-
Repeat: The cycle is repeated until the desired oligonucleotide sequence is assembled.
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and the nucleobase and phosphate protecting groups are removed by incubation with concentrated ammonium hydroxide.
-
Purification: The crude phosphorothioate oligonucleotide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
II. Phosphorodithioate (B1214789) (PS2) Oligonucleotides
Phosphorodithioate DNA, where both non-bridging oxygens are replaced by sulfur, is achiral at the phosphorus center and exhibits high stability against nuclease degradation.[13]
Experimental Protocol: Solid-Phase Synthesis of Phosphorodithioate DNA
The synthesis of PS2 DNA is similar to the standard phosphoramidite method but utilizes deoxynucleoside 3'-phosphorothioamidites and a sulfurization step.[13]
Materials:
-
DNA synthesizer
-
CPG solid support
-
5'-DMT-protected deoxynucleoside 3'-phosphorothioamidites
-
Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)
-
Sulfurizing reagent (e.g., elemental sulfur in carbon disulfide/pyridine/triethylamine)
-
Capping and Deblocking solutions as for PS synthesis
-
Cleavage and deprotection solution (e.g., concentrated ammonia:ethanol 3:1 v/v)[13]
Protocol:
-
Synthesis Setup: As for phosphorothioate synthesis, but using thiophosphoramidite monomers.
-
Synthesis Cycle:
-
Deblocking: Removal of the 5'-DMT group.
-
Coupling: The thiophosphoramidite is activated and coupled to the growing chain.
-
Sulfurization: The thiophosphite triester is oxidized with elemental sulfur to form the phosphorodithioate triester.[13]
-
Capping: Acetylation of unreacted 5'-hydroxyl groups.
-
-
Repeat: The cycle is repeated for each subsequent monomer.
-
Cleavage and Deprotection: The oligonucleotide is cleaved from the support and deprotected using a concentrated ammonia/ethanol mixture.[13]
-
Purification: The final PS2 oligonucleotide is purified by HPLC.
III. Methylphosphonate (MP) Oligonucleotides
Methylphosphonate oligonucleotides are neutral DNA analogs where one of the non-bridging phosphate oxygens is replaced by a methyl group, rendering them resistant to nucleases.[8]
Experimental Protocol: Solid-Phase Synthesis of Methylphosphonate DNA
The synthesis utilizes methylphosphonamidite monomers and a modified oxidation step.[14]
Materials:
-
DNA synthesizer
-
CPG solid support
-
5'-DMT-protected deoxynucleoside 3'-methylphosphonamidites
-
Activator solution
-
Oxidizing solution (e.g., Iodine in water/lutidine/THF)
-
Capping and Deblocking solutions
-
Cleavage and deprotection solution (e.g., ethylenediamine in ethanol)
Protocol:
-
Synthesis Setup: Similar to standard DNA synthesis, using methylphosphonamidite monomers.
-
Synthesis Cycle:
-
Deblocking: Removal of the 5'-DMT group.
-
Coupling: The methylphosphonamidite is coupled to the 5'-hydroxyl group.
-
Oxidation: The methylphosphonite triester is oxidized to the stable methylphosphonate triester.
-
Capping: Acetylation of unreacted hydroxyls.
-
-
Repeat: The cycle is repeated to achieve the desired length.
-
Cleavage and Deprotection: The oligonucleotide is cleaved and deprotected using a specialized basic solution, such as ethylenediamine in ethanol, due to the stability of the methylphosphonate linkage.
-
Purification: Purification is performed using HPLC.
IV. Peptide Nucleic Acids (PNAs)
PNAs are DNA mimics with a neutral N-(2-aminoethyl)glycine backbone, which confers exceptional resistance to nucleases and proteases.[5]
Experimental Protocol: Solid-Phase Synthesis of Peptide Nucleic Acids
PNA synthesis is analogous to solid-phase peptide synthesis, using protected PNA monomers.[15][16]
Materials:
-
Peptide synthesizer or manual synthesis vessel
-
Solid support resin (e.g., MBHA resin for C-terminal amide)
-
Boc- or Fmoc-protected PNA monomers
-
Coupling reagents (e.g., HATU, HBTU, DIPEA)
-
Deprotection reagents (e.g., TFA for Boc, piperidine (B6355638) for Fmoc)
-
Capping reagent (e.g., acetic anhydride)
-
Cleavage cocktail (e.g., TFA with scavengers like m-cresol)[17]
-
RP-HPLC system for purification
Protocol:
-
Resin Preparation: The solid support is swelled in a suitable solvent.
-
Synthesis Cycle:
-
Deprotection: The N-terminal protecting group (Boc or Fmoc) of the growing PNA chain is removed.
-
Coupling: The next protected PNA monomer is activated and coupled to the free amine of the resin-bound PNA.
-
Capping: Any unreacted amines are capped to prevent side reactions.
-
-
Repeat: The cycle is repeated until the full-length PNA is synthesized.
-
Cleavage: The PNA is cleaved from the resin using a strong acid cocktail.
-
Purification: The crude PNA is purified by RP-HPLC.
V. Locked Nucleic Acids (LNAs)
LNAs contain at least one LNA nucleotide where the ribose ring is "locked" in a C3'-endo conformation by a methylene bridge between the 2'-O and 4'-C atoms. This conformational rigidity leads to increased thermal stability of duplexes and enhanced nuclease resistance.[6][9]
Experimental Protocol: Solid-Phase Synthesis of Locked Nucleic Acids
LNA oligonucleotides are synthesized using standard automated DNA synthesizers with LNA phosphoramidites and may require slightly longer coupling and oxidation times.[18]
Materials:
-
DNA synthesizer
-
CPG solid support
-
5'-DMT-protected LNA phosphoramidites and standard deoxynucleoside phosphoramidites for chimeras
-
Standard DNA synthesis reagents (activator, capping, deblocking, oxidizing solutions)
-
Cleavage and deprotection solution (e.g., concentrated aqueous ammonia)
-
RP-HPLC system for purification
Protocol:
-
Synthesis Setup: Load the DNA synthesizer with the necessary reagents, including the LNA phosphoramidites.
-
Synthesis Cycle: The synthesis follows the standard phosphoramidite cycle.
-
Deblocking: Removal of the 5'-DMT group.
-
Coupling: The LNA phosphoramidite is coupled to the growing chain. A slightly longer coupling time may be required for efficient incorporation.[18]
-
Oxidation: The phosphite triester is oxidized to a stable phosphate triester. A longer oxidation time may also be beneficial.[18]
-
Capping: Acetylation of unreacted 5'-hydroxyls.
-
-
Repeat: The cycle is repeated for each monomer, incorporating LNA or standard DNA monomers as required for chimeric sequences.
-
Cleavage and Deprotection: The LNA-containing oligonucleotide is cleaved from the support and deprotected using concentrated aqueous ammonia.[18]
-
Purification: The final product is purified by RP-HPLC.
Nuclease Degradation Assay Protocol
To evaluate the nuclease resistance of synthesized DNA analogs, a standardized in vitro degradation assay can be performed.
Materials:
-
Synthesized and purified DNA analogs and an unmodified control oligonucleotide
-
Nuclease (e.g., DNase I, snake venom phosphodiesterase, or fetal bovine serum as a source of various nucleases)
-
Reaction buffer appropriate for the chosen nuclease
-
Stop solution (e.g., EDTA to chelate divalent cations required by many nucleases)
-
Gel electrophoresis system (e.g., polyacrylamide gel electrophoresis - PAGE)
-
DNA stain (e.g., SYBR Gold or GelRed)
-
Imaging system
Protocol:
-
Reaction Setup: In separate tubes, incubate a fixed amount of each oligonucleotide (e.g., 1 µM) with the nuclease in the appropriate reaction buffer at 37 °C.
-
Time Points: At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), take an aliquot of the reaction and immediately add it to the stop solution to halt the degradation.
-
Gel Electrophoresis: Load the samples from each time point onto a polyacrylamide gel.
-
Visualization: After electrophoresis, stain the gel with a DNA stain and visualize the bands using an imaging system.
-
Analysis: The disappearance of the full-length oligonucleotide band over time indicates the rate of degradation. The intensity of the bands can be quantified to determine the half-life of each analog under the specific assay conditions.[19][20]
References
- 1. Modified internucleoside linkages for nuclease-resistant oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo and in vitro studies of antisense oligonucleotides – a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04978F [pubs.rsc.org]
- 3. Nuclease Degradation Analysis of DNA Nanostructures Using Gel Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 6. Comparative molecular dynamics calculations of duplexation of chemically modified analogs of DNA used for antisense applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Synthesis and thermodynamics of oligonucleotides containing chirally pure R(P) methylphosphonate linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and investigation of deoxyribonucleic acid/locked nucleic acid chimeric molecular beacons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved melting temperature predictions for single LNA modifications in synthetic DNA oligonucleotides: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Solid-Phase Synthesis of RNA Analogs Containing Phosphorodithioate Linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemical synthesis of RNA with site-specific methylphosphonate modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Solid-phase synthesis of peptide nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 18. Locked nucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Nuclease degradation analysis of DNA nanostructures using gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Applications of Methylphosphonate Oligonucleotides in Gene Silencing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylphosphonate (B1257008) oligonucleotides (MPOs) represent a class of synthetic nucleic acid analogs that have carved a niche in the field of gene silencing. Characterized by the substitution of a non-bridging oxygen atom with a methyl group in the phosphate (B84403) backbone, MPOs possess a neutral charge. This unique feature imparts them with distinct properties, including enhanced nuclease resistance and the ability to traverse cell membranes. These attributes make them valuable tools for researchers studying gene function and for the development of potential therapeutic agents.
This document provides detailed application notes and protocols for the use of methylphosphonate oligonucleotides in gene silencing experiments. It is intended to guide researchers, scientists, and drug development professionals in the effective application of this technology.
Mechanism of Action: Steric Blockade
Unlike many other antisense technologies such as siRNAs or gapmer antisense oligonucleotides that rely on the enzymatic degradation of target mRNA via RNase H, methylphosphonate oligonucleotides primarily function through a steric block mechanism .[1] Due to their modified backbone, MPOs are poor substrates for RNase H.[2][3]
Instead of inducing cleavage, MPOs bind to their complementary sequence on a target RNA molecule (pre-mRNA or mRNA) and physically obstruct the binding or progression of cellular machinery involved in gene expression. This can occur at several key stages:
-
Inhibition of Translation: By binding to the 5' untranslated region (UTR) or the start codon of an mRNA molecule, MPOs can prevent the assembly of the ribosomal machinery, thereby blocking protein synthesis.
-
Modulation of Splicing: MPOs can be designed to target splice sites or splicing regulatory sequences on pre-mRNA. This binding can prevent the spliceosome from recognizing these sites, leading to exon skipping or inclusion and ultimately altering the final protein product.
The neutral backbone of MPOs is a critical feature that distinguishes them from negatively charged oligonucleotides. While this neutrality can reduce cellular uptake in some contexts, it also minimizes non-specific interactions with cellular proteins, potentially reducing off-target effects.
Data Presentation: Efficacy of Methylphosphonate Oligonucleotides
The following table summarizes available quantitative data on the gene-silencing efficacy of methylphosphonate oligonucleotides. It is important to note that publicly available, direct quantitative data such as IC50 values for MPOs are less common compared to other antisense technologies. The data presented here is compiled from various studies and may involve different experimental conditions.
| Target Gene/Virus | MPO Sequence/Modification | Cell Line | Efficacy Metric | Value | Reference |
| Herpes Simplex Virus Type 1 (HSV-1) Immediate Early mRNAs 4 and 5 | 12-mer oligo-2'-O-methylribonucleoside methylphosphonate | Vero cells | IC50 | ~20 µM | [4] |
| Human Immunodeficiency Virus (HIV) | 20-mer with 18 methylphosphonate linkages | - | Inhibition of syncytium formation | Significantly increased vs. parent oligonucleotide | [5] |
Note: The efficacy of MPOs is highly dependent on sequence design, target accessibility, and delivery method. The values presented should be considered as a guide and may not be directly comparable across different studies.
Experimental Protocols
Protocol 1: Synthesis and Purification of Methylphosphonate Oligonucleotides
The synthesis of methylphosphonate oligonucleotides is typically performed on an automated DNA synthesizer using methylphosphonamidite chemistry.[2] While the specific steps can vary depending on the synthesizer and reagents used, the general workflow is as follows:
Materials:
-
DNA synthesizer
-
Methylphosphonamidite monomers (A, C, G, T)
-
Controlled pore glass (CPG) solid support
-
Activator solution (e.g., tetrazole)
-
Oxidizing solution (e.g., iodine/water/pyridine)
-
Capping reagents
-
Deblocking reagent (e.g., trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system
-
Desalting columns
Procedure:
-
Synthesis: a. Program the desired oligonucleotide sequence into the DNA synthesizer. b. Load the appropriate methylphosphonamidite monomers, solid support, and reagents onto the synthesizer. c. Initiate the synthesis cycle, which consists of repeating steps of deblocking, coupling, capping, and oxidation.
-
Cleavage and Deprotection: a. Once the synthesis is complete, transfer the CPG support to a vial. b. Add the cleavage and deprotection solution and incubate at the recommended temperature and duration to cleave the oligonucleotide from the support and remove base-protecting groups.
-
Purification: a. Purify the crude MPO solution using RP-HPLC. b. Collect the fractions containing the full-length product.
-
Desalting: a. Desalt the purified MPO using a desalting column to remove excess salts.
-
Quantification and Quality Control: a. Quantify the final product by measuring the absorbance at 260 nm. b. Assess the purity of the MPO by analytical HPLC or mass spectrometry.
Protocol 2: Delivery of Methylphosphonate Oligonucleotides into Cultured Cells
Due to their neutral backbone, the delivery of MPOs into cells can differ from that of charged oligonucleotides. Cationic lipid-based transfection reagents are commonly used, but optimization is crucial.
Materials:
-
Cultured mammalian cells
-
Complete cell culture medium
-
Serum-free medium
-
Methylphosphonate oligonucleotide (MPO) stock solution
-
Cationic lipid-based transfection reagent (e.g., Lipofectamine™)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: a. The day before transfection, seed cells in a multi-well plate to achieve 70-90% confluency at the time of transfection.
-
Preparation of MPO-Lipid Complexes: a. For each well to be transfected, dilute the MPO stock solution in serum-free medium to the desired final concentration. b. In a separate tube, dilute the cationic lipid transfection reagent in serum-free medium according to the manufacturer's instructions. c. Combine the diluted MPO and the diluted lipid reagent. Mix gently and incubate at room temperature for 15-30 minutes to allow the formation of MPO-lipid complexes.
-
Transfection: a. Aspirate the culture medium from the cells. b. Wash the cells once with serum-free medium. c. Add the MPO-lipid complex mixture to each well. d. Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
Post-Transfection: a. After the incubation period, add complete culture medium to each well. b. Continue to incubate the cells for 24-72 hours before assessing gene silencing.
Protocol 3: Assessment of Gene Silencing by Quantitative PCR (qPCR)
qPCR is a sensitive method to quantify the reduction in target mRNA levels following MPO treatment.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR instrument
-
qPCR master mix (containing SYBR Green or TaqMan probes)
-
Primers specific for the target gene and a reference gene
Procedure:
-
RNA Extraction: a. After the desired incubation time post-transfection, harvest the cells and extract total RNA using a commercial RNA extraction kit.
-
Reverse Transcription: a. Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: a. Set up the qPCR reaction by mixing the cDNA, qPCR master mix, and primers for the target and reference genes. b. Run the qPCR reaction on a real-time PCR instrument.
-
Data Analysis: a. Determine the Ct values for the target and reference genes in both MPO-treated and control samples. b. Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the reference gene and comparing the treated samples to the control samples.
Protocol 4: Assessment of Gene Silencing by Western Blotting
Western blotting is used to determine if the reduction in target mRNA levels translates to a decrease in protein expression.
Materials:
-
Cell lysis buffer
-
Protein quantification assay kit
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: a. After the desired incubation time, lyse the cells and extract total protein.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a protein quantification assay.
-
SDS-PAGE and Transfer: a. Separate the protein lysates by SDS-PAGE. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with the primary antibody against the target protein. c. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: a. Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: a. Quantify the band intensities to determine the relative levels of the target protein in treated versus control samples. Normalize to a loading control protein (e.g., GAPDH or β-actin).
Visualizations
Caption: Mechanism of gene silencing by methylphosphonate oligonucleotides.
Caption: Experimental workflow for MPO-mediated gene silencing.
References
- 1. Direct comparison of the specificity of gene silencing using antisense oligonucleotides and RNAi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on anti-human immunodeficiency virus oligonucleotides that have alternating methylphosphonate/phosphodiester linkages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oligodeoxynucleotides as inhibitors of gene expression: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of herpes simplex virus replication by antisense oligo-2'-O-methylribonucleoside methylphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of acquired immunodeficiency syndrome virus by oligodeoxynucleoside methylphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phosphoramidite-Based Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoramidite (B1245037) chemistry is the gold-standard method for the chemical synthesis of oligonucleotides, underpinning a vast array of applications in molecular biology, diagnostics, and therapeutics.[1][2][3] First introduced in the early 1980s, this method's simplicity, high efficiency, and amenability to automation have made it the cornerstone of modern DNA and RNA synthesis.[1][2][3] The process relies on the sequential addition of nucleoside phosphoramidites to a growing oligonucleotide chain that is covalently attached to a solid support.[2][4][5] This solid-phase approach simplifies the purification process at each step, as excess reagents and byproducts are easily washed away.[6][7] The synthesis proceeds in a four-step cycle for each nucleotide addition: deblocking, coupling, capping, and oxidation.[2][8][] This document provides a detailed, step-by-step guide to the phosphoramidite chemistry cycle, including experimental protocols and quantitative data for researchers, scientists, and professionals in drug development.
The Phosphoramidite Chemistry Cycle: A Step-by-Step Guide
The synthesis of oligonucleotides using phosphoramidite chemistry is a cyclical process where each cycle results in the addition of a single nucleotide to the growing chain. The synthesis proceeds in the 3' to 5' direction. The cycle consists of four key chemical reactions:
-
Deblocking (Detritylation): The cycle begins with the removal of the 5'-hydroxyl protecting group, typically a dimethoxytrityl (DMT) group, from the nucleoside attached to the solid support.[4][8] This is achieved by treating the support with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (B109758) (DCM).[6][8][10][11] The removal of the DMT group exposes a reactive 5'-hydroxyl group for the subsequent coupling reaction.[4] The orange-colored DMT cation released during this step can be quantified spectrophotometrically to monitor the efficiency of each coupling step.[10]
-
Coupling: The next nucleoside, in the form of a phosphoramidite monomer, is added to the growing chain. The phosphoramidite is activated by a weak acid, such as 5-(ethylthio)-1H-tetrazole (ETT), 5-benzylthio-1H-tetrazole (BTT), or 4,5-dicyanoimidazole (B129182) (DCI), to form a highly reactive intermediate.[8][11] This activated monomer then rapidly reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite (B83602) triester linkage.[4][8] This reaction is carried out in an anhydrous solvent, typically acetonitrile (B52724).
-
Capping: To prevent the growth of failure sequences (oligonucleotides that did not undergo the coupling reaction), any unreacted 5'-hydroxyl groups are permanently blocked in a capping step.[4][8] This is typically achieved by acetylation using a mixture of acetic anhydride (B1165640) and N-methylimidazole. This ensures that only the full-length oligonucleotides are extended in the subsequent cycles.
-
Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphate (B84403) triester.[8] This is typically accomplished using a solution of iodine in a mixture of tetrahydrofuran (B95107) (THF), pyridine, and water.[6][10] This step completes the nucleotide addition cycle.
This four-step cycle is repeated for each nucleotide to be added to the oligonucleotide chain.
Experimental Workflow
The following diagram illustrates the cyclical nature of the phosphoramidite chemistry workflow for solid-phase oligonucleotide synthesis.
Caption: The cyclical four-step process of phosphoramidite-based solid-phase oligonucleotide synthesis.
Quantitative Data Summary
The efficiency of each step in the phosphoramidite cycle is critical for the synthesis of high-quality, full-length oligonucleotides. The following table summarizes key quantitative data associated with the process.
| Parameter | Typical Value | Reagents | Notes |
| Coupling Efficiency | >99% | Phosphoramidite, Activator (e.g., ETT, DCI) | Per-step efficiency is crucial; a 99% efficiency over 100 steps yields ~36.6% full-length product.[1] |
| Deblocking Time | 60 - 180 seconds | 3% TCA or DCA in DCM | Prolonged exposure to acid can lead to depurination, especially for longer oligonucleotides.[6] |
| Coupling Time | 30 - 600 seconds | Phosphoramidite, Activator in Acetonitrile | Standard bases couple quickly (e.g., 30s), while modified bases may require longer times (5-10 min).[10] |
| Capping Time | 30 - 60 seconds | Acetic Anhydride, N-Methylimidazole in THF | Essential for minimizing the accumulation of deletion mutations (n-1 sequences). |
| Oxidation Time | 30 - 60 seconds | 0.02-0.1 M Iodine in THF/Pyridine/Water | Converts the unstable phosphite triester to a stable phosphate triester.[10] |
| Phosphoramidite Excess | 5- to 20-fold molar excess | Phosphoramidite Monomer | A large excess is used to drive the coupling reaction to completion.[10] |
| Activator Excess | 20-fold molar excess | Activator (e.g., ETT, DCI) | Ensures complete activation of the phosphoramidite monomer.[10] |
Detailed Experimental Protocols
The following are generalized protocols for the key steps in the phosphoramidite chemistry cycle. These protocols are intended for automated DNA synthesizers and may require optimization based on the specific instrument, scale of synthesis, and sequence complexity.
Protocol 1: Deblocking (Detritylation)
-
Objective: To remove the 5'-DMT protecting group from the support-bound nucleoside.
-
Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).[10][11]
-
Procedure:
-
Deliver the deblocking solution to the synthesis column containing the solid support.
-
Allow the reagent to flow through the column for 60-180 seconds.
-
Wash the column thoroughly with anhydrous acetonitrile to remove the deblocking reagent and the cleaved DMT cation.
-
(Optional) Collect the eluent containing the DMT cation for spectrophotometric quantification at approximately 495 nm to determine coupling efficiency.
-
Protocol 2: Coupling
-
Objective: To couple the next phosphoramidite monomer to the deprotected 5'-hydroxyl group.
-
Reagents:
-
Nucleoside phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).
-
Activator solution (e.g., 0.25 M 5-(ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile).
-
-
Procedure:
-
Simultaneously deliver the phosphoramidite solution and the activator solution to the synthesis column.
-
Allow the reagents to react with the solid support for 30-600 seconds, depending on the specific phosphoramidite being used.[10]
-
Wash the column with anhydrous acetonitrile to remove excess reagents and byproducts.
-
Protocol 3: Capping
-
Objective: To block any unreacted 5'-hydroxyl groups.
-
Reagents:
-
Capping Reagent A: Acetic anhydride in tetrahydrofuran (THF) and pyridine.
-
Capping Reagent B: N-Methylimidazole in THF.
-
-
Procedure:
-
Deliver the capping reagents A and B to the synthesis column.
-
Allow the reaction to proceed for 30-60 seconds.
-
Wash the column with anhydrous acetonitrile.
-
Protocol 4: Oxidation
-
Objective: To oxidize the phosphite triester to a phosphate triester.
-
Reagent: 0.02 - 0.1 M Iodine in a mixture of Tetrahydrofuran (THF), Pyridine, and Water.[10]
-
Procedure:
-
Deliver the oxidizing solution to the synthesis column.
-
Allow the reaction to proceed for 30-60 seconds.
-
Wash the column with anhydrous acetonitrile to remove the oxidizing agent and prepare for the next cycle.
-
Protocol 5: Cleavage and Deprotection
-
Objective: To cleave the synthesized oligonucleotide from the solid support and remove all remaining protecting groups from the nucleobases and the phosphate backbone.
-
Reagents: Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).
-
Procedure:
-
After the final synthesis cycle, treat the solid support with the cleavage and deprotection solution.
-
Incubate at room temperature or an elevated temperature for a specified period, depending on the protecting groups used.
-
Collect the solution containing the deprotected oligonucleotide.
-
The oligonucleotide is then typically purified using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).[5]
-
Conclusion
The phosphoramidite chemistry cycle is a robust and highly efficient method for the chemical synthesis of DNA and RNA. A thorough understanding of each step in the cycle, coupled with optimized protocols and high-quality reagents, is essential for the successful synthesis of high-fidelity oligonucleotides for research, diagnostic, and therapeutic applications. The quantitative monitoring of coupling efficiency and adherence to detailed experimental procedures are critical for achieving desired product yields and purity.
References
- 1. twistbioscience.com [twistbioscience.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. A Simple Guide to Phosphoramidite Chemistry and Its Rol... [sbsgenetech.com]
- 4. Phosphoramidite Chemistry [eurofinsgenomics.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. wenzhanglab.com [wenzhanglab.com]
- 7. atdbio.com [atdbio.com]
- 8. alfachemic.com [alfachemic.com]
- 10. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Post-Synthesis Processing of Oligonucleotides with Benzoyl Protecting Groups: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the post-synthesis processing of oligonucleotides, with a specific focus on the removal of benzoyl (Bz) protecting groups from the exocyclic amines of nucleobases. Proper deprotection is a critical step to ensure the synthesis of high-purity, biologically active oligonucleotides for research, diagnostics, and therapeutic applications.
Introduction to Benzoyl Protecting Groups in Oligonucleotide Synthesis
During automated solid-phase oligonucleotide synthesis, the exocyclic amino groups of adenine (B156593) (dA), cytosine (dC), and guanine (B1146940) (dG) are protected to prevent unwanted side reactions during the phosphoramidite (B1245037) coupling steps. Benzoyl (Bz) is a commonly used robust protecting group for dA and dC.[1][2][3][4][5] While effective during synthesis, the complete and efficient removal of these benzoyl groups during post-synthesis processing is paramount to obtaining the final oligonucleotide product with the correct sequence and biological function.
Incomplete removal of benzoyl groups can lead to oligonucleotides with modified hybridization properties and reduced biological activity. Therefore, a well-defined and optimized deprotection strategy is essential. This note explores various methods for the removal of benzoyl protecting groups, outlining their principles, advantages, and potential drawbacks.
Deprotection Methodologies
Several reagents and conditions can be employed for the cleavage of the oligonucleotide from the solid support and the removal of protecting groups, including benzoyl groups. The choice of method often depends on the desired speed of deprotection, the scale of the synthesis, and the presence of other sensitive modifications on the oligonucleotide.
Standard Deprotection: Aqueous Ammonium (B1175870) Hydroxide (B78521)
Concentrated aqueous ammonium hydroxide is the most traditional and widely used reagent for the simultaneous cleavage and deprotection of oligonucleotides.[1][3][4] This method is effective for the removal of benzoyl groups, although it typically requires prolonged incubation at elevated temperatures.
Key Characteristics:
-
Reagent: Concentrated Ammonium Hydroxide (28-30%)
-
Temperature: 55°C
-
Time: 8-12 hours[2]
-
Advantages: Well-established, reliable, and compatible with most standard DNA modifications.
-
Disadvantages: Slow, which can be a bottleneck in high-throughput settings.
Rapid Deprotection: AMA (Ammonium Hydroxide/Methylamine)
For faster deprotection, a mixture of ammonium hydroxide and 40% aqueous methylamine (B109427) (AMA) is a popular choice.[6] The presence of methylamine, a stronger nucleophile than ammonia (B1221849), significantly accelerates the removal of base protecting groups, including benzoyl groups.[6]
Key Characteristics:
-
Reagent: 1:1 (v/v) mixture of concentrated Ammonium Hydroxide and 40% aqueous Methylamine[6]
-
Temperature: 65°C
-
Advantages: Drastically reduces deprotection time, ideal for high-throughput synthesis.[6]
-
Disadvantages: Can lead to a side reaction with benzoyl-protected cytidine (B196190) (Bz-dC).
Side Reaction with Bz-dC: A significant consideration when using AMA is the potential for transamination of the cytidine base. Methylamine can react with the benzoyl-protected cytidine to form N4-methyl-cytidine (N4-Me-dC), an undesired modification.[6][8][9] This side reaction occurs at a level of around 5% when using Bz-dC.[6] To circumvent this issue, it is highly recommended to use acetyl-protected dC (Ac-dC) when employing AMA for deprotection, as the acetyl group is removed almost instantaneously, preventing the transamination reaction.[6][7]
Gas-Phase Deprotection
An alternative to liquid-phase deprotection is the use of gaseous amines, such as ammonia or methylamine, under pressure.[5][10][11][12] This method offers rapid and simultaneous deprotection of multiple oligonucleotides and eliminates the need for subsequent evaporation of aqueous amine solutions.[11]
Key Characteristics:
-
Reagents: Gaseous ammonia or methylamine[11]
-
Temperature: Room temperature to elevated temperatures (e.g., 80-90°C)[12]
-
Time: Can range from minutes to a few hours depending on the specific conditions and protecting groups.[10][11]
-
Advantages: High-throughput compatible, reduces manual handling, and avoids lengthy evaporation steps.[11]
-
Disadvantages: Requires specialized equipment (pressure vessel). Incomplete deprotection can occur with benzoyl groups under mild gas-phase ammonia conditions at room temperature, requiring longer exposure times.[10]
Experimental Protocols
Protocol for Standard Deprotection with Aqueous Ammonium Hydroxide
-
Preparation: After synthesis, ensure the synthesis column or plate is securely sealed.
-
Reagent Addition: Add concentrated ammonium hydroxide (28-30%) to the solid support containing the synthesized oligonucleotide. Use a sufficient volume to completely immerse the support (typically 1-2 mL for a 1 µmol scale synthesis).
-
Incubation: Seal the vessel tightly and place it in a heating block or oven at 55°C for 8-12 hours.
-
Oligonucleotide Recovery: Allow the vessel to cool to room temperature. Carefully transfer the ammonium hydroxide solution containing the cleaved and deprotected oligonucleotide to a clean microcentrifuge tube.
-
Support Wash: Wash the solid support with 0.5-1 mL of nuclease-free water and combine the wash with the initial supernatant.
-
Evaporation: Dry the combined solution to a pellet using a vacuum concentrator.
-
Reconstitution: Resuspend the oligonucleotide pellet in an appropriate buffer for quantification and downstream applications.
Protocol for Rapid Deprotection with AMA
Note: This protocol is recommended for oligonucleotides synthesized with Ac-dC to avoid the formation of N4-Me-dC. If Bz-dC is used, be aware of the potential for this side product.
-
Preparation: Prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine. This should be done in a well-ventilated fume hood.
-
Reagent Addition: Add the freshly prepared AMA solution to the solid support (1-2 mL for a 1 µmol scale).
-
Incubation: Seal the vessel tightly and incubate at 65°C for 10-15 minutes.
-
Oligonucleotide Recovery: Cool the vessel and transfer the AMA solution to a new tube.
-
Support Wash: Wash the support with nuclease-free water and combine the washings.
-
Evaporation: Dry the oligonucleotide solution in a vacuum concentrator.
-
Reconstitution: Resuspend the pellet in a suitable buffer.
Data Presentation
Table 1: Comparison of Deprotection Methods for Benzoyl-Protected Oligonucleotides
| Feature | Standard (NH4OH) | Rapid (AMA) | Gas-Phase (Ammonia) |
| Reagent | Concentrated NH4OH | NH4OH / 40% aq. Methylamine (1:1) | Gaseous NH3 |
| Temperature | 55°C | 65°C | Room Temperature - 90°C |
| Time | 8-12 hours[2] | 10-15 minutes[6][7] | Variable (minutes to hours) |
| Throughput | Low to Medium | High | High |
| Side Reactions | Minimal | Transamination of Bz-dC to N4-Me-dC (~5%)[6] | Potential for incomplete deprotection |
| Equipment | Standard lab equipment | Standard lab equipment | Pressure vessel required |
Visualizations
Experimental Workflow for Oligonucleotide Deprotection
Caption: General workflow for post-synthesis processing of oligonucleotides.
Chemical Pathway of Benzoyl Group Removal and Potential Side Reaction
Caption: Deprotection of Bz-dC and the potential transamination side reaction.
Conclusion
The selection of an appropriate deprotection method for oligonucleotides with benzoyl protecting groups is a critical decision in the synthesis process. While standard ammonium hydroxide treatment is reliable, faster methods like AMA offer significant advantages for high-throughput applications. However, researchers must be aware of the potential for side reactions, such as the transamination of Bz-dC with methylamine-containing reagents, and choose their nucleoside phosphoramidites accordingly. By understanding the principles and protocols outlined in this application note, researchers, scientists, and drug development professionals can optimize their post-synthesis processing to consistently produce high-quality oligonucleotides for their specific needs.
References
- 1. WO2000046231A1 - Method for deprotecting oligonucleotides - Google Patents [patents.google.com]
- 2. diva-portal.org [diva-portal.org]
- 3. CA2361079C - Method for deprotecting oligonucleotides - Google Patents [patents.google.com]
- 4. JP4705716B2 - Oligonucleotide deprotection - Google Patents [patents.google.com]
- 5. US5514789A - Recovery of oligonucleotides by gas phase cleavage - Google Patents [patents.google.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. GAS-PHASE CLEAVAGE AND DEPHOSPHORYLATION OF UNIVERSAL LINKER-BOUND OLIGODEOXYNUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting dA(Bz) Phosphoramidite Coupling
This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting low coupling efficiency specifically related to the use of N6-benzoyl-2'-deoxyadenosine (dA(Bz)) phosphoramidites in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: We are observing consistently low coupling efficiency when incorporating dA(Bz). What are the most common causes?
A1: Low coupling efficiency with dA(Bz) phosphoramidites, and phosphoramidites in general, can often be attributed to a few critical factors:
-
Reagent Quality: The purity and stability of the dA(Bz) phosphoramidite (B1245037) are paramount. These reagents are sensitive to moisture and oxidation. Studies have shown that the stability of phosphoramidites in acetonitrile (B52724) solution decreases in the order of T, dC > dA > dG.[1][2] After five weeks of storage, the purity of dA(Bz) can be reduced by 6%.[1][2]
-
Water Contamination: Moisture is a primary culprit for reduced coupling efficiency. Water can hydrolyze the phosphoramidite or the activated intermediate, rendering it incapable of coupling.[][4] This contamination can be present in the acetonitrile, the activator solution, or even the inert gas used to pressurize the synthesizer.[4]
-
Activator Issues: The choice and quality of the activator are crucial for efficient coupling. Incomplete activation of the phosphoramidite will lead to lower coupling yields.[] The strength of the activator must be sufficient for rapid activation without causing side reactions.[]
-
Suboptimal Coupling Time: The time allowed for the coupling reaction may be insufficient, especially for sterically hindered phosphoramidites like dA(Bz).[5] The benzoyl protecting group can present a steric challenge that requires a longer reaction time to achieve complete coupling.[]
Q2: How can we improve the coupling efficiency of our dA(Bz) phosphoramidite?
A2: To enhance coupling efficiency, a systematic approach to optimizing your synthesis protocol is recommended:
-
Ensure Anhydrous Conditions: Use fresh, high-quality anhydrous acetonitrile with a water content of 30 ppm or less (preferably ≤10-15 ppm).[4][5] All other reagents and synthesizer lines should also be free of moisture.
-
Use Fresh, High-Purity Reagents: Whenever possible, use freshly dissolved dA(Bz) phosphoramidite. Ensure the phosphoramidite is of high purity (typically ≥98.0%).[6]
-
Optimize Coupling Time: Increase the coupling time for the dA(Bz) phosphoramidite. A good starting point for optimization is to double the standard coupling time.[5]
-
Consider Activator Choice and Concentration: Ensure your activator is fresh and anhydrous. For standard DNA synthesis, activators like 1H-Tetrazole and its derivatives are common. Stronger activators may be necessary for challenging couplings, but care must be taken to avoid side reactions.[]
-
Perform a Double Coupling: For particularly difficult couplings, performing the coupling step twice before the capping step can significantly increase the overall efficiency.[5] For example, if a single coupling yields 80% efficiency, a second coupling can increase it to 96%.[5]
Q3: What are the signs of dA(Bz) phosphoramidite degradation?
A3: Degradation of dA(Bz) phosphoramidite can manifest in several ways during and after oligonucleotide synthesis:
-
Decreased Coupling Efficiency: As the phosphoramidite degrades, the concentration of the active P(III) species decreases, leading to lower yields of the full-length oligonucleotide.
-
Presence of n-1 Deletion Sequences: Analysis of the crude oligonucleotide by HPLC or mass spectrometry will show an increased proportion of sequences missing the adenosine (B11128) base.
-
Formation of H-phosphonate: Hydrolysis of the phosphoramidite leads to the formation of the corresponding H-phosphonate, which is inactive in the coupling reaction. This can be detected by ³¹P NMR spectroscopy.[7]
Troubleshooting Guides
Low Coupling Efficiency Workflow
This workflow provides a step-by-step guide to diagnosing and resolving low coupling efficiency issues with dA(Bz) phosphoramidites.
Caption: Troubleshooting workflow for low dA(Bz) coupling efficiency.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for optimizing dA(Bz) phosphoramidite coupling.
Table 1: Recommended Reagent Specifications
| Parameter | Recommended Value | Notes |
| dA(Bz) Purity | ≥ 98.0% | Purity should be confirmed by the supplier's certificate of analysis. |
| Water in Acetonitrile | ≤ 30 ppm (preferably ≤10-15 ppm) | Use fresh, DNA synthesis grade anhydrous acetonitrile.[4][5] |
| Water in Phosphoramidite | ≤ 0.2% | As determined by Karl Fischer titration.[8] |
| Phosphoramidite Concentration | 0.05 M - 0.1 M | Higher concentrations can drive the reaction to completion.[5] |
Table 2: Suggested Starting Points for Coupling Protocol Optimization
| Parameter | Standard Protocol | Optimized Protocol for dA(Bz) |
| Coupling Time | 30 - 180 seconds | 5 - 15 minutes (or double the standard time)[5] |
| Number of Couplings | 1 | 2 (Double Coupling) |
Experimental Protocols
Protocol 1: Preparation of Anhydrous Acetonitrile
-
Start with a sealed bottle of high-quality, DNA synthesis grade acetonitrile (<30 ppm water).
-
To further ensure anhydrous conditions, add activated 3Å molecular sieves to the solvent.
-
Allow the acetonitrile to stand over the molecular sieves for at least 24 hours before use.
-
When dispensing the solvent, use a dry syringe and needle that has been purged with an inert gas (e.g., argon) to prevent the introduction of atmospheric moisture.
Protocol 2: Optimizing Coupling Time for dA(Bz)
-
Baseline Synthesis: Perform a synthesis of a short, standard oligonucleotide containing a single dA(Bz) incorporation using your current, standard coupling time. Analyze the crude product by HPLC or mass spectrometry to determine the percentage of full-length product and the n-1 deletion product.
-
Incremental Increase in Coupling Time: Repeat the synthesis, but incrementally increase the coupling time specifically for the dA(Bz) phosphoramidite. For example, if your standard time is 2 minutes, test 4, 6, and 8-minute coupling times.
-
Analysis: Analyze the crude product from each synthesis. Compare the ratio of full-length product to the n-1 deletion product.
-
Determine Optimal Time: The optimal coupling time is the shortest time that gives the highest percentage of full-length product without a significant increase in side reactions.
Protocol 3: Implementing a Double Coupling Cycle
-
Modify your synthesizer's protocol for the dA(Bz) coupling step.
-
After the initial delivery of the dA(Bz) phosphoramidite and activator, and the subsequent wait step (coupling time), program the synthesizer to repeat the delivery of the phosphoramidite and activator.
-
Follow this second coupling step with the standard capping, oxidation, and deblocking steps.
Signaling Pathways and Experimental Workflows
Phosphoramidite Coupling Cycle
The following diagram illustrates the four main steps in the phosphoramidite-based oligonucleotide synthesis cycle.
Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.
Key Chemical Reactions in dA(Bz) Coupling and Degradation
This diagram outlines the desired coupling reaction and the primary degradation pathway that leads to low coupling efficiency.
Caption: Key chemical reactions in dA(Bz) coupling and degradation.
References
- 1. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. glenresearch.com [glenresearch.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. usp.org [usp.org]
- 7. Investigations into the synthesis of a nucleotide dimer via mechanochemical phosphoramidite chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. usp.org [usp.org]
Technical Support Center: Optimizing Benzoyl Group Deprotection in Oligonucleotide Synthesis
Welcome to the technical support center for oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the deprotection of benzoyl (Bz) groups from synthetic oligonucleotides.
Troubleshooting Guide
This guide addresses common issues encountered during the deprotection of benzoyl-protected nucleobases.
Issue 1: Incomplete Deprotection of Benzoyl Groups
Symptoms:
-
Additional peaks observed during HPLC analysis, often eluting later than the desired full-length oligonucleotide.[1][2]
-
Mass spectrometry data shows a mass addition corresponding to the benzoyl group (104 Da).
-
Poor performance of the oligonucleotide in downstream applications such as PCR or hybridization arrays.[3]
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Deprotection Time/Temperature | For standard deprotection with aqueous ammonium (B1175870) hydroxide (B78521), ensure treatment for at least 16-17 hours at 55°C.[2][4] Using older or depleted ammonium hydroxide can lead to incomplete deprotection; always use a fresh solution.[4][5] |
| Reagent Degradation | Ammonium hydroxide solutions can lose ammonia (B1221849) gas concentration over time. Use fresh, properly stored ammonium hydroxide for consistent results.[4][5] It is recommended to aliquot and refrigerate portions for weekly use.[4][5] |
| Suboptimal Deprotection Reagent | For faster and more efficient deprotection, consider using a mixture of aqueous ammonium hydroxide and methylamine (B109427) (AMA).[4][6] A 10-minute incubation at 65°C is often sufficient with AMA.[6] |
Issue 2: Formation of N4-Methyl-dC Adducts
Symptom:
-
A significant side-product peak is observed during HPLC analysis, particularly when using AMA for deprotection.[6][7] This corresponds to the transamination of benzoyl-protected cytidine (B196190) (dCBz).[6]
Possible Cause & Solution:
| Possible Cause | Recommended Solution |
| Use of Benzoyl-Protected dC with AMA | The methylamine in the AMA reagent can react with the benzoyl-protected cytidine, leading to the formation of N4-methyl-dC.[6] To avoid this, substitute dCBz with acetyl-protected dC (dCAc) when using AMA for deprotection.[4][5][6] |
Issue 3: Base Modification or Degradation of Sensitive Oligonucleotides
Symptom:
-
Loss of signal or appearance of unexpected peaks in HPLC or mass spectrometry analysis, especially for oligonucleotides containing sensitive dyes or modifications.[4][7]
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Harsh Deprotection Conditions | Standard deprotection with ammonium hydroxide or AMA at elevated temperatures can degrade sensitive molecules.[4][7] |
| Use Ultra-Mild Protecting Groups: Employ phenoxyacetyl (Pac) on dA and N2-isobutyryl-p-tert-butylphenoxyacetyl (iPr-Pac) on dG, along with Ac on dC. These can be deprotected under much milder conditions.[4][8] | |
| Milder Deprotection Reagents: Use 0.05M potassium carbonate in methanol (B129727) for 4 hours at room temperature for oligonucleotides synthesized with Ultra-Mild protecting groups.[4] Alternatively, a solution of t-butylamine/water (1:3 v/v) for 6 hours at 60°C can be used for some sensitive dyes.[2][4] |
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for benzoyl group deprotection using ammonium hydroxide?
A1: For oligonucleotides synthesized with standard benzoyl-protected dA and dC, and isobutyryl-protected dG, deprotection is typically carried out using concentrated aqueous ammonium hydroxide (28-30%) for 16-17 hours at 55°C.[2][4]
Q2: Can I speed up the deprotection process?
A2: Yes, using a 1:1 (v/v) mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (AMA) can significantly reduce deprotection time.[4] With AMA, deprotection can be completed in as little as 10 minutes at 65°C.[6] However, it is crucial to use acetyl-protected dC (dCAc) instead of benzoyl-protected dC (dCBz) to prevent the formation of N4-methyl-dC.[4][5][6]
Q3: I see a white precipitate after evaporating the deprotection solution. What is it and how can I remove it?
A3: The white precipitate is likely dissolved silica (B1680970) from the CPG solid support, which is more pronounced when using basic solutions at elevated temperatures.[4] This can be easily removed by filtration, desalting, or during subsequent purification steps like HPLC or cartridge purification.[4]
Q4: Are there alternatives to AMA that are free of methylamine?
A4: Yes, a solution of aqueous ammonium hydroxide and propylamine (B44156) (APA) can be used as a methylamine-free alternative to AMA. While the reaction kinetics are slower than with AMA, APA has been shown to be a good substitute and also suppresses cyanoethylation side reactions.[7]
Q5: How can I deprotect oligonucleotides containing base-labile modifications?
A5: For sensitive oligonucleotides, it is recommended to use "Ultra-Mild" phosphoramidites (e.g., Pac-dA, Ac-dC, and iPr-Pac-dG).[4] Deprotection can then be achieved under very mild conditions, such as with 0.05M potassium carbonate in methanol for 4 hours at room temperature, or with ammonium hydroxide for 2 hours at room temperature.[4]
Experimental Protocols
Protocol 1: Standard Deprotection with Aqueous Ammonium Hydroxide
-
Cleavage from Support: After synthesis, transfer the CPG support to a 2 mL screw-cap tube. Add 1 mL of concentrated aqueous ammonium hydroxide (28-30%).
-
Incubation: Securely cap the tube and place it in a heating block or oven at 55°C for 16-17 hours.
-
Oligonucleotide Recovery: Allow the tube to cool to room temperature. Carefully transfer the ammonium hydroxide solution containing the cleaved and deprotected oligonucleotide to a new tube, leaving the CPG support behind.
-
Drying: Evaporate the ammonium hydroxide solution to dryness using a vacuum concentrator.
-
Resuspension: Resuspend the oligonucleotide pellet in an appropriate buffer or water for quantification and downstream applications.
Protocol 2: Fast Deprotection with AMA
Note: This protocol requires the use of acetyl-protected dC (dCAc) during synthesis to avoid side reactions.
-
Reagent Preparation: Prepare the AMA solution by mixing equal volumes of concentrated aqueous ammonium hydroxide (28-30%) and 40% aqueous methylamine.
-
Cleavage and Deprotection: Add 1 mL of the freshly prepared AMA solution to the CPG support in a 2 mL screw-cap tube.
-
Incubation: Securely cap the tube and incubate at 65°C for 10 minutes.
-
Oligonucleotide Recovery and Drying: Follow steps 3-5 from Protocol 1.
Protocol 3: Ultra-Mild Deprotection with Potassium Carbonate
Note: This protocol is for oligonucleotides synthesized using Ultra-Mild protecting groups (e.g., Pac-dA, Ac-dC, iPr-Pac-dG).
-
Reagent Preparation: Prepare a 0.05M solution of potassium carbonate (K2CO3) in methanol.
-
Cleavage and Deprotection: Add 1 mL of the 0.05M K2CO3 in methanol solution to the CPG support.
-
Incubation: Incubate at room temperature for 4 hours.
-
Oligonucleotide Recovery and Drying: Follow steps 3-5 from Protocol 1.
Visualizations
Caption: General workflow for oligonucleotide deprotection.
Caption: Troubleshooting decision tree for deprotection issues.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Assessing incomplete deprotection of microarray oligonucleotides in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Methylphosphonate Oligonucleotides by HPLC
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the HPLC purification of methylphosphonate (B1257008) oligonucleotides.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC purification of methylphosphonate oligonucleotides. For each problem, potential causes are listed along with recommended solutions.
Problem 1: Poor Peak Shape (Broadening, Tailing, or Fronting)
Poor peak shape can compromise resolution and lead to inaccurate quantification.
| Potential Cause | Recommended Solution |
| Secondary Interactions with Column | Use a column specifically designed for oligonucleotide analysis. Ensure the mobile phase pH is appropriate to minimize interactions with residual silanols on the stationary phase.[1] |
| Column Overload | Reduce the amount of sample injected onto the column. Dilute the sample before injection.[2][3][4] |
| Inappropriate Mobile Phase Composition | Optimize the concentration and type of ion-pairing agent (e.g., triethylammonium (B8662869) acetate (B1210297) - TEAA). Adjust the organic solvent gradient to ensure proper elution.[5] |
| Presence of Diastereomers | The chiral nature of the methylphosphonate linkage can lead to the presence of diastereomers, which may have slightly different retention times, resulting in broadened peaks.[6] This is an inherent property of the sample and may not be fully resolvable by standard RP-HPLC. |
| Sample Solvent Incompatibility | Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent is used, ensure it is weaker than the mobile phase to allow for proper focusing on the column head.[2] |
| Column Degradation | Flush the column with a strong solvent to remove contaminants. If peak shape does not improve, replace the column.[3] |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and detector. |
Caption: A logical workflow for troubleshooting poor peak shape in HPLC.
Problem 2: Split Peaks
Split peaks can indicate a problem with the column, the injection, or the separation method itself.
| Potential Cause | Recommended Solution |
| Blocked Column Frit | Backflush the column to dislodge any particulates. If the problem persists, replace the frit or the column.[7] |
| Column Bed Void or Channeling | A void at the head of the column can cause the sample to travel through two different paths.[8] Replace the column. |
| Sample Injection Issues | Ensure the sample is completely dissolved. Injecting a sample in a solvent much stronger than the mobile phase can cause peak splitting.[9] |
| Co-eluting Impurities | What appears to be a split peak may be two closely eluting species. Adjust the gradient or mobile phase composition to improve resolution.[7] |
| Incompatibility of Sample Solvent and Mobile Phase | Dissolve the sample in a solvent that is of equal or lesser strength than the mobile phase to ensure proper peak focusing at the column inlet. |
Caption: A logical workflow for troubleshooting split peaks in HPLC.
Problem 3: Shifting Retention Times
Inconsistent retention times can make peak identification and quantification unreliable.
| Potential Cause | Recommended Solution |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily. Ensure accurate and consistent preparation of buffers and organic solvent mixtures.[10] |
| Column Temperature Fluctuations | Use a column oven to maintain a constant and consistent temperature.[10][11] |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is particularly important for gradient elution.[12] |
| Pump Malfunction or Leaks | Check for leaks in the HPLC system. Verify that the pump is delivering a consistent flow rate.[4] |
| Column Aging | Over time, the stationary phase can degrade, leading to changes in retention. If retention times consistently decrease, it may be time to replace the column. |
Caption: A logical workflow for troubleshooting shifting retention times.
Frequently Asked Questions (FAQs)
Q1: Why is a specific deprotection protocol required for methylphosphonate oligonucleotides before HPLC?
A1: Methylphosphonate linkages are sensitive to the harsh basic conditions (e.g., concentrated ammonium (B1175870) hydroxide) typically used for deprotecting standard oligonucleotides. These conditions can lead to degradation of the methylphosphonate backbone. A milder, two-step deprotection using dilute ammonia (B1221849) followed by ethylenediamine (B42938) is often employed to remove protecting groups from the nucleobases without cleaving the backbone, ensuring the integrity of the oligonucleotide before purification.
Q2: What type of HPLC column is best for purifying methylphosphonate oligonucleotides?
A2: Ion-pair reversed-phase (IP-RP) HPLC is the most common and effective method. Columns with a C8 or C18 stationary phase are typically used. It is important to select a column with a pore size appropriate for the length of the oligonucleotide (e.g., 300 Å for longer oligonucleotides) to ensure good mass transfer and peak shape.[13]
Q3: My methylphosphonate oligonucleotide appears as a broad peak even after optimizing HPLC conditions. What could be the cause?
A3: The phosphorus atom in a methylphosphonate linkage is chiral. Therefore, a synthesized methylphosphonate oligonucleotide is typically a mixture of a large number of diastereomers. These diastereomers can have slightly different hydrophobicities and thus slightly different retention times on a reversed-phase column, leading to peak broadening that may not be fully resolved by standard HPLC techniques.[6]
Q4: What are the key parameters to optimize in an IP-RP-HPLC method for methylphosphonate oligonucleotides?
A4: The key parameters to optimize include:
-
Ion-pairing agent: The type (e.g., triethylamine, diisopropylethylamine) and concentration of the ion-pairing agent in the mobile phase directly affect retention and selectivity.[5]
-
Organic modifier: Acetonitrile is a common organic modifier, and the gradient steepness will determine the resolution of the separation.
-
Temperature: Higher temperatures (e.g., 50-60 °C) can help to disrupt secondary structures in the oligonucleotide, leading to sharper peaks and improved resolution.[14]
-
pH: The pH of the mobile phase should be controlled to ensure consistent ionization of the oligonucleotide and the ion-pairing agent.
Q5: What purity and yield can I expect from HPLC purification of methylphosphonate oligonucleotides?
A5: The expected purity and yield can vary depending on the synthesis efficiency, the length and sequence of the oligonucleotide, and the optimization of the purification process. Generally, a purity of >90% can be achieved. The yield after purification is typically in the range of 20-50% of the crude material, with longer oligonucleotides having lower yields.
Data Presentation
Table 1: Typical IP-RP-HPLC Parameters for Methylphosphonate Oligonucleotide Purification
| Parameter | Typical Value/Range |
| Column | C8 or C18, 5 µm particle size, 100-300 Å pore size |
| Mobile Phase A | 0.1 M Triethylammonium acetate (TEAA), pH 7.0-7.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5-30% B over 30 minutes (example, needs optimization) |
| Flow Rate | 1.0 mL/min for analytical, scalable for preparative |
| Temperature | 50-60 °C |
| Detection | UV at 260 nm |
Table 2: Expected Purity and Yield
| Parameter | Expected Value | Notes |
| Purity (post-HPLC) | >90% | Can be higher with optimized methods. |
| Yield (post-HPLC) | 20-50% | Highly dependent on oligonucleotide length and synthesis quality. |
Experimental Protocols
Detailed Protocol for IP-RP-HPLC Purification of a Methylphosphonate Oligonucleotide
This protocol outlines the key steps from sample preparation to fraction analysis.
1. Deprotection of the Methylphosphonate Oligonucleotide
-
Materials: Crude methylphosphonate oligonucleotide on solid support, dilute ammonium hydroxide (B78521), ethylenediamine.
-
Procedure:
-
Treat the solid support with dilute ammonium hydroxide for approximately 30 minutes at room temperature to remove exocyclic amine protecting groups.
-
Remove the ammonia solution and treat the support with ethylenediamine for 6-8 hours at room temperature to cleave the oligonucleotide from the support and complete deprotection.
-
Quench the reaction, for example, by adding an appropriate buffer, and dry the crude oligonucleotide.
-
2. Sample Preparation for HPLC
-
Procedure:
-
Dissolve the deprotected and dried crude oligonucleotide in the initial HPLC mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
3. HPLC Purification
-
System: An HPLC system equipped with a gradient pump, UV detector, and fraction collector.
-
Column: A suitable C8 or C18 reversed-phase column.
-
Mobile Phases:
-
Mobile Phase A: 0.1 M TEAA, pH 7.0
-
Mobile Phase B: Acetonitrile
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run a linear gradient of increasing Mobile Phase B to elute the oligonucleotide. A shallow gradient is often necessary to achieve good resolution of the full-length product from shorter failure sequences.
-
Monitor the elution profile at 260 nm.
-
Collect fractions corresponding to the main peak, which should be the full-length methylphosphonate oligonucleotide.
-
4. Post-Purification Processing
-
Procedure:
-
Analyze a small aliquot of each collected fraction by analytical HPLC to confirm purity.
-
Pool the fractions that meet the desired purity level.
-
Remove the volatile mobile phase components (TEAA and acetonitrile) by lyophilization or speed-vacuum centrifugation.
-
The purified methylphosphonate oligonucleotide is now ready for use in downstream applications.
-
Caption: A schematic of the experimental workflow for purification.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 4. LC Troubleshooting—Retention Time Shift [restek.com]
- 5. phenomenex.com [phenomenex.com]
- 6. Oligonucleotide FAQ [sigmaaldrich.com]
- 7. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 8. chromacademy.com [chromacademy.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. agilent.com [agilent.com]
- 13. atdbio.com [atdbio.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
side reactions associated with 5'-DMTr-dA(Bz)-Methyl phosphonamidite
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5'-DMTr-dA(Bz)-Methyl phosphonamidite in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with the use of this compound?
A1: The most prevalent side reactions include:
-
Depurination: Cleavage of the N-glycosidic bond between the adenine (B156593) base and the deoxyribose sugar, particularly with prolonged exposure to acidic conditions during detritylation.[1][2]
-
Hydrolysis of the Phosphonamidite: Reaction with trace amounts of water in the reagents or solvents, leading to the formation of an H-phosphonate, which is unreactive in the coupling step.
-
Oxidation of the Methylphosphonite Linkage: Premature oxidation of the P(III) methylphosphonite to a P(V) species before the intended oxidation step can occur, though it is less common than with phosphite (B83602) triesters.
-
Base Modification during Deprotection: The benzoyl (Bz) protecting group on adenine can be susceptible to modification, and the methylphosphonate (B1257008) linkage itself is base-labile, requiring specific deprotection conditions to avoid cleavage.[3][4]
-
Incomplete Coupling: Failure of the phosphonamidite to react completely with the 5'-hydroxyl group of the growing oligonucleotide chain, leading to (n-1) shortmer impurities.[]
Q2: Why is depurination a significant concern with dA(Bz) phosphonamidites?
A2: The benzoyl (Bz) protecting group on the exocyclic amine of adenine is an electron-withdrawing group. This characteristic destabilizes the N-glycosidic bond, making the adenine base more susceptible to cleavage, especially during the acidic detritylation step.[1] This results in the formation of an abasic site in the oligonucleotide chain, which is subsequently cleaved during the final basic deprotection, leading to truncated sequences.[1]
Q3: What are the recommended storage and handling conditions for this compound to minimize side reactions?
A3: To maintain the integrity of the phosphonamidite and minimize water-related side reactions, it is crucial to:
-
Store the reagent at -20°C under an inert atmosphere (e.g., argon or nitrogen).[6][7][8]
-
Ensure all solvents (e.g., acetonitrile) and reagents used in the synthesis are anhydrous.
-
Handle the phosphonamidite quickly when preparing solutions to minimize exposure to atmospheric moisture.
Troubleshooting Guides
Issue 1: Low Coupling Efficiency and Presence of (n-1) Shortmers
Possible Causes:
-
Phosphonamidite Hydrolysis: The presence of moisture in the acetonitrile (B52724) or activator solution can hydrolyze the phosphonamidite to an unreactive H-phosphonate.
-
Insufficient Activator: An inadequate amount or concentration of the activator (e.g., DCI or tetrazole) can lead to incomplete activation of the phosphonamidite.
-
Steric Hindrance: As the oligonucleotide chain grows, steric hindrance can impede the coupling of subsequent monomers.
-
Degraded Phosphonamidite: The phosphonamidite may have degraded due to improper storage or handling.
Solutions:
-
Ensure Anhydrous Conditions: Use freshly distilled or commercially available anhydrous acetonitrile. Ensure the activator solution is also anhydrous.
-
Optimize Activator Concentration and Coupling Time: Use the recommended concentration of the activator. For methylphosphonamidites, a longer coupling time (e.g., 6 minutes) may be beneficial.[9]
-
Use a Stronger Activator: In some cases, a more potent activator might be necessary to drive the coupling reaction to completion.
-
Verify Phosphonamidite Quality: If problems persist, test a fresh vial of the phosphonamidite.
Issue 2: Significant Depurination Observed (High Levels of Truncated Oligonucleotides)
Possible Causes:
-
Prolonged Acid Exposure: Extended detritylation times with trichloroacetic acid (TCA) can lead to significant depurination of the dA(Bz) residue.[1][2]
-
Strong Acid Concentration: Using a higher than recommended concentration of TCA for detritylation.
Solutions:
-
Minimize Detritylation Time: Reduce the detritylation step to the minimum time required for complete removal of the DMTr group.
-
Use a Weaker Acid: Consider using a milder acid for detritylation, such as dichloroacetic acid (DCA).
-
Use Depurination-Resistant Analogs: For sequences with multiple dA residues, especially in long oligonucleotides, consider using dA phosphonamidites with alternative, more stable protecting groups like dimethylformamidine (dmf) if compatible with methylphosphonate chemistry.[1]
Issue 3: Cleavage of Methylphosphonate Linkages during Deprotection
Possible Cause:
-
Harsh Basic Conditions: Methylphosphonate linkages are known to be more susceptible to cleavage under standard ammonium (B1175870) hydroxide (B78521) deprotection conditions compared to phosphodiester linkages.[3]
Solutions:
-
Use Milder Deprotection Reagents: Employ a two-step deprotection procedure. First, cleave the oligonucleotide from the solid support using a milder base treatment for a short duration. Then, use a different reagent for the removal of base protecting groups. A commonly used reagent for deprotecting oligonucleotides containing methylphosphonate linkages is ethylenediamine (B42938) (EDA).[3][4]
Experimental Protocols
Protocol 1: Deprotection of Oligonucleotides Containing Methylphosphonate Linkages
This protocol is adapted from procedures recommended for base-labile linkages.[3]
-
Column Preparation: After synthesis, air-dry the solid support within the synthesis column.
-
Transfer Support: Carefully transfer the support material from the column to a screw-cap vial.
-
Initial Cleavage: Add 0.5 mL of a solution of acetonitrile/ethanol/ammonium hydroxide (45:45:10 v/v/v) to the support. Seal the vial and let it stand at room temperature for 30 minutes.
-
Base Deprotection: Add 0.5 mL of ethylenediamine to the vial and reseal it. Let the reaction proceed at room temperature for 6 hours to remove the benzoyl protecting groups.
-
Product Collection: Decant the supernatant containing the deprotected oligonucleotide into a clean tube.
-
Washing: Wash the support twice with 0.5 mL of a 1:1 (v/v) acetonitrile/water solution and combine the washes with the supernatant.
-
Neutralization and Desalting: Dilute the combined solution to 15 mL with water. Adjust the pH to 7.0 using a solution of 6M hydrochloric acid in 1:9 (v/v) acetonitrile/water. Proceed with desalting using a suitable cartridge.
Quantitative Data Summary
Table 1: Deprotection Times for dA with Various Protecting Groups
| Protecting Group on dA | 30% Ammonium Hydroxide at 65°C | Ammonium Hydroxide/40% Methylamine (AMA) at 65°C |
| Benzoyl (Bz) | < 2 hours | < 10 minutes |
| Diethylformamidine (def) | 2 hours | 20 minutes |
| Dimethylacetamidine (dma) | 4 hours | 80 minutes |
Data from Glen Research, highlighting the relative lability of the benzoyl protecting group.[2]
Visualizations
Caption: Mechanism of depurination of a dA(Bz)-containing oligonucleotide.
Caption: Troubleshooting workflow for oligonucleotide synthesis issues.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. dA (Bz) Me-Phosphonamidite | LGC, Biosearch Technologies [biosearchtech.com]
- 6. alfa-chemclinix.com [alfa-chemclinix.com]
- 7. 5'-DMTr-3'dA(Bz)-methyl phosphonamidite - Immunomart [immunomart.com]
- 8. 5�-DMTr-dA(Bz)-Methyl phosphonamidite, 114079-05-9 | BroadPharm [broadpharm.com]
- 9. Chemical synthesis of RNA with site-specific methylphosphonate modifications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Long Oligonucleotide Synthesis with Methyl Phosphonamidites
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with methyl phosphonamidites for long oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are methyl phosphonamidites and why are they used in oligonucleotide synthesis?
Methyl phosphonamidites are specialized monomers used in solid-phase oligonucleotide synthesis to create methylphosphonate (B1257008) linkages in the oligonucleotide backbone. These linkages are characterized by the replacement of a non-bridging oxygen atom with a methyl group. This modification results in an uncharged and nuclease-resistant backbone, which can enhance the cellular uptake and in vivo stability of the resulting oligonucleotides, making them valuable for therapeutic applications such as antisense oligonucleotides.[1][2]
Q2: What are the main differences in the synthesis cycle when using methyl phosphonamidites compared to standard cyanoethyl phosphoramidites?
While the overall synthesis cycle of detritylation, coupling, capping, and oxidation remains the same, there are critical modifications required when using methyl phosphonamidites:
-
Coupling Time: A longer coupling time of at least 5 minutes is recommended for methyl phosphonamidites to achieve high coupling efficiencies.[1]
-
Deprotection: The methylphosphonate linkage is base-labile and can be cleaved by standard ammonium (B1175870) hydroxide (B78521) deprotection. Therefore, a milder, two-step deprotection protocol is necessary.[3]
-
Reagent Handling: Methyl phosphonamidites are highly sensitive to moisture, which can significantly reduce coupling efficiency. Strict anhydrous conditions are crucial for successful synthesis.[4]
Q3: What coupling efficiency should I expect with methyl phosphonamidites?
With proper anhydrous technique and optimized protocols, coupling efficiencies greater than 95% can be achieved.[3][4] However, it's important to note that trityl monitors may understate the actual coupling efficiency due to potential differences in the rate of trityl group release.[1]
Q4: Are there any specific recommendations for base-protecting groups when using methyl phosphonamidites?
Yes, for deoxycytidine (dC) monomers, it is highly recommended to use acetyl (Ac) protection instead of the standard benzoyl (Bz) group. This is to prevent transamination at the C4 position of dC during the ethylenediamine (B42938) treatment in the deprotection step.[1][5]
Troubleshooting Guide
Issue 1: Low Overall Yield of Long Oligonucleotides
Q: I am synthesizing a long oligonucleotide (>50 bases) with several methylphosphonate linkages, and my final yield is very low. What are the potential causes and how can I improve it?
A: Low overall yield in long oligonucleotide synthesis is a cumulative problem. Even a small drop in efficiency at each step is magnified over many cycles. Here are the most common causes and their solutions:
Potential Cause 1: Suboptimal Coupling Efficiency
-
Problem: The single most critical factor for synthesizing long oligonucleotides is achieving near-quantitative coupling efficiency at every step. A drop from 99% to 98% per step can reduce the theoretical yield of a 100-mer from 37% to just 13%.[6]
-
Solution:
-
Ensure Anhydrous Conditions: Moisture is the primary enemy of high coupling efficiency.[4][6]
-
Use fresh, anhydrous acetonitrile (B52724) (<10-15 ppm water).[6]
-
Store phosphoramidites under a dry, inert atmosphere (argon or nitrogen).
-
Use molecular sieves to dry solvents and reagents.[3]
-
-
Optimize Coupling Time: For methyl phosphonamidites, a longer coupling time is necessary. A minimum of 5 minutes is recommended.[1] For particularly difficult couplings or long oligos, this time can be extended.
-
Use the Correct Activator: Tetrazole or DCI are commonly used activators. Ensure the activator solution is fresh and anhydrous.
-
Potential Cause 2: Depurination
-
Problem: The repeated exposure to the acidic deblocking solution (typically trichloroacetic acid, TCA) used to remove the 5'-DMT protecting group can lead to the cleavage of the glycosidic bond, particularly at adenosine (B11128) (A) and guanosine (B1672433) (G) bases. This creates abasic sites and leads to chain cleavage during the final deprotection. This problem is exacerbated in long synthesis runs due to the increased number of deblocking steps.[6]
-
Solution:
-
Use a milder deblocking agent, such as 3% dichloroacetic acid (DCA) in dichloromethane, to minimize depurination.
-
Reduce the deblocking time to the minimum required for complete detritylation.
-
Potential Cause 3: Inefficient Capping
-
Problem: Failure to cap unreacted 5'-hydroxyl groups will result in the synthesis of n-1, n-2, and other shortmer impurities, which can be difficult to separate from the full-length product.
-
Solution:
-
Ensure your capping reagents (acetic anhydride (B1165640) and N-methylimidazole) are fresh and active.
-
For some modified phosphoramidites, standard capping reagents can cause degradation. In such cases, consider using alternative capping reagents like Unicap.[7]
-
Potential Cause 4: Incomplete Oxidation
-
Problem: The newly formed phosphite (B83602) triester linkage is unstable and must be oxidized to a stable phosphate (B84403) triester. Incomplete oxidation will lead to chain cleavage.
-
Solution:
-
Use a fresh iodine solution for oxidation. The solution should be a dark, rich brown color; a pale yellow or clear solution indicates it is no longer active.
-
For methyl phosphonamidites, a low-water iodine solution can be used to minimize hydrolysis of the P-III methylphosphonite intermediate.[4]
-
Experimental Protocol: Optimized Synthesis Cycle for Long Oligonucleotides with Methyl Phosphonamidites
| Step | Reagent/Parameter | Recommendation | Rationale |
| Deblocking | 3% Dichloroacetic Acid (DCA) in Dichloromethane | Minimum time for complete color change | Minimizes depurination of A and G bases.[6] |
| Coupling | Methyl Phosphonamidite & Activator (e.g., Tetrazole) | 5-10 minutes | Ensures high coupling efficiency for the sterically hindered methyl phosphonamidites.[1] |
| Capping | Acetic Anhydride / N-Methylimidazole | Standard time | Prevents the formation of shortmer impurities. |
| Oxidation | 0.02 M Iodine in THF/Pyridine/Water | 30 seconds | Oxidizes the phosphite triester to a stable phosphate triester. |
Workflow for Troubleshooting Low Yield in Long Oligo Synthesis
Caption: A decision tree for troubleshooting low yields.
Issue 2: Product Degradation During Deprotection
Q: I am observing significant degradation of my methylphosphonate-containing oligonucleotide after the final cleavage and deprotection step. What is causing this and what is the correct procedure?
A: The methylphosphonate linkage is sensitive to strong bases, and standard deprotection protocols using concentrated ammonium hydroxide will cleave the backbone, leading to low yields of the full-length product.[3] A specialized, milder deprotection procedure is required.
Cause: The phosphonate (B1237965) linkage is susceptible to base-catalyzed hydrolysis.
Solution: A one-pot, two-step deprotection method has been developed to efficiently remove base protecting groups while preserving the integrity of the methylphosphonate backbone.[5][8] This method has been shown to improve product yield by as much as 250% compared to other two-step methods.[5][8]
Detailed Experimental Protocol: One-Pot Deprotection of Methylphosphonate Oligonucleotides
-
Preparation: After synthesis, air-dry the solid support in the synthesis column. Transfer the support to a screw-cap vial.
-
Step 1: Initial Cleavage:
-
Prepare a solution of acetonitrile/ethanol/ammonium hydroxide (45:45:10).
-
Add 0.5 mL of this solution to the support.
-
Seal the vial and let it stand at room temperature for 30 minutes.[1] This step cleaves the oligonucleotide from the support.
-
-
Step 2: Base Deprotection:
-
Add 0.5 mL of ethylenediamine to the same vial.
-
Reseal the vial and let it stand at room temperature for 6 hours.[1] This removes the protecting groups from the nucleobases.
-
-
Work-up:
-
Decant the supernatant into a new tube.
-
Wash the support twice with 0.5 mL of acetonitrile/water (1:1).
-
Combine the supernatant and the washes.
-
Dilute the combined solution to 15 mL with water.
-
Neutralize the solution to pH 7 by adding 6M hydrochloric acid in acetonitrile/water (1:9).[1]
-
-
Purification: The crude oligonucleotide is now ready for desalting and purification by standard methods such as reverse-phase cartridge purification or HPLC.
Deprotection Method Comparison
| Deprotection Method | Key Reagents | Typical Yield Improvement | Key Considerations |
| Standard Method | Concentrated Ammonium Hydroxide | N/A (Not Recommended) | Causes significant degradation of the methylphosphonate backbone.[3] |
| Recommended One-Pot Method | 1. Dilute NH4OH2. Ethylenediamine | Up to 250% | Minimizes backbone cleavage and side reactions.[5][8] Use of Ac-dC is crucial to prevent transamination.[1] |
Standard vs. Methyl Phosphonamidite Synthesis Workflow
References
- 1. glenresearch.com [glenresearch.com]
- 2. methyl-phosphonate oligo synthesis [biosyn.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Phosphoramidite Stability in Acetonitrile
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the degradation of phosphoramidites in acetonitrile (B52724) solution. It is intended for researchers, scientists, and professionals in drug development who utilize these critical reagents in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of phosphoramidite (B1245037) degradation in acetonitrile?
A1: The primary causes of phosphoramidite degradation in acetonitrile are exposure to water and oxygen.[1][2][3][4][5] Water leads to hydrolysis of the phosphoramidite, forming the corresponding H-phosphonate and other byproducts.[2][3][6] Oxygen, in the presence of moisture, can oxidize the phosphorus (III) center to a non-reactive phosphorus (V) species.[1]
Q2: Which phosphoramidite is the most unstable in acetonitrile solution?
A2: Deoxyguanosine (dG) phosphoramidite is consistently reported to be the least stable of the four standard deoxyribonucleoside phosphoramidites in acetonitrile solution.[2][3][7][8][9] Its degradation is known to be autocatalytic, meaning the degradation products can accelerate further degradation.[2][4][10]
Q3: How does the stability of the other standard phosphoramidites compare?
A3: The general order of stability for the standard deoxyribonucleoside phosphoramidites in acetonitrile is T > dC > dA > dG.[2][3][7][9] Thymidine (T) and deoxycytidine (dC) phosphoramidites are significantly more stable than deoxyadenosine (B7792050) (dA) and, especially, deoxyguanosine (dG) phosphoramidites.[2][7]
Q4: How long can I store phosphoramidites in acetonitrile on a synthesizer?
A4: While it is most practical for routine use, storing phosphoramidites in solution on an oligonucleotide synthesizer at ambient temperature leads to their degradation.[2][4] For RNA synthesis using TC-protected phosphoramidites, it is recommended to use the dissolved amidite within 3 days.[11] The stability of standard DNA phosphoramidites in solution can vary, but dG, in particular, can show significant degradation in a matter of days.[3] For optimal performance, it is best to use freshly prepared solutions.
Q5: What is the impact of water content in acetonitrile on phosphoramidite stability?
A5: Even trace amounts of water in acetonitrile can significantly accelerate the hydrolysis of phosphoramidites, reducing their purity and subsequent coupling efficiency in oligonucleotide synthesis.[1][5][12][13] It is crucial to use high-quality anhydrous acetonitrile with a water content of less than 30 ppm, and preferably 10 ppm or less.[12]
Q6: Can I do anything to improve the stability of my phosphoramidite solutions?
A6: Yes. To improve stability, you should:
-
Store phosphoramidite powders at -20°C under an inert atmosphere.[1][2][4]
-
Prepare solutions fresh before use whenever possible.[1]
-
Consider adding molecular sieves to the acetonitrile to scavenge any residual moisture.[7][12]
-
For particularly sensitive amidites, adding a small amount of a non-nucleophilic base can help neutralize any acidic impurities that may catalyze hydrolysis.[2][7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Efficiency | Phosphoramidite degradation due to moisture. | Use fresh, high-quality anhydrous acetonitrile (≤ 30 ppm water).[5][12] Prepare fresh phosphoramidite solutions. Consider adding molecular sieves to your solvent bottle.[12] |
| Oxidized phosphoramidites. | Ensure proper storage of phosphoramidites under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures (-20°C).[1][4] Minimize exposure to air during handling. | |
| Appearance of n+1 peaks in Mass Spec | GG dimer formation. | This can occur when the activator, being mildly acidic, prematurely removes the 5'-DMT group from a dG phosphoramidite during coupling, which then reacts with another activated dG.[5] Ensure activator solutions are fresh and of the correct concentration. |
| Unidentified peaks in HPLC analysis of amidite solution | Hydrolysis or other degradation products. | Analyze the solution by HPLC-MS to identify the impurities. Common degradation products include H-phosphonates and oxidized phosphoramidites.[1][2][7] Discard the solution if purity is below acceptable limits (typically ≥98%). |
| Yellowing of dG phosphoramidite solution | Degradation of the dG phosphoramidite. | This can be indicative of degradation.[6] It is best to discard the solution and prepare a fresh one from solid phosphoramidite. |
| Inconsistent synthesis results | Variable phosphoramidite quality. | Implement a rigorous quality control protocol for incoming phosphoramidites, including purity analysis by HPLC or 31P NMR.[1][14][15][16] |
Quantitative Data Summary
The stability of phosphoramidites in acetonitrile solution is not uniform across the different nucleobases. The following table summarizes the relative stability based on published data.
| Phosphoramidite | Purity after 5 weeks in Acetonitrile at RT | Key Degradation Pathways |
| dG(ib) | Reduced by 39% | Hydrolysis, Acrylonitrile Elimination, Autocatalytic formation of cyanoethyl phosphonoamidates |
| dA(bz) | Reduced by 6% | Hydrolysis, Acrylonitrile Elimination |
| dC(bz) | Reduced by 2% | Hydrolysis, Acrylonitrile Elimination |
| T | Reduced by 2% | Hydrolysis, Acrylonitrile Elimination |
| Data from Krotz et al., Nucleosides Nucleotides Nucleic Acids, 2004.[7][9] |
Experimental Protocols
Protocol: Assessment of Phosphoramidite Stability by HPLC
This protocol outlines a general method for monitoring the stability of phosphoramidites in acetonitrile over time.
1. Materials:
-
Phosphoramidite powder (e.g., dG, dA, dC, T)
-
Anhydrous acetonitrile (<30 ppm water)
-
Triethylamine (TEA) (optional, for stabilization)
-
HPLC system with a UV detector and a C18 reversed-phase column
-
Mass spectrometer (optional, for peak identification)
-
Inert atmosphere (e.g., argon or nitrogen)
-
Autosampler vials with septa
2. Solution Preparation:
-
Under an inert atmosphere, accurately weigh the phosphoramidite powder.
-
Dissolve the phosphoramidite in anhydrous acetonitrile to a standard concentration (e.g., 0.1 M). For enhanced stability during the experiment, a small amount of TEA (e.g., 0.01% v/v) can be added to the acetonitrile.[1]
-
Aliquot the solution into several autosampler vials, seal them, and store them under the desired conditions (e.g., room temperature on a benchtop, simulating synthesizer conditions).
3. HPLC Analysis:
-
Set up an HPLC method with a suitable gradient to separate the parent phosphoramidite from its potential degradation products.
-
At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), inject a sample from one of the vials onto the HPLC system.
-
Monitor the chromatogram at an appropriate UV wavelength (e.g., 260 nm). The parent phosphoramidite typically appears as two peaks due to the diastereomers at the phosphorus center.[1]
-
Integrate the peak areas of the parent phosphoramidite and any new peaks that appear over time.
-
Calculate the percentage purity of the phosphoramidite at each time point by dividing the peak area of the parent compound by the total area of all peaks.
4. Data Analysis:
-
Plot the percentage purity of the phosphoramidite as a function of time to determine its degradation rate under the tested conditions.
-
If using a mass spectrometer, analyze the mass of the degradation product peaks to help elucidate the degradation pathway (e.g., identify the H-phosphonate or oxidized species).
Visualizations
Caption: Primary degradation pathways of phosphoramidites.
References
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
- 6. 2024.sci-hub.ru [2024.sci-hub.ru]
- 7. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. The Degradation of dG Phosphoramidites in Solution | Semantic Scholar [semanticscholar.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. trilinkbiotech.com [trilinkbiotech.com]
- 13. researchgate.net [researchgate.net]
- 14. usp.org [usp.org]
- 15. Comprehensive Phosphoramidite chemistry capabilities for the synthesis of oligonucleotides - Aragen Life Sciences [aragen.com]
- 16. Oligonucleotide Quality Control & Quality Assurance [sigmaaldrich.com]
preventing n-1 deletions in methylphosphonate oligonucleotide synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in preventing n-1 deletions and other common issues encountered during methylphosphonate (B1257008) oligonucleotide synthesis.
Troubleshooting Guide: Preventing n-1 Deletions
N-1 deletions are a critical purity issue in oligonucleotide synthesis, arising primarily from incomplete coupling of a phosphoramidite (B1245037) monomer to the growing oligonucleotide chain, followed by an inefficient capping step. This guide provides a systematic approach to diagnosing and resolving the root causes of n-1 deletions.
High Levels of n-1 Deletion Products Identified
If you are observing a significant n-1 peak in your analytical chromatogram (e.g., HPLC), it indicates a failure in either the coupling or capping step of the synthesis cycle. The following sections provide a detailed breakdown of potential causes and their solutions.
Low coupling efficiency is the most direct cause of n-1 deletions. If the incoming methylphosphonamidite does not couple efficiently to the free 5'-hydroxyl group of the growing chain, that chain will lack the intended nucleotide.
Potential Causes and Solutions for Inefficient Coupling:
| Potential Cause | Recommended Action |
| Moisture in Reagents or Lines | Water reacts with activated phosphoramidites, reducing their ability to couple. Ensure all reagents, especially acetonitrile (B52724) (ACN) and phosphoramidite solutions, are anhydrous. Use fresh, high-quality reagents and consider installing an in-line drying filter for the argon or helium gas. |
| Degraded Phosphoramidites | Methylphosphonamidites can degrade over time, especially if exposed to moisture or air. Use fresh phosphoramidites for each synthesis. If you suspect degradation, test the amidite solution's activity. |
| Suboptimal Activator Performance | The activator is crucial for the coupling reaction. Ensure the correct concentration of a suitable activator (e.g., 5-(Benzylthio)-1H-tetrazole) is used. Prepare fresh activator solutions regularly. |
| Insufficient Coupling Time | Methylphosphonamidites may require longer coupling times than standard phosphoramidites. A coupling time of at least 6 minutes is advisable for methylphosphonamidites.[1] |
| Poor Reagent Delivery | Clogged lines or malfunctioning valves on the synthesizer can lead to insufficient delivery of phosphoramidite or activator. Perform regular maintenance on your synthesizer. |
The capping step is designed to block any unreacted 5'-hydroxyl groups from participating in subsequent coupling cycles. If capping is incomplete, these unreacted chains can couple with the next monomer, leading to an n-1 deletion.
Potential Causes and Solutions for Inefficient Capping:
| Potential Cause | Recommended Action |
| Degraded Capping Reagents | Capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) can degrade. Use fresh capping solutions. |
| Suboptimal Capping Reagent Concentration | The concentration of the capping reagents is critical for efficiency. For example, some synthesizers may require a higher concentration of N-methylimidazole in the Cap B mix to achieve high capping efficiency.[2] |
| Synthesizer-Specific Capping Efficiency | Different models of DNA synthesizers can have inherently different capping efficiencies. For instance, an ABI 394 synthesizer has been reported to have a capping efficiency of approximately 97%, whereas an Expedite 8909 may have an efficiency of around 90% under standard conditions.[2] Be aware of your instrument's performance and optimize capping conditions accordingly. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of n-1 deletions in methylphosphonate oligonucleotide synthesis?
A1: The primary cause of n-1 deletions is a two-fold failure in the synthesis cycle: first, an incomplete coupling reaction where a methylphosphonamidite monomer fails to attach to the growing oligonucleotide chain, and second, an inefficient capping step that fails to block the unreacted 5'-hydroxyl group. This unblocked chain then proceeds to couple with the subsequent monomer, resulting in a sequence missing one nucleotide.
Q2: How does water content affect coupling efficiency?
A2: Water is highly detrimental to coupling efficiency. It reacts with the activated phosphoramidite, rendering it incapable of coupling to the 5'-hydroxyl of the growing oligonucleotide chain. This leads to a higher incidence of failed couplings and, consequently, n-1 deletions. It is crucial to use anhydrous reagents and maintain a dry environment during synthesis.
Q3: What are the recommended capping reagents for methylphosphonate synthesis?
A3: The standard capping reagents used in phosphoramidite chemistry are also suitable for methylphosphonate synthesis. These are typically a mixture of acetic anhydride (Cap A) and N-methylimidazole (NMI) in a solvent like tetrahydrofuran (B95107) (THF) (Cap B).[3][4][5]
Q4: Can the deprotection step contribute to the appearance of n-1-like impurities?
A4: While the deprotection step does not directly cause n-1 deletions, incomplete deprotection or side reactions can lead to modified oligonucleotides that may co-elute with or be mistaken for n-1 products in chromatographic analysis. Using an optimized deprotection protocol is crucial for obtaining a clean product profile.
Q5: What is the "one-pot" deprotection method and why is it recommended for methylphosphonate oligonucleotides?
A5: The "one-pot" deprotection method is a streamlined procedure that improves the yield and purity of methylphosphonate oligonucleotides. It involves a brief initial treatment with dilute ammonia (B1221849) followed by the addition of ethylenediamine (B42938) (EDA) to the same reaction vessel.[6][7] This method has been shown to be superior to older two-step methods, with reports of up to a 250% increase in product yield.[6][7] It minimizes side reactions, such as transamination of protected cytosine residues, which can occur with EDA-only treatments.[6][7]
Experimental Protocols
Protocol 1: Solid-Phase Methylphosphonate Oligonucleotide Synthesis Cycle
This protocol outlines the key steps for a single coupling cycle on an automated DNA synthesizer, with specific considerations for methylphosphonamidites.
-
Deblocking (Detritylation):
-
Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).
-
Procedure: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound oligonucleotide by treating with the deblocking solution. The resulting orange-colored trityl cation can be monitored spectrophotometrically to assess coupling efficiency from the previous cycle.
-
-
Coupling:
-
Reagents:
-
Methylphosphonamidite monomer (0.1 M in anhydrous acetonitrile).
-
Activator (e.g., 0.3 M 5-(Benzylthio)-1H-tetrazole in anhydrous acetonitrile).
-
-
Procedure: The methylphosphonamidite and activator are delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, which is then displaced by the 5'-hydroxyl group of the growing oligonucleotide chain.
-
Crucial Parameter: A longer coupling time of at least 6 minutes is recommended for methylphosphonamidites to ensure high coupling efficiency.[1]
-
-
Capping:
-
Reagents:
-
Cap A: Acetic anhydride in THF/Lutidine.
-
Cap B: 16% N-Methylimidazole in THF.
-
-
Procedure: A mixture of Cap A and Cap B is introduced to acetylate and thereby block any unreacted 5'-hydroxyl groups.
-
-
Oxidation:
-
Reagent: 0.02 M Iodine in THF/Water/Pyridine.
-
Procedure: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable pentavalent phosphotriester.
-
Protocol 2: One-Pot Deprotection of Methylphosphonate Oligonucleotides
This protocol is adapted from the method described by Hogrefe et al. and is designed to maximize yield and minimize base modifications.[6][7]
-
Initial Ammonia Treatment:
-
Transfer the solid support from the synthesis column to a screw-cap vial.
-
Add a solution of concentrated ammonium (B1175870) hydroxide/ethanol/acetonitrile (e.g., 10:45:45 v/v/v).
-
Agitate the mixture at room temperature for 30 minutes.
-
-
Ethylenediamine (EDA) Treatment:
-
To the same vial, add an equal volume of ethylenediamine.
-
Continue to agitate the mixture at room temperature for 6 hours.
-
-
Work-up:
-
Decant the deprotection solution from the solid support.
-
Dilute the solution with water to a final organic content of approximately 10%.
-
Neutralize the solution with acetic acid or HCl.
-
The crude oligonucleotide solution is now ready for purification (e.g., by HPLC).
-
Data Presentation
Table 1: Relationship Between Coupling Efficiency and Theoretical Yield of Full-Length Oligonucleotide
This table illustrates the critical importance of maintaining a high coupling efficiency, especially for longer oligonucleotides. Even a small decrease in coupling efficiency results in a significant reduction in the theoretical maximum yield of the full-length product (FLP).
| Oligonucleotide Length (bases) | Coupling Efficiency per Step | Theoretical Maximum FLP Yield |
| 20-mer | 99.5% | 90.9% |
| 20-mer | 99.0% | 82.6% |
| 20-mer | 98.0% | 67.6% |
| 50-mer | 99.5% | 78.2% |
| 50-mer | 99.0% | 61.0% |
| 50-mer | 98.0% | 36.4% |
| 100-mer | 99.5% | 60.9% |
| 100-mer | 99.0% | 36.9% |
| 100-mer | 98.0% | 13.3% |
Note: The theoretical maximum FLP yield is calculated as (Coupling Efficiency)^(Number of couplings).
Table 2: Comparison of Deprotection Methods for Methylphosphonate Oligonucleotides
This table summarizes the key differences and outcomes between the traditional two-step deprotection method and the optimized one-pot procedure.
| Feature | Traditional Two-Step Method | Optimized One-Pot Method |
| Procedure | 1. Treatment with concentrated ammonium hydroxide. 2. Evaporation. 3. Treatment with EDA/Ethanol. | 1. Brief treatment with dilute ammonia. 2. Addition of EDA to the same reaction. |
| Reported Yield | Lower, with potential for significant product loss during transfers. | Significantly higher (up to 250% improvement reported).[6][7] |
| Side Reactions | Risk of transamination of N4-benzoyl cytidine (B196190) with EDA. | Minimized transamination and other base modifications.[6][7] |
| Complexity | More complex, with multiple steps and transfers. | Simpler and faster. |
Visualizations
Caption: Troubleshooting workflow for identifying and resolving the causes of n-1 deletions.
Caption: The four key steps of the solid-phase methylphosphonate oligonucleotide synthesis cycle.
Caption: Workflow for the one-pot deprotection of methylphosphonate oligonucleotides.
References
- 1. Chemical synthesis of RNA with site-specific methylphosphonate modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 4. books.rsc.org [books.rsc.org]
- 5. biotage.com [biotage.com]
- 6. Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Stereochemically Pure Methylphosphonate RNA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of stereochemically pure methylphosphonate (B1257008) (MP) RNA.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing stereochemically pure methylphosphonate RNA?
The main challenges include:
-
Stereocontrol: The phosphorus center of the methylphosphonate linkage is chiral, leading to the formation of Rp and Sp diastereomers during synthesis. Achieving a stereochemically pure product requires either a stereoselective synthesis strategy or efficient separation of the diastereomers.[1][2]
-
Backbone Stability: The methylphosphonate linkage is susceptible to degradation under standard basic deprotection conditions used in RNA synthesis.[1]
-
Coupling Efficiency: Methylphosphonamidite monomers may exhibit lower coupling efficiencies compared to standard phosphoramidites, necessitating longer coupling times.[1][3]
-
Purification: The separation of the resulting diastereomers can be challenging due to their similar physicochemical properties.[1][2]
Q2: What is the impact of Rp and Sp stereochemistry on RNA properties?
The stereochemistry at the phosphorus center significantly influences the properties of the resulting RNA molecule. The Rp diastereomer generally forms a more stable duplex with a complementary RNA strand compared to the Sp diastereomer.[1][4] This difference in thermal stability can impact the efficacy of antisense oligonucleotides and other therapeutic applications.
Q3: What are the main strategies for obtaining stereochemically pure methylphosphonate RNA?
There are two primary approaches:
-
Diastereoselective Synthesis: This involves using chiral auxiliaries or stereospecific coupling reagents to favor the formation of one diastereomer over the other.
-
Diastereomer Separation: This is the more common approach and involves synthesizing the diastereomeric mixture followed by separation using chromatographic techniques, primarily reversed-phase high-performance liquid chromatography (RP-HPLC).[1]
Q4: Can methylphosphonate RNA be synthesized enzymatically?
While enzymatic synthesis of modified RNA is an active area of research, the site-specific and stereoselective incorporation of methylphosphonate linkages using polymerases remains a significant challenge.[5][6] Most current enzymatic methods are not yet suitable for the routine synthesis of stereopure methylphosphonate RNA.
Troubleshooting Guides
Solid-Phase Synthesis
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency | - Insufficient coupling time for methylphosphonamidite monomers.- Degradation of the phosphonamidite reagent due to moisture. | - Increase the coupling time for methylphosphonamidite monomers to at least 6 minutes.[1]- Ensure all reagents and solvents are anhydrous. Dry acetonitrile (B52724) over activated molecular sieves.[1]- Use a more reactive activator, such as 5-(Benzylthio)-1H-tetrazole.[1] |
| Truncated Sequences (Failure Sequences) | - Incomplete detritylation.- Inefficient capping. | - Ensure complete detritylation by monitoring the color of the trityl cation release.- Use fresh capping reagents and ensure adequate capping time. |
| Side Reactions during Synthesis | - Oxidation of the P(III) methylphosphonite intermediate. | - Use a low-water oxidizing solution to minimize hydrolysis of the P(III) intermediate.[7] |
Deprotection
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Degradation of the RNA backbone | - Standard deprotection with concentrated ammonium (B1175870) hydroxide (B78521) is too harsh for the methylphosphonate linkage.[1] | - Use a milder, two-step deprotection protocol. First, treat the solid support with a mixture of concentrated aqueous ammonium hydroxide/ethanol (B145695)/acetonitrile (10/45/45, v/v/v) for 30 minutes at room temperature. Then, add ethylenediamine (B42938) and agitate for 5 hours at room temperature.[1] |
| Formation of N4-EDA adducts on Cytidine (B196190) | - Transamination of N4-benzoyl-protected cytidine by ethylenediamine (EDA).[8] | - Use N4-isobutyryl-protected cytidine phosphoramidite (B1245037) instead of the benzoyl-protected version to prevent this side reaction.[8] |
| Incomplete removal of protecting groups | - Insufficient reaction time or temperature. | - Follow the recommended deprotection times and temperatures carefully. For removal of 2'-O-silyl protecting groups, use tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF).[1] |
HPLC Purification and Diastereomer Separation
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of Rp and Sp diastereomers | - Inappropriate HPLC column or mobile phase conditions. | - Use a high-resolution reversed-phase column, such as a Waters XBridge C18.[1]- Optimize the gradient of the organic modifier (e.g., acetonitrile) in a suitable buffer (e.g., 0.1 M ammonium acetate, pH 7.0). A shallow gradient is often required.[1] |
| Peak Splitting or Broadening | - Co-elution of closely related impurities.- Column degradation or contamination.- Issues with the HPLC system (e.g., dead volume).[7][9][10][11][12] | - Ensure the crude sample is free of particulate matter.- Use a guard column to protect the analytical column.- If all peaks are affected, check the column and the HPLC system for issues. If only the product peaks are split, optimize the separation method to resolve co-eluting species.[7][12] |
Experimental Protocols & Data
Optimized Deprotection Protocol for Methylphosphonate RNA
This protocol is designed to minimize backbone degradation while effectively removing protecting groups.[1]
-
Transfer the solid support from the synthesis column to a 2 mL screw-cap microtube.
-
Add 0.5 mL of a freshly prepared mixture of concentrated aqueous ammonium hydroxide (28% NH₃ in H₂O)/ethanol/acetonitrile (10/45/45, v/v/v).
-
Agitate the mixture for 30 minutes at room temperature.
-
Add 0.5 mL of ethylenediamine.
-
Agitate the mixture for 5 hours at room temperature.
-
Centrifuge the tube and carefully transfer the supernatant to a new tube.
-
Wash the solid support with 0.5 mL of a 1:1 (v/v) mixture of ethanol and water, and combine the supernatant with the previous one.
-
Repeat the washing step.
-
Lyophilize the combined supernatants to dryness.
-
To the residue, add 0.5 mL of a 1 M solution of TBAF in THF for the removal of 2'-O-silyl protecting groups.
-
Agitate for 12-16 hours at room temperature.
-
Quench the reaction by adding 0.5 mL of a 1 M aqueous solution of ammonium acetate.
-
The crude product is now ready for purification by anion-exchange HPLC.
Thermodynamic Stability of Methylphosphonate RNA Duplexes
The presence and stereochemistry of a methylphosphonate linkage affect the thermal stability (Tₘ) of RNA duplexes. The following table summarizes representative data for an RNA duplex containing a single methylphosphonate modification.
| Duplex Sequence (Modification site in parentheses) | Tₘ (°C) at 4 µM | ΔG³⁷ (kcal/mol) |
| 5'-CGA(G-p-A)GGA / 3'-GCUUCUCCG-5' (unmodified) | 46.5 | -9.8 |
| 5'-CGA(G-mp(Rp)-A)GGA / 3'-GCUUCUCCG-5' | 42.0 | -9.1 |
| 5'-CGA(G-mp(Sp)-A)GGA / 3'-GCUUCUCCG-5' | 40.7 | -8.8 |
Data adapted from Micura et al., Methods, 2016.[1] This data illustrates that the Rp diastereomer forms a more stable duplex than the Sp diastereomer, although both are less stable than the unmodified phosphodiester linkage.
Visualizations
Workflow for Chemical Synthesis of Stereochemically Pure Methylphosphonate RNA
Caption: Workflow for the chemical synthesis of stereochemically pure methylphosphonate RNA.
Troubleshooting Logic for Low Final Yield
Caption: Troubleshooting logic for low yield in methylphosphonate RNA synthesis.
References
- 1. Chemical synthesis of RNA with site-specific methylphosphonate modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical synthesis of RNA with site-specific methylphosphonate modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. Researchers at IOCB Prague develop a new method for enzymatic synthesis of potential RNA therapeutics [uochb.cz]
- 7. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 8. Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uhplcs.com [uhplcs.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Managing Moisture Sensitivity of 5'-DMTr-dA(Bz)-Methyl Phosphonamidite
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage the moisture sensitivity of 5'-DMTr-dA(Bz)-Methyl phosphonamidite during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it moisture sensitive?
A1: this compound is a critical building block (a phosphoramidite) used in the chemical synthesis of DNA oligonucleotides.[1][2][3] The phosphoramidite (B1245037) moiety is highly reactive, which is essential for forming the phosphate (B84403) backbone of the DNA strand. However, this reactivity also makes it susceptible to hydrolysis in the presence of water.[4][5][6]
Q2: How does moisture affect the performance of this compound in oligonucleotide synthesis?
A2: Moisture negatively impacts oligonucleotide synthesis in two primary ways:
-
Reduced Coupling Efficiency: Water competes with the 5'-hydroxyl group of the growing oligonucleotide chain for reaction with the activated phosphoramidite. This side reaction consumes the amidite, leading to a lower yield of the desired full-length oligonucleotide.[5]
-
Amidite Degradation: Phosphoramidites can react with water to form H-phosphonate and other P(V) species, which are inactive in the coupling reaction. This degradation reduces the concentration of active phosphoramidite available for synthesis.[4][5]
Q3: What are the ideal storage conditions for this compound?
A3: To minimize moisture exposure, this compound should be stored at -20°C in a desiccated, inert atmosphere (e.g., argon or nitrogen).[2] It is crucial to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the solid reagent.
Q4: What is the recommended solvent for dissolving this compound?
A4: Anhydrous acetonitrile (B52724) (ACN) is the recommended solvent for dissolving this compound for use in DNA synthesizers.[5] The water content of the acetonitrile should be as low as possible, ideally below 30 ppm.[5]
Q5: How can I assess the quality of my this compound?
A5: The quality of the phosphoramidite can be assessed using High-Performance Liquid Chromatography (HPLC) and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy. HPLC can determine the purity of the compound, while ³¹P NMR is particularly useful for detecting the presence of moisture-induced degradation products (P(V) species).[7][8]
Troubleshooting Guide
Issue 1: Low Coupling Efficiency During Oligonucleotide Synthesis
Possible Cause:
-
Degradation of this compound due to moisture contamination.
-
Presence of moisture in the acetonitrile (ACN) or other synthesis reagents.
-
Insufficient reagent concentration or delivery.
Troubleshooting Steps:
-
Verify Amidite Quality:
-
Analyze the this compound solution using ³¹P NMR to check for the presence of hydrolysis products (see Table 2 and Experimental Protocol 2).
-
Assess the purity of the solid amidite using HPLC (see Experimental Protocol 1).
-
-
Ensure Anhydrous Conditions:
-
Use fresh, anhydrous acetonitrile with a low water content (<30 ppm).
-
Ensure all reagent lines on the synthesizer are dry.
-
Handle the phosphoramidite under an inert atmosphere (e.g., argon or nitrogen) when preparing solutions.
-
-
Optimize Synthesis Parameters:
-
Increase the coupling time to allow for complete reaction.
-
Ensure the concentration of the phosphoramidite solution is correct.
-
Data Presentation
Table 1: Impact of Coupling Efficiency on Full-Length Product Yield
| Oligonucleotide Length | Average Coupling Efficiency | Theoretical Yield of Full-Length Product |
| 20mer | 99% | 82% |
| 20mer | 98% | 67% |
| 50mer | 99% | 61% |
| 50mer | 98% | 36% |
| 100mer | 99% | 37% |
| 100mer | 98% | 13% |
This table illustrates the critical importance of maintaining high coupling efficiency, as even a small decrease can significantly reduce the yield of the desired oligonucleotide, especially for longer sequences.[5][9][10]
Table 2: ³¹P NMR Chemical Shifts for this compound and its Hydrolysis Product
| Compound | Phosphorus Oxidation State | Typical ³¹P NMR Chemical Shift (ppm) |
| This compound | P(III) | ~148-150 |
| H-phosphonate degradation product | P(V) | ~0-10 |
The ³¹P NMR spectrum provides a clear indication of phosphoramidite quality. A clean spectrum will show a strong signal in the P(III) region, while a degraded sample will exhibit additional peaks in the P(V) region.[7][8]
Experimental Protocols
Experimental Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound.
1. Sample Preparation:
- Accurately weigh approximately 1 mg of the this compound powder.
- Dissolve the powder in 1 mL of anhydrous acetonitrile to achieve a concentration of ~1.0 mg/mL.[7]
- Vortex briefly to ensure complete dissolution.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[7]
- Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water (pH 7.0).[7]
- Mobile Phase B: Acetonitrile.[7]
- Gradient: A linear gradient from 50% to 100% Mobile Phase B over 20 minutes.
- Flow Rate: 1.0 mL/min.[7]
- Detection: UV at 260 nm.
- Injection Volume: 10 µL.
3. Data Analysis:
- The pure phosphoramidite should appear as a major peak or a pair of closely eluting peaks (diastereomers).[11]
- Calculate the purity by dividing the area of the main peak(s) by the total area of all peaks in the chromatogram.
Experimental Protocol 2: Quality Assessment by ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the preparation and analysis of a this compound sample by ³¹P NMR.
1. Sample Preparation:
- In a clean, dry NMR tube, dissolve 10-20 mg of the this compound in approximately 0.6 mL of anhydrous deuterated acetonitrile (CD₃CN) or deuterated chloroform (B151607) (CDCl₃).
- Cap the NMR tube tightly under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture ingress.
2. NMR Acquisition:
- Use a high-resolution NMR spectrometer equipped with a phosphorus probe.
- Acquire a proton-decoupled ³¹P NMR spectrum.
- Use a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 128 or 256 scans).
- Reference the spectrum to an external standard of 85% H₃PO₄ (0 ppm).
3. Spectral Interpretation:
- The pure this compound should exhibit a major signal (or a pair of signals for diastereomers) in the range of 148-150 ppm.[8]
- The presence of significant signals in the 0-10 ppm region indicates the formation of H-phosphonate and other P(V) hydrolysis products, signifying degradation of the amidite.[8]
Visualizations
References
- 1. twistbioscience.com [twistbioscience.com]
- 2. alfa-chemclinix.com [alfa-chemclinix.com]
- 3. 5'-DMTr-dA(Bz)-Methyl phosphonamidite | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. glenresearch.com [glenresearch.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. usp.org [usp.org]
- 8. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 9. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. ymc.eu [ymc.eu]
Technical Support Center: One-Pot Deprotection of Methylphosphonate Oligonucleotides
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding one-pot deprotection methods for methylphosphonate (B1257008) oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: Why can't I use standard ammonium (B1175870) hydroxide (B78521) deprotection for my methylphosphonate oligonucleotides?
A1: The methylphosphonate backbone is highly sensitive to strong bases and will degrade under normal deprotection conditions that use concentrated ammonium hydroxide.[1][2] This degradation leads to low yields of the desired full-length oligonucleotide.
Q2: What is the most common one-pot deprotection method for methylphosphonate oligonucleotides?
A2: A widely used and effective one-pot method involves a two-step procedure within a single reaction vessel. It consists of a brief initial treatment with dilute ammonia (B1221849), followed by the addition of ethylenediamine (B42938) (EDA) to complete the deprotection.[3][4][5][6][7]
Q3: What are the advantages of the one-pot ammonia/EDA method?
A3: This method has been shown to be superior in product yield by as much as 250% when compared to some commonly used two-step methods.[3][4][5][6] It is also a more streamlined process, saving time and reducing handling steps.
Q4: Are there any known side reactions with the one-pot ammonia/EDA method?
A4: The primary side reaction of concern is the transamination of deoxycytidine (dC) residues.[1] This is particularly problematic when using N4-benzoyl-dC (bz-dC), where up to 15% of the residue can be transaminated by ethylenediamine.[3][4][5][6] Using N4-isobutyryl-dC (ibu-dC) can significantly reduce this side reaction.[1][8]
Q5: What is the purpose of the initial dilute ammonia treatment in the one-pot protocol?
A5: The brief treatment with dilute ammonia helps to remove the protecting groups from the exocyclic amines of the nucleobases, particularly the benzoyl group from dC, which is prone to transamination by EDA.[1][8] This initial step minimizes the direct interaction of EDA with the protected dC, thus reducing the undesirable side reaction.
Troubleshooting Guide
Problem: Low yield of the final oligonucleotide product.
-
Possible Cause 1: Backbone Degradation.
-
Question: Did you use concentrated ammonium hydroxide for deprotection?
-
Answer: The methylphosphonate backbone is base-labile and degrades in the presence of strong bases like concentrated ammonium hydroxide.[1][2] It is crucial to use a milder, two-stage deprotection, such as the dilute ammonia and ethylenediamine one-pot method.[3][4][5][6]
-
-
Possible Cause 2: Incomplete Deprotection.
-
Question: Were the reaction times and temperatures for the one-pot method followed correctly?
-
Answer: For the one-pot ammonia/EDA method, a 30-minute treatment with dilute ammonia followed by a 6-hour incubation with ethylenediamine at room temperature is recommended.[3][4][5][6][7] Deviating from these conditions may result in incomplete removal of protecting groups.
-
Problem: Presence of unexpected peaks during HPLC or mass spectrometry analysis.
-
Possible Cause 1: Transamination of Deoxycytidine.
-
Question: Are you using N4-benzoyl-dC (bz-dC) in your oligonucleotide sequence?
-
Answer: Ethylenediamine (EDA) can cause transamination of bz-dC, leading to an EDA adduct.[1] This side product may appear as a later-eluting species on analytical gels.[1] To mitigate this, replace bz-dC with the more labile N4-isobutyryl-dC (ibu-dC).[1][8]
-
-
Possible Cause 2: Other Base Modifications.
Quantitative Data Summary
| Parameter | One-Pot Ammonia/EDA Method | Traditional Two-Step Method | Reference |
| Product Yield | Up to 250% higher | - | [3][4][5][6] |
| N4-bz-dC Transamination | Minimized by pre-treatment | Up to 15% with EDA alone | [3][4][5][6] |
Experimental Protocols
Detailed Methodology for One-Pot Deprotection of Methylphosphonate Oligonucleotides
This protocol is adapted from the novel one-pot procedure described by Hogrefe et al.[3][4][5][6][7]
Reagents:
-
Dilute Ammonium Hydroxide
-
Ethylenediamine (EDA)
Procedure:
-
To the solid support-bound oligonucleotide in a sealed vial, add dilute ammonium hydroxide.
-
Allow the suspension to stand at room temperature for 30 minutes.
-
Add ethylenediamine to the vial.
-
Continue to incubate at room temperature for 6 hours to complete the deprotection.
-
Following the incubation, dilute the reaction mixture with water.
-
Neutralize the solution to stop the reaction.
-
The crude oligonucleotide solution is now ready for chromatographic purification.
Visualizations
Caption: Workflow for the one-pot deprotection of methylphosphonate oligonucleotides.
Caption: Troubleshooting logic for methylphosphonate oligonucleotide deprotection.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. academic.oup.com [academic.oup.com]
- 3. [PDF] Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure. | Semantic Scholar [semanticscholar.org]
- 4. Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Guide to Methylphosphonate and Phosphorothioate Backbone Modifications in Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Oligonucleotide-based therapeutics, particularly antisense oligonucleotides (ASOs), represent a powerful modality for modulating gene expression. However, unmodified oligonucleotides are rapidly degraded by nucleases and exhibit poor cellular uptake. To overcome these limitations, chemical modifications to the phosphodiester backbone are essential. This guide provides an objective comparison of two of the most foundational backbone modifications: methylphosphonate (B1257008) (MP) and phosphorothioate (B77711) (PS), supported by experimental data and detailed protocols.
Chemical Structure and Properties
The primary difference between these modifications and the natural phosphodiester (PO) linkage lies in the substitution of one of the non-bridging oxygen atoms.
-
Methylphosphonate (MP): In this modification, a non-bridging oxygen is replaced by a non-charged methyl group.[1] This substitution renders the backbone electrically neutral, a significant departure from the negatively charged nature of native DNA and RNA.[2]
-
Phosphorothioate (PS): This is the most common modification in therapeutic nucleic acids, where a non-bridging oxygen is replaced by a sulfur atom.[3] This substitution retains the negative charge of the backbone and introduces chirality at the phosphorus center.[2][3]
Figure 1. Comparison of phosphodiester, methylphosphonate, and phosphorothioate linkages.
Performance Comparison: Methylphosphonate vs. Phosphorothioate
The choice between MP and PS modifications significantly impacts the physicochemical and biological properties of an oligonucleotide. The following table summarizes their key performance characteristics based on experimental data.
| Property | Methylphosphonate (MP) | Phosphorothioate (PS) | Key Insights & References |
| Nuclease Resistance | High . The neutral backbone is highly resistant to degradation by cellular nucleases.[1][4][5] | High . The PS linkage provides significant protection against nuclease digestion, which is a primary reason for its widespread therapeutic use.[6][7][8] | Both modifications substantially increase nuclease resistance compared to unmodified oligonucleotides, a critical feature for in vivo applications. |
| Thermal Stability (Tm) | Decreased . Generally destabilizes the duplex with RNA or DNA targets compared to phosphodiester oligonucleotides.[9][10] A 15-mer MP-oligo had a Tm of 34.3°C with an RNA target, versus 60.8°C for the phosphodiester control.[9] | Decreased . PS linkages lower the melting temperature of the duplex, indicating reduced binding affinity compared to unmodified sequences.[9][11][12] A 15-mer PS-oligo had a Tm of 33.9°C with an RNA target, versus 45.1°C for the control.[9] | Both modifications reduce duplex stability. The destabilizing effect of racemic methylphosphonates is generally stronger than that of phosphorothioates.[9] |
| Chirality | Yes . Each MP linkage creates a chiral center at the phosphorus atom (Rp and Sp isomers).[4] A typical racemic 18-mer contains 2¹⁷ different diastereomers.[4] | Yes . The substitution of oxygen with sulfur also creates a chiral center.[2][3] The ratio of diastereomers can depend on synthesis conditions.[3] | Chirality is a critical issue for both, as different stereoisomers can have different biological properties. Chirally pure Rp-MP oligos show significantly higher RNA binding affinity than racemic mixtures.[13][14] |
| Backbone Charge | Neutral . The methyl group replaces the charged oxygen, resulting in an uncharged backbone.[1][2] | Negative . The sulfur atom retains the negative charge, making PS oligos analogs of natural nucleic acids.[15] | The neutral charge of MP oligos was intended to improve cellular uptake, but it also removes a key recognition element for some biological processes, like RNase H activity.[1] |
| Cellular Uptake | Enhanced (theoretically) . The neutral backbone was designed to increase passive diffusion across cell membranes.[1][16] However, uptake can be lower than other modified oligos.[2][17] | Enhanced . PS modification facilitates cellular uptake and bioavailability in vivo, partly through interactions with cellular proteins.[6][7][12] | While the rationale for MP was improved uptake, PS-modified oligos are well-documented to have favorable cellular uptake and pharmacokinetic profiles.[6][12] |
| RNase H Activation | No . The neutral backbone is not recognized by RNase H, an enzyme that cleaves the RNA strand of a DNA-RNA duplex.[17] | Yes . Duplexes formed between PS-modified DNA and target RNA are substrates for RNase H, a major mechanism of action for antisense drugs.[12][18] | This is a fundamental difference. PS oligos can actively degrade target mRNA via RNase H, while MP oligos act via a steric block mechanism.[4][17] |
| Toxicity & Specificity | Generally low toxicity. | Can exhibit toxicity at higher concentrations, often linked to non-specific protein binding and potential immune stimulation.[12][19][20] | The toxicity of PS oligos is a known drawback, though it is often manageable at therapeutic doses.[12] |
| Solubility | Low . The lack of a charged backbone decreases solubility in aqueous solutions, which can limit the number of incorporations.[1][17] | High . The charged backbone ensures good aqueous solubility. | The poor solubility of MP-modified oligos is a significant practical limitation. |
Synthesis and Experimental Protocols
Both modifications are incorporated during automated solid-phase oligonucleotide synthesis. The core cycle of detritylation, coupling, capping, and oxidation is adapted for each chemistry.
References
- 1. methyl-phosphonate oligo synthesis [biosyn.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Phosphorothioate (PS) | Oligowiki [oligowizard.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Nuclease resistant methylphosphonate-DNA/LNA chimeric oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphorothioates, essential components of therapeutic oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphorothioates, Essential Components of Therapeutic Oligonucleotides | Semantic Scholar [semanticscholar.org]
- 8. Modified internucleoside linkages for nuclease-resistant oligonucleotides - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00136H [pubs.rsc.org]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. Duplex stabilities of phosphorothioate, methylphosphonate, and RNA analogs of two DNA 14-mers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phosphorothioate nucleic acid - Wikipedia [en.wikipedia.org]
- 12. pnas.org [pnas.org]
- 13. Synthesis and thermodynamics of oligonucleotides containing chirally pure R(P) methylphosphonate linkages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. mdpi.com [mdpi.com]
- 16. MethylPhosphonate Oligonucleotide Modification [biosyn.com]
- 17. Methyl Phosphonate dC Oligo Modifications from Gene Link [genelink.com]
- 18. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 5′-O-Methylphosphonate nucleic acids—new modified DNAs that increase the Escherichia coli RNase H cleavage rate of hybrid duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to N6-Protecting Groups for Deoxyadenosine in Oligonucleotide Synthesis: Alternatives to Benzoyl
For Researchers, Scientists, and Drug Development Professionals
The benzoyl (Bz) group has long been the standard for protecting the N6-exocyclic amine of deoxyadenosine (B7792050) (dA) during solid-phase oligonucleotide synthesis. However, its electron-withdrawing nature renders the N-glycosidic bond susceptible to cleavage under the acidic conditions required for the removal of the 5'-dimethoxytrityl (DMT) group, leading to depurination and a subsequent reduction in the yield of full-length oligonucleotides. This guide provides a comprehensive comparison of common alternatives to the benzoyl protecting group, focusing on their performance, stability, and the experimental protocols for their use.
Key Performance Metrics: A Comparative Overview
The choice of an N6-protecting group for deoxyadenosine significantly impacts the efficiency and fidelity of oligonucleotide synthesis. The ideal protecting group should be stable throughout the synthesis cycles, prevent side reactions, and be readily removable under conditions that do not compromise the integrity of the synthesized oligonucleotide. Here, we compare the standard benzoyl group with two popular alternatives: phenoxyacetyl (Pac) and dimethylformamidine (dmf).
| Protecting Group | Chemical Nature | Stability to Acid (Detritylation) | Deprotection Conditions | Key Advantages |
| Benzoyl (Bz) | Acyl (Electron-withdrawing) | Prone to depurination | Concentrated ammonia (B1221849), elevated temperature (e.g., 55°C, 8-16 h) | Well-established, historical standard |
| Phenoxyacetyl (Pac) | Acyl (Electron-withdrawing) | Susceptible to depurination, similar to Bz | Milder basic conditions (e.g., 0.05M K2CO3 in MeOH, RT, 4 h; aq. ammonia, RT, 2 h)[1] | Faster and milder deprotection, suitable for sensitive oligonucleotides |
| Dimethylformamidine (dmf) | Amidine (Electron-donating) | More stable, resistant to depurination[2][3] | Rapid deprotection with AMA (Ammonia/Methylamine) (e.g., 65°C, 10 min) or aq. ammonia (e.g., 55°C, 1 h)[4][5] | Significantly reduces depurination, allows for rapid deprotection protocols |
| Dibutylformamidine (dbf) | Amidine (Electron-donating) | Highly stable, very resistant to depurination | Slower deprotection than dmf (e.g., ammonium (B1175870) hydroxide, 55°C, overnight) | Maximum protection against depurination |
Experimental Data: Stability and Deprotection Kinetics
The primary motivation for exploring alternatives to the benzoyl group is to minimize depurination during the acidic detritylation step of oligonucleotide synthesis. Formamidine-based protecting groups, being electron-donating, stabilize the glycosidic bond, making the protected deoxyadenosine significantly more resistant to acid-catalyzed cleavage compared to acyl-protected counterparts.
While a direct side-by-side quantitative comparison of depurination rates under identical synthesis conditions is not extensively documented in a single source, the literature consistently supports the higher stability of formamidine-protected deoxyadenosine. For instance, N6-di-n-butylformamidine protected deoxyadenosine shows an approximate 20-fold suppression of the depurination rate relative to N6-benzoyldeoxyadenosine in a dichloroacetic acid (DCA) solution[6]. In 80% acetic acid, N6-formamidine-protected deoxyadenosine is significantly more stable to depurination than N6-benzoyldeoxyadenosine[6].
Deprotection kinetics, on the other hand, favor the use of more labile acyl groups like phenoxyacetyl (Pac) or the use of specialized reagents for formamidine (B1211174) groups.
| Protecting Group | Deprotection Reagent | Temperature | Time | Notes |
| Benzoyl (Bz) | Concentrated Ammonium Hydroxide | 55°C | 8-16 hours | Standard, but harsh conditions. |
| Phenoxyacetyl (Pac) | 0.05M Potassium Carbonate in Methanol | Room Temp. | 4 hours | "UltraMILD" conditions, suitable for sensitive labels.[1] |
| Concentrated Ammonium Hydroxide | Room Temp. | 2 hours | Faster than Bz under milder conditions.[1] | |
| Dimethylformamidine (dmf) | AMA (Ammonia/Methylamine 1:1) | 65°C | 10 minutes | "UltraFAST" deprotection.[4] |
| Concentrated Ammonium Hydroxide | 55°C | 1 hour | Faster than Bz.[5] |
Experimental Protocols
Synthesis of Protected Phosphoramidites
The synthesis of the phosphoramidite (B1245037) building blocks is a crucial prerequisite for oligonucleotide synthesis. Below are generalized workflows for the preparation of N6-protected deoxyadenosine phosphoramidites.
Caption: General workflow for N6-acyl protection.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Dialkylformamidines: depurination resistant N6-protecting group for deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ntsbio.com [ntsbio.com]
- 4. A general and efficient approach to synthesize the phosphoramidites of 5′-18O labeled purine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
- 6. academic.oup.com [academic.oup.com]
A Comparative Guide to LC-MS, CE, and PAGE for Quality Control of Synthesized Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of synthesized oligonucleotides has expanded rapidly, placing increasing importance on robust quality control (QC) methodologies. Ensuring the purity, identity, and integrity of these molecules is paramount for both research and clinical applications. This guide provides a detailed comparison of three prevalent analytical techniques for oligonucleotide QC: Liquid Chromatography-Mass Spectrometry (LC-MS), Capillary Electrophoresis (CE), and Polyacrylamide Gel Electrophoresis (PAGE). We present a side-by-side analysis of their performance, supported by experimental protocols and data, to aid researchers in selecting the most appropriate method for their specific needs.
At a Glance: Performance Comparison
The choice of an analytical technique for oligonucleotide QC depends on a variety of factors, including the specific quality attribute being measured, the required sensitivity and resolution, and throughput needs. The following table summarizes the key performance characteristics of LC-MS, CE, and PAGE.
| Feature | LC-MS | Capillary Electrophoresis (CE) | Polyacrylamide Gel Electrophoresis (PAGE) |
| Primary Separation Principle | Hydrophobicity and mass-to-charge ratio | Size and charge | Size and conformation |
| Purity Assessment | Excellent; provides mass confirmation of impurities | Excellent for purity and heterogeneity | Gold standard for high purity (>95%)[1] |
| Resolution of n-1 Impurities | High; can resolve and identify shortmers[2][3] | High; single-base resolution up to ~40mers[4] | Excellent; high-resolution separation of truncated sequences[5][6] |
| Sensitivity | Very high (sub-ng/mL to pg/mL levels)[7] | High | Lower; requires staining for visualization |
| Throughput | High; amenable to automation[4] | High; fully automatable with multi-capillary systems[4][8] | Low; labor-intensive and time-consuming[4][8] |
| Quantitative Precision | High | High; excellent reproducibility of migration time and peak area[4] | Semi-quantitative; relies on densitometry |
| Impurity Identification | Yes; provides molecular weight information[2][3] | No (without MS coupling) | No |
| Typical Analysis Time | 5-30 minutes per sample | 10-30 minutes per sample[4] | Several hours |
| Key Advantages | High sensitivity, specificity, mass information | High resolution, automation, low sample consumption | High purity assessment, excellent size resolution |
| Key Limitations | Potential for ion suppression, complex instrumentation | Limited to size and charge separation | Low throughput, lower yield, not easily automated[1] |
Visualizing the QC Workflow: LC-MS Analysis
Liquid Chromatography-Mass Spectrometry has emerged as a powerful and versatile tool for the comprehensive characterization of synthetic oligonucleotides.[2] Its ability to couple the separation power of liquid chromatography with the specificity of mass spectrometry allows for not only the quantification of purity but also the definitive identification of impurities. The typical workflow for LC-MS analysis is depicted below.
Caption: A schematic of the LC-MS workflow for oligonucleotide quality control.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for each of the discussed techniques.
Ion-Pair Reversed-Phase LC-MS Protocol
This method is widely used for the separation and analysis of oligonucleotides due to its high resolution and compatibility with mass spectrometry.[2]
1. Sample Preparation:
-
Dissolve the synthesized oligonucleotide in nuclease-free water to a final concentration of 10 µM.
-
Vortex briefly to ensure complete dissolution.
2. LC Conditions:
-
Column: A reversed-phase column suitable for oligonucleotides (e.g., Waters ACQUITY Premier Oligonucleotide BEH C18, 130Å, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 15 mM Triethylamine (TEA) and 400 mM Hexafluoroisopropanol (HFIP) in water.
-
Mobile Phase B: 15 mM TEA and 400 mM HFIP in 50:50 Methanol/Acetonitrile.
-
Gradient: A linear gradient from 20% to 60% Mobile Phase B over 15 minutes.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 60 °C.
-
Injection Volume: 5 µL.
3. MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Mass Range: m/z 400-2000.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
4. Data Analysis:
-
The raw mass spectra are deconvoluted to determine the molecular weights of the parent oligonucleotide and any impurities.
-
Purity is calculated based on the relative peak areas in the chromatogram.
Capillary Electrophoresis (CE) Protocol
CE offers high-resolution separation of oligonucleotides based on their size and charge, making it an excellent tool for purity assessment.[4]
1. Sample Preparation:
-
Dissolve the oligonucleotide sample in deionized water or CE running buffer to a concentration of 100-200 µM.
2. CE Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 30 cm total length).
-
Running Buffer: A commercially available ssDNA/RNA separation buffer or a laboratory-prepared buffer containing a sieving polymer and denaturants (e.g., 7 M urea).
-
Injection: Electrokinetic injection at -5 kV for 5 seconds.
-
Separation Voltage: -15 kV.
-
Temperature: 30 °C.
-
Detection: UV absorbance at 260 nm.
3. Data Analysis:
-
Purity is determined by calculating the percentage of the main peak area relative to the total peak area in the electropherogram.[8]
Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Protocol
PAGE is a classic and robust method for achieving high-purity oligonucleotides, particularly for demanding applications.[5][6]
1. Gel Preparation:
-
Prepare a denaturing polyacrylamide gel (e.g., 15-20%) containing 7 M urea (B33335) in 1X TBE buffer.
-
Pour the gel between glass plates and insert a comb to create wells. Allow the gel to polymerize completely.
2. Sample Preparation:
-
Resuspend the oligonucleotide pellet in a loading buffer containing formamide (B127407) and a tracking dye (e.g., bromophenol blue).
-
Heat the sample at 95 °C for 5 minutes to denature any secondary structures.
3. Electrophoresis:
-
Assemble the gel apparatus and fill the reservoirs with 1X TBE buffer.
-
Load the denatured samples into the wells.
-
Run the gel at a constant voltage (e.g., 200-300 V) until the tracking dye has migrated to the desired position.
4. Visualization and Analysis:
-
Stain the gel using a suitable method, such as UV shadowing or a nucleic acid stain (e.g., SYBR Gold).
-
Visualize the gel on a UV transilluminator. The purity can be estimated by comparing the intensity of the main band to any impurity bands.
Conclusion
The selection of an appropriate analytical technique for the quality control of synthesized oligonucleotides is critical for ensuring their safety and efficacy. LC-MS stands out for its ability to provide comprehensive characterization, including mass confirmation of impurities, with high sensitivity and throughput.[2] Capillary Electrophoresis offers a high-resolution, automated solution for purity assessment with low sample consumption.[4] PAGE remains the benchmark for applications requiring the highest purity, despite its lower throughput.[1][5] By understanding the strengths and limitations of each method, researchers and drug development professionals can implement a QC strategy that is fit-for-purpose and ensures the quality of their oligonucleotide products.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bio-rad.com [bio-rad.com]
- 5. labcluster.com [labcluster.com]
- 6. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Bioanalysis of Oligonucleotide by LC–MS: Effects of Ion Pairing Regents and Recent Advances in Ion-Pairing-Free Analytical Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
Decoding Modified DNA: A Guide to Validating Methylphosphonate Oligonucleotide Sequence Fidelity
For researchers, scientists, and drug development professionals, ensuring the precise sequence of synthetic oligonucleotides is paramount. This is especially critical for molecules with therapeutic potential, such as those containing methylphosphonate (B1257008) modifications, which alter the DNA backbone to enhance nuclease resistance and cellular uptake. However, these same modifications present a significant challenge to traditional sequencing methods. This guide provides a comprehensive comparison of current technologies for validating the sequence fidelity of methylphosphonate DNA, supported by experimental principles and data.
The neutral, non-ionic nature of the methylphosphonate linkage, where a methyl group replaces a non-bridging oxygen in the phosphate (B84403) backbone, renders these molecules resistant to the enzymatic activity that underpins standard sequencing techniques. Consequently, alternative methods are required to ensure that the correct sequence has been synthesized, a critical step for both research and therapeutic applications.
The Challenge with Enzymatic Sequencing
Conventional sequencing methods, such as Sanger sequencing, rely on DNA polymerases to synthesize a complementary strand to a DNA template. These enzymes are highly specific to the natural phosphodiester backbone of DNA. The presence of methylphosphonate linkages interferes with the polymerase's ability to recognize and process the oligonucleotide, leading to incomplete or failed sequencing results. Similarly, enzymatic digestion methods are ineffective as the modified backbone is resistant to the nucleases used in these protocols.
Mass Spectrometry: The Gold Standard for Modified Oligonucleotides
Mass spectrometry (MS) has emerged as the most reliable and powerful technique for the sequence validation of modified oligonucleotides, including those with methylphosphonate backbones.[1][2] This method directly measures the mass-to-charge ratio (m/z) of the oligonucleotide and its fragments, allowing for precise determination of its molecular weight and sequence. The two most common MS techniques for this purpose are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
Comparison of Sequencing Technologies
| Feature | Mass Spectrometry (ESI-MS/MS & MALDI-TOF MS) | Enzymatic Sequencing (Sanger) | Next-Generation Sequencing (NGS) |
| Compatibility with Methylphosphonate DNA | Excellent. The primary method for sequence validation.[2] | Poor. Enzymes are inhibited by the modified backbone. | Limited/Emerging. Primarily developed for natural DNA; challenges with modified backbones. |
| Principle | Ionization of the oligonucleotide and its fragments to measure mass-to-charge ratios. | Enzymatic synthesis of complementary strands with chain-terminating nucleotides. | Massively parallel sequencing of clonally amplified or single DNA molecules. |
| Primary Application | Sequence confirmation and characterization of synthetic oligonucleotides, including modifications.[3] | De novo sequencing and resequencing of natural DNA. | Genome-wide sequencing, transcriptomics, and epigenomics. |
| Throughput | High (especially MALDI-TOF).[3] | Low to moderate. | Very high. |
| Read Length | Suitable for typical synthetic oligonucleotide lengths (up to ~120 bases for ESI).[4] | Can be long (>500 bp). | Varies by platform (short to very long reads).[5] |
| Data Output | Mass spectra of the intact molecule and its fragments. | Electropherogram showing fluorescently labeled terminating nucleotides. | Digital sequence reads. |
| Key Advantage for Methylphosphonate DNA | Directly analyzes the modified molecule without enzymatic reliance.[2] | N/A | Potential for high throughput if protocols are adapted. |
| Key Limitation for Methylphosphonate DNA | Fragmentation patterns can be altered by the modification, requiring specialized interpretation.[6][7] | Incompatible. | Lack of established protocols and potential for bias with modified templates. |
Performance Comparison of Mass Spectrometry Techniques
| Parameter | ESI-MS/MS | MALDI-TOF MS |
| Ionization Method | Electrospray ionization of a liquid sample.[3] | Laser desorption/ionization from a solid matrix.[3] |
| Throughput | Lower than MALDI-TOF.[8] | High, well-suited for automated, high-throughput environments.[4] |
| Tolerance to Salts/Buffers | Low; requires clean samples.[4] | High; more tolerant to contaminants.[4] |
| Analysis of Long Oligonucleotides (>50 bases) | Superior performance; maintains mass accuracy, resolution, and sensitivity.[4] | Less effective; performance can degrade with longer and more fragile oligonucleotides.[4][8] |
| Resolution | High resolution, allowing for precise mass determination.[9] | Generally lower resolution than ESI, especially for higher molecular weights.[4] |
| Fragmentation for Sequencing (MS/MS) | Well-established; provides detailed sequence information through techniques like Collision-Induced Dissociation (CID).[2] | In-source decay (ISD) can be used for sequencing, but may have lower mass accuracy in linear mode.[10] |
| Typical Application for Methylphosphonate DNA | Detailed sequence confirmation of purified oligonucleotides, especially longer sequences. | Rapid quality control and molecular weight confirmation of synthetic oligonucleotides.[10] |
Experimental Protocols
General Protocol for ESI-MS/MS Sequencing of Methylphosphonate Oligonucleotides
Electrospray Ionization tandem mass spectrometry (ESI-MS/MS) is a powerful method for the detailed sequence confirmation of modified oligonucleotides.[11]
-
Sample Preparation:
-
The methylphosphonate oligonucleotide sample is desalted to remove any interfering salts from the synthesis and purification process. This is a critical step as salts can suppress the ESI signal.
-
The desalted oligonucleotide is dissolved in a solvent compatible with ESI-MS, typically a mixture of water and a volatile organic solvent like acetonitrile (B52724) or methanol, often with a small amount of a volatile base (e.g., triethylamine) to deprotonate the oligonucleotide.
-
-
Intact Mass Analysis (MS1):
-
The sample solution is infused into the ESI source of the mass spectrometer.
-
A high voltage is applied to the liquid to generate a fine spray of charged droplets.
-
As the solvent evaporates, multiply charged ions of the intact oligonucleotide are formed.
-
The mass spectrometer's analyzer measures the m/z ratios of these ions.
-
Deconvolution software is used to process the resulting spectrum of multiply charged ions to determine the precise molecular weight of the intact oligonucleotide. This confirms that the overall composition of the oligonucleotide is correct.[3]
-
-
Tandem Mass Spectrometry (MS/MS) for Sequencing:
-
An ion of a specific charge state from the MS1 scan is selected and isolated.
-
The selected ion is subjected to fragmentation, typically through collision-induced dissociation (CID), where it collides with an inert gas (e.g., argon or nitrogen).
-
The methylphosphonate modification influences the fragmentation pattern. Unlike natural DNA, which fragments along the sugar-phosphate backbone, the charge in methylphosphonate oligonucleotides can be located on the nucleobases, initiating a different fragmentation mechanism.[6][7] This results in a series of fragment ions.
-
The m/z ratios of these fragment ions are measured in a second stage of mass analysis (MS2).
-
-
Data Analysis and Sequence Confirmation:
-
The resulting MS/MS spectrum contains a "ladder" of fragment ions. The mass difference between successive peaks in the ladder corresponds to the mass of a specific nucleotide residue.
-
By "walking" down the fragment ladder, the sequence of the oligonucleotide can be determined.
-
Specialized software can be used to compare the experimentally obtained fragment masses to the predicted fragment masses for the expected sequence, confirming the sequence fidelity.[11]
-
General Protocol for MALDI-TOF MS Analysis of Methylphosphonate Oligonucleotides
MALDI-TOF MS is a high-throughput technique often used for the quality control of synthetic oligonucleotides.[4]
-
Sample Preparation:
-
A small amount of the methylphosphonate oligonucleotide sample is mixed with a matrix solution (e.g., 3-hydroxypicolinic acid). The matrix is a small organic molecule that absorbs the laser energy.
-
This mixture is spotted onto a MALDI target plate and allowed to dry, co-crystallizing the sample and the matrix.
-
-
Desorption and Ionization:
-
The target plate is inserted into the mass spectrometer.
-
A pulsed laser is fired at the sample spot. The matrix absorbs the laser energy and vaporizes, carrying the oligonucleotide molecules into the gas phase.
-
During this process, the oligonucleotide molecules are ionized, typically by gaining a proton (positive ion mode) or losing a proton (negative ion mode).
-
-
Time-of-Flight Analysis:
-
The ionized molecules are accelerated by an electric field into a flight tube.
-
The time it takes for the ions to travel the length of the tube to the detector is measured. Lighter ions travel faster than heavier ions.
-
The time of flight is used to calculate the m/z ratio of the ions.
-
-
Data Analysis:
-
The resulting MALDI-TOF spectrum shows the molecular weight of the intact oligonucleotide. This provides a rapid confirmation that the correct molecule was synthesized.
-
For sequencing, a technique called in-source decay (ISD) can be used, where a higher laser power causes fragmentation of the oligonucleotide within the ion source.[10] The resulting fragments are then analyzed to deduce the sequence.
-
Visualizing the Workflow
Caption: Workflow for methylphosphonate DNA sequencing.
Conclusion
Validating the sequence fidelity of methylphosphonate DNA is a critical quality control step in the development of oligonucleotide-based therapeutics and research tools. Due to the chemical nature of the modified backbone, traditional enzymatic sequencing methods are not viable. Mass spectrometry, in the form of ESI-MS/MS and MALDI-TOF MS, provides a robust and reliable alternative. ESI-MS/MS offers high-resolution sequencing suitable for detailed characterization, while MALDI-TOF MS is ideal for high-throughput quality control. As the field of nucleic acid therapeutics continues to advance, the precise and accurate characterization of these modified molecules will remain a cornerstone of their successful development and application.
References
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. Analysis of oligonucleotides by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. web.colby.edu [web.colby.edu]
- 4. Increasing Oligonucleotide Sequencing Information and Throughput with Ion Mobility Spectrometry–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Next-generation sequencing technologies for detection of modified nucleotides in RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New aspects of the fragmentation mechanisms of unmodified and methylphosphonate-modified oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and thermodynamics of oligonucleotides containing chirally pure R(P) methylphosphonate linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid determination of short DNA sequences by the use of MALDI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. shimadzu.com [shimadzu.com]
- 11. enovatia.com [enovatia.com]
Navigating Purity: A Comparative Guide to the ³¹P NMR Analysis of 5'-DMTr-dA(Bz)-Methyl Phosphonamidite
For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic oligonucleotides is paramount. This guide provides a detailed comparison of ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy and alternative methods for the quality control of 5'-DMTr-dA(Bz)-Methyl phosphonamidite, a critical building block in DNA synthesis.
The integrity of phosphonamidite reagents directly impacts the yield and fidelity of oligonucleotide synthesis. Even trace impurities can lead to the propagation of errors, resulting in truncated sequences or the incorporation of incorrect bases. Therefore, robust analytical techniques are essential for characterizing the purity of these critical raw materials. This guide focuses on ³¹P NMR analysis and compares its performance with High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), offering supporting data and detailed experimental protocols.
³¹P NMR Spectroscopy: The Gold Standard for Phosphorus Analysis
With a natural abundance of 100% and a wide chemical shift range, the ³¹P nucleus provides a clear and direct window into the chemical environment of phosphorus-containing compounds like phosphonamidites.[1][2] This makes ³¹P NMR an invaluable tool for identifying and quantifying the desired product and its potential impurities.
Expected ³¹P NMR Spectral Characteristics
This compound exists as a pair of diastereomers due to the chiral phosphorus center. This results in two distinct signals in the ³¹P NMR spectrum, typically observed in the region of 140-155 ppm .[1] The presence of sharp, well-defined peaks in this area is indicative of a high-purity product.
Common impurities and their expected chemical shift regions are summarized in the table below. The primary degradation pathway for phosphonamidites is hydrolysis, leading to the formation of H-phosphonates and other oxidized species.
| Compound Type | Typical ³¹P Chemical Shift Range (ppm) | Notes |
| This compound | 140 – 155 | The desired product, appearing as two distinct peaks for the diastereomers. |
| H-phosphonate Diesters | 5 – 15 | A common hydrolysis product. |
| Phosphate (B84403) Diesters | -5 – 5 | Resulting from the oxidation of the phosphonamidite. |
| Pyrophosphates | -10 – 0 | Can form from the reaction of the phosphonamidite with phosphate impurities. |
| Phosphonic Acid | 20 – 30 | Another potential hydrolysis product. |
Experimental Protocol: Quantitative ³¹P NMR (qNMR)
Quantitative ³¹P NMR (qNMR) allows for the determination of the absolute purity of the phosphonamidite by comparing the integral of the product signals to that of a certified internal standard of known concentration.[3][4]
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Accurately weigh a suitable amount of an internal standard (e.g., triphenyl phosphate, certified reference material) to achieve a molar ratio of approximately 1:1 with the analyte.
-
Dissolve both the sample and the internal standard in 0.5-0.7 mL of an appropriate deuterated solvent (e.g., anhydrous CD₃CN or CDCl₃) in an NMR tube. Ensure the solvent is free of phosphorus-containing impurities.
2. NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher field strength is recommended for better signal dispersion.
-
Pulse Program: A standard single-pulse experiment with proton decoupling is typically used. For quantitative analysis, inverse-gated decoupling should be employed to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.[5]
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ (spin-lattice relaxation time) of the phosphorus nuclei being quantified (both the analyte and the standard). This is crucial for obtaining accurate integrals. A typical starting point is 30-60 seconds.
-
Acquisition Time (aq): A longer acquisition time (e.g., 2-4 seconds) will improve digital resolution.
-
Number of Scans (ns): Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for the smallest signal to be integrated).
3. Data Processing and Analysis:
-
Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.5-1.0 Hz) to improve the signal-to-noise ratio without significantly distorting the peak shape.
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Integrate the signals corresponding to the diastereomers of this compound and the internal standard.
-
Calculate the purity of the phosphonamidite using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * Purity_standard
Where:
-
I = Integral value
-
N = Number of phosphorus atoms (in this case, 1 for both)
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
Alternative Method: High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)
While ³¹P NMR provides excellent quantitative data on phosphorus-containing species, HPLC-MS offers superior separation capabilities and the ability to identify a broader range of impurities, including those that do not contain phosphorus.[6][7] This technique is particularly useful for detecting process-related impurities and other degradation products.
Comparison of ³¹P NMR and HPLC-MS
| Feature | ³¹P NMR Spectroscopy | HPLC-MS |
| Selectivity | Highly selective for phosphorus-containing compounds. | Broad selectivity for a wide range of organic molecules. |
| Quantitation | Inherently quantitative (qNMR) with an internal standard, providing absolute purity.[4] | Quantitative with a reference standard, but may require response factor correction for different impurities. |
| Impurity Detection | Primarily detects phosphorus-containing impurities. | Detects both phosphorus and non-phosphorus containing impurities.[6] |
| Structural Information | Provides information about the chemical environment of the phosphorus atom. | Provides retention time, UV absorbance, and mass-to-charge ratio, which can be used for structural elucidation with fragmentation data.[8] |
| Sample Throughput | Relatively lower throughput due to longer acquisition times for quantitative analysis. | Higher throughput, especially with modern UHPLC systems. |
| Isomer Separation | Can distinguish diastereomers. | Can separate diastereomers and other isomers, such as the "reverse amidite".[9] |
Experimental Protocol: HPLC-MS
1. Sample Preparation:
-
Prepare a stock solution of this compound in anhydrous acetonitrile (B52724) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of 0.1 mg/mL with the initial mobile phase.
2. HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm) is commonly used.[7]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute all compounds, and then return to the initial conditions for re-equilibration. A representative gradient is shown in the table below.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 30 - 40 °C
-
Injection Volume: 1 - 5 µL
-
UV Detection: Monitor at 260 nm.
Representative HPLC Gradient:
| Time (min) | % Mobile Phase B |
| 0.0 | 40 |
| 10.0 | 95 |
| 12.0 | 95 |
| 12.1 | 40 |
| 15.0 | 40 |
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Range: m/z 200-1200
-
Data Acquisition: Full scan mode for impurity profiling. Fragmentation data (MS/MS) can be acquired for structural elucidation of unknown impurities.[8]
Conclusion: A Complementary Approach
Both ³¹P NMR and HPLC-MS are powerful techniques for assessing the purity of this compound. ³¹P NMR offers a direct and accurate method for quantifying phosphorus-containing species, making it an ideal choice for determining the absolute purity of the active phosphonamidite. HPLC-MS, with its superior separation power and ability to detect a wider range of impurities, provides a more comprehensive impurity profile. For rigorous quality control, a complementary approach utilizing both techniques is recommended to ensure the highest quality of phosphonamidite reagents for oligonucleotide synthesis.
References
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. lcms.cz [lcms.cz]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Thermal Stability of DNA Duplexes with Methylphosphonate Linkages
For researchers, scientists, and professionals in drug development, understanding the thermal stability of modified oligonucleotides is paramount for the rational design of therapeutics and diagnostics. This guide provides an objective comparison of the thermal stability of DNA duplexes containing methylphosphonate (B1257008) linkages against the native phosphodiester backbone, supported by experimental data.
Methylphosphonate linkages, where a non-bridging oxygen in the phosphate (B84403) group is replaced by a methyl group, introduce a neutral backbone into the DNA structure. This modification significantly impacts the thermal stability of the DNA duplex, primarily influenced by the stereochemistry at the phosphorus center.
Performance Comparison: Melting Temperature (Tm)
The thermal stability of a DNA duplex is commonly quantified by its melting temperature (Tm), the temperature at which half of the duplex dissociates into single strands. The following table summarizes experimental data comparing the Tm of DNA duplexes with methylphosphonate linkages to their unmodified phosphodiester counterparts.
| Oligonucleotide Description | Modification Type | Complementary Strand | Melting Temperature (Tm) in °C | Change in Tm (ΔTm) vs. Unmodified |
| 15-mer DNA | Unmodified Phosphodiester | DNA | 60.8 | N/A |
| 15-mer DNA | Racemic (Rp/Sp) Methylphosphonate | DNA | 34.3 | -26.5 |
| DNA Oligo | Alternating Racemic Methylphosphonate/Phosphodiester | DNA | 40.6 | Varies based on control |
| DNA Oligo | Alternating Chirally Pure Rp-Methylphosphonate/Phosphodiester | DNA | 55.1 | Varies based on control |
Key Observations:
-
Racemic Methylphosphonate Linkages: The introduction of racemic (a mixture of Sp and Rp diastereomers) methylphosphonate linkages significantly destabilizes the DNA duplex, as evidenced by a substantial decrease in the melting temperature compared to the unmodified phosphodiester DNA.[1]
-
Stereochemistry is Critical: The stereochemistry at the methylphosphonate center has a profound impact on thermal stability. Chirally pure Rp-methylphosphonate oligonucleotides exhibit significantly higher thermal stability than their racemic counterparts.[1][2][3] In some cases, the stability of duplexes with alternating Rp-methylphosphonate linkages can approach that of unmodified DNA.[1] The Sp diastereomer is generally more destabilizing than the Rp diastereomer.[2][3]
-
Comparison to Other Modifications: In terms of duplex stability, the general trend for modifications to a DNA strand hybridized to a complementary DNA strand is: 2'-O-Methyl RNA > Unmodified DNA > Methylphosphonate DNA > Phosphorothioate DNA.[4]
Experimental Protocols
The following is a representative protocol for determining the melting temperature (Tm) of DNA duplexes, based on common laboratory practices.
UV-Vis Thermal Denaturation (Melting) Studies
-
Sample Preparation:
-
Equimolar solutions of the modified oligonucleotide and its complementary strand are prepared in a suitable buffer (e.g., PIPES buffer with a specific NaCl concentration).
-
The total strand concentration is typically in the range of 2 µM.
-
The mixed solution is placed in a quartz cuvette with a 1-cm path length.
-
-
Instrumentation:
-
A UV-Vis spectrophotometer equipped with a temperature controller is used.
-
-
Data Acquisition:
-
The absorbance of the sample is monitored at 260 nm as the temperature is gradually increased.
-
Heating and cooling cycles are performed at a controlled rate (e.g., 1°C/min) over a temperature range that encompasses the entire melting transition (e.g., 30–90°C).[5]
-
Each sample is typically measured in duplicate to ensure reproducibility.
-
-
Data Analysis:
-
The melting temperature (Tm) is determined from the resulting melting curve (absorbance vs. temperature).
-
The most common method for calculating the Tm is the derivative method, where the Tm corresponds to the temperature at the peak of the first derivative of the melting curve (d(Absorbance)/dT).[5][6]
-
Visualizing the Impact of Modifications on Duplex Stability
The following diagram illustrates the logical relationships between different backbone modifications and their general effect on the thermal stability of a DNA duplex.
Caption: Factors influencing DNA duplex thermal stability.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. Structure of hybrid backbone methylphosphonate DNA heteroduplexes: effect of R and S stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Duplex stabilities of phosphorothioate, methylphosphonate, and RNA analogs of two DNA 14-mers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5′-O-Methylphosphonate nucleic acids—new modified DNAs that increase the Escherichia coli RNase H cleavage rate of hybrid duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Methylphosphonate Oligonucleotides Demonstrate Superior Enzymatic Resistance Compared to Native DNA
For researchers, scientists, and drug development professionals, the stability of oligonucleotides in biological systems is a critical parameter for therapeutic efficacy. This guide provides a comparative analysis of the enzymatic resistance of methylphosphonate (B1257008) (MP) oligonucleotides and native phosphodiester (PO) DNA, supported by experimental data and detailed protocols.
Methylphosphonate oligonucleotides, a modification of the natural DNA backbone, exhibit significantly enhanced resistance to nuclease degradation. This increased stability is a key attribute that makes them attractive candidates for various therapeutic and diagnostic applications. In direct comparisons, native DNA is rapidly degraded by nucleases present in serum and cell extracts, while MP oligonucleotides remain largely intact for extended periods.
Data Presentation: Quantitative Comparison of Oligonucleotide Stability
The following table summarizes the available quantitative data on the stability of native DNA and modified oligonucleotides in biological fluids. It is important to note that the data are compiled from different studies and experimental conditions, which should be taken into consideration when making direct comparisons.
| Oligonucleotide Type | Biological Matrix | Temperature | Half-life / Degradation |
| Native DNA (Phosphodiester) | Human Serum | 37°C | ~30.8 minutes |
| Native DNA (Phosphodiester) | Mouse Spleen Cells | Not Specified | Extensive degradation by 4 hours[1] |
| Methylphosphonate-Phosphodiester Mix | Mouse Spleen Cells | Not Specified | No detectable degradation at 4 hours[1] |
| Methylphosphonate Linkage | Spleen Phosphodiesterase | Not Specified | Total resistance to activity |
Structural Differences and a General Experimental Workflow
To visually represent the key structural difference and the experimental approach to determining nuclease resistance, the following diagrams are provided.
Experimental Protocols: Nuclease Degradation Assay
The following is a representative protocol for assessing the stability of oligonucleotides in a biological matrix such as human serum.
1. Materials:
-
Oligonucleotides (native DNA and methylphosphonate-modified)
-
Human Serum (or other nuclease source like cell lysate)
-
Phosphate-Buffered Saline (PBS), nuclease-free
-
Quenching/Loading Buffer (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 7M urea)
-
TBE Buffer (Tris-borate-EDTA)
-
Staining agent (e.g., SYBR Gold) or appropriate imaging system for labeled oligonucleotides
2. Procedure:
-
Oligonucleotide Preparation: Dissolve oligonucleotides in nuclease-free water or PBS to a final concentration of 20 µM.
-
Reaction Setup:
-
In separate microcentrifuge tubes, combine 10 µL of the oligonucleotide solution with 10 µL of human serum (or a specified dilution in PBS).
-
Prepare a control reaction with 10 µL of oligonucleotide and 10 µL of PBS to monitor for degradation independent of serum nucleases.
-
-
Incubation: Incubate all tubes at 37°C.
-
Time Points: At designated time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), remove an aliquot from each reaction tube.
-
Quenching: Immediately mix the aliquot with an equal volume of quenching/loading buffer and place on ice. This will stop the enzymatic degradation.
-
Denaturing PAGE:
-
Heat the quenched samples at 95°C for 5 minutes to denature the oligonucleotides.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel in TBE buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Visualization and Quantification:
-
Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) and visualize using a gel documentation system.
-
If using radiolabeled oligonucleotides, expose the gel to a phosphor screen and image.
-
Quantify the intensity of the band corresponding to the full-length, intact oligonucleotide at each time point. The percentage of intact oligonucleotide can be calculated relative to the 0-minute time point.
-
Conclusion
The replacement of the native phosphodiester linkage with a methylphosphonate linkage confers a dramatic increase in resistance to enzymatic degradation by nucleases. This enhanced stability is a crucial advantage for the development of oligonucleotide-based therapeutics, as it can lead to a longer in vivo half-life, reduced dosing frequency, and improved overall efficacy. The experimental data and protocols provided in this guide offer a framework for the objective comparison and evaluation of these important oligonucleotide modifications.
References
A Comparative Guide to Assessing the Purity of Crude Oligonucleotides Synthesized with Methyl Phosphonamidites
For Researchers, Scientists, and Drug Development Professionals
The synthesis of oligonucleotides using methyl phosphonamidites introduces a unique set of challenges for purity assessment, primarily due to the formation of diastereomers at each methylphosphonate (B1257008) linkage. This guide provides a comparative overview of key analytical techniques for characterizing crude methylphosphonate oligonucleotides, offering insights into their strengths and limitations in resolving common impurities. Detailed experimental protocols and data interpretation strategies are presented to aid in the selection of the most appropriate analytical workflow.
Introduction to Methylphosphonate Oligonucleotides and Their Impurities
Methylphosphonate oligonucleotides, where a non-bridging oxygen in the phosphate (B84403) backbone is replaced by a methyl group, offer advantages such as increased nuclease resistance and enhanced cellular uptake. However, the phosphorus center becomes chiral, leading to a mixture of 2^n diastereomers, where 'n' is the number of methylphosphonate linkages.[1] Beyond the diastereomeric complexity, crude synthetic oligonucleotides contain a range of process-related impurities that must be identified and quantified.
Common Impurities in Crude Oligonucleotide Synthesis:
-
Failure Sequences (n-1, n-2, etc.): Truncated sequences resulting from incomplete coupling reactions during synthesis.
-
Deletion Sequences: Oligonucleotides missing an internal nucleotide.
-
Diastereomers: Stereoisomers at the chiral methylphosphonate phosphorus center.
-
Phosphodiester Adducts: Resulting from incomplete methylation or oxidation with residual water.
-
Depurination/Depyrimidination Products: Loss of a nucleobase.
-
Modified Oligonucleotides: Adducts from capping reagents or other synthesis chemicals.
Comparative Analysis of Purity Assessment Techniques
The selection of an analytical technique for purity assessment depends on the specific information required, such as the need for diastereomeric separation, absolute quantification, or high-throughput screening. The following table summarizes the performance of common analytical methods for crude methylphosphonate oligonucleotides.
| Analytical Technique | Resolution of Failure Sequences | Resolution of Diastereomers | Throughput | Quantitative Accuracy | Mass Confirmation |
| Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) | Excellent | Partial to Good | Medium | Good | No (unless coupled to MS) |
| Ultra-Performance Liquid Chromatography (UPLC-MS) | Excellent | Good to Excellent | High | Excellent | Yes |
| Capillary Electrophoresis (CE) | Excellent | Excellent (with chiral selectors) | High | Good | No (unless coupled to MS) |
| 31P Nuclear Magnetic Resonance (NMR) | Poor | Partial | Low | Excellent (for total phosphorus content) | No |
Experimental Workflows and Protocols
A comprehensive assessment of crude methylphosphonate oligonucleotide purity often requires a multi-faceted approach. The following diagram illustrates a typical workflow.
Caption: A typical workflow for the comprehensive purity assessment of crude methylphosphonate oligonucleotides.
Experimental Protocols
This method is highly effective for separating failure sequences and provides mass confirmation of the full-length product and impurities.
-
Instrumentation:
-
Waters ACQUITY UPLC System or equivalent
-
Waters Q-Tof Premier Mass Spectrometer or equivalent
-
-
Column:
-
ACQUITY UPLC OST C18, 1.7 µm, 2.1 x 50 mm
-
-
Mobile Phases:
-
Mobile Phase A: 15 mM Triethylamine (TEA) and 400 mM Hexafluoroisopropanol (HFIP) in water
-
Mobile Phase B: 50% Mobile Phase A, 50% Methanol
-
-
Gradient:
-
A linear gradient optimized for the specific oligonucleotide length, for example, 38% to 48% B over 10 minutes.
-
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 60 °C
-
Detection:
-
UV: 260 nm
-
MS: Negative ion mode, scan range m/z 500-2000
-
-
Sample Preparation:
-
Dissolve the crude oligonucleotide in nuclease-free water to a concentration of approximately 10 µM.
-
CE is a powerful technique for resolving the diastereomers of methylphosphonate oligonucleotides.[2] The use of a chiral selector in the running buffer is essential.
-
Instrumentation:
-
Agilent 7100 Capillary Electrophoresis system or equivalent
-
-
Capillary:
-
Fused-silica capillary, 50 µm i.d., effective length 20 cm
-
-
Background Electrolyte (BGE):
-
100 mM Tris-borate, 2 mM EDTA, 7 M urea, pH 8.3, containing a chiral selector (e.g., a cyclodextrin (B1172386) derivative). The type and concentration of the chiral selector need to be optimized for the specific oligonucleotide.
-
-
Voltage: 15-20 kV
-
Temperature: 25 °C
-
Injection: Electrokinetic injection at 5 kV for 5 seconds.
-
Detection: UV at 260 nm
-
Sample Preparation:
-
Dissolve the crude oligonucleotide in the BGE to a concentration of approximately 10 µM.
-
31P NMR is a valuable tool for assessing the overall integrity of the phosphodiester and methylphosphonate backbone and for quantifying phosphorus-containing impurities.[3][4]
-
Instrumentation:
-
Bruker Avance III 400 MHz NMR spectrometer or equivalent, equipped with a phosphorus probe.
-
-
Solvent:
-
D2O
-
-
Parameters:
-
Proton-decoupled 31P NMR spectrum acquisition.
-
A sufficient relaxation delay (e.g., 5 x T1) should be used for quantitative analysis.
-
-
Internal Standard:
-
A certified reference standard of known concentration (e.g., triphenyl phosphate) can be used for absolute quantification.
-
-
Sample Preparation:
-
Dissolve a known amount of the crude oligonucleotide in D2O with the internal standard.
-
Logical Framework for Method Selection
The choice of analytical technique should be guided by the specific questions being asked about the crude oligonucleotide sample.
Caption: A decision tree to guide the selection of appropriate analytical methods for purity assessment.
Conclusion
The purity assessment of crude oligonucleotides synthesized with methyl phosphonamidites requires a comprehensive analytical strategy. While IP-RP-HPLC and UPLC are powerful tools for resolving failure sequences, capillary electrophoresis with chiral selectors is often necessary for the critical separation of diastereomers. The coupling of liquid chromatography to mass spectrometry is invaluable for the definitive identification of impurities. 31P NMR provides complementary information on the integrity of the phosphate/methylphosphonate backbone. By employing a combination of these techniques, researchers and drug developers can obtain a thorough understanding of the purity profile of their crude methylphosphonate oligonucleotides, ensuring the quality and reliability of these important molecules for research and therapeutic applications.
References
- 1. US5420265A - Separation of phosphorothioate oligonucleotides by capillary gel electrophoresis - Google Patents [patents.google.com]
- 2. Influence of oligonucleotides structures for separation of diastereomers by capillary electrophoresis method using polyvinylpyrrolidone 1,300,000 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis [mdpi.com]
A Comparative Guide to Phosphoramidite Activators for Methyl Phosphonamidite Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of oligonucleotides containing methyl phosphonate (B1237965) linkages presents unique challenges due to the altered reactivity of the methyl phosphonamidite monomers compared to standard cyanoethyl phosphoramidites. The choice of activator is a critical parameter that significantly influences the coupling efficiency, reaction time, and the purity of the final product. This guide provides an objective comparison of commonly used phosphoramidite (B1245037) activators—5-Ethylthio-1H-tetrazole (ETT), 4,5-Dicyanoimidazole (DCI), and 5-Benzylthio-1H-tetrazole (BTT)—for their application in methyl phosphonamidite chemistry, supported by established chemical principles and data from related oligonucleotide syntheses.
Activator Properties and Performance Comparison
While direct comparative studies on the coupling efficiency of these activators with methyl phosphonamidites are not extensively available in peer-reviewed literature, their performance can be inferred from their known chemical properties and their efficacy with other sterically demanding phosphoramidites, such as those used in RNA synthesis. The key differentiating factors are acidity (pKa) and nucleophilicity, which govern the mechanism and rate of the activation and coupling steps.
| Activator | Chemical Structure | pKa | Solubility in Acetonitrile (B52724) | Key Characteristics & Recommendations |
| 5-Ethylthio-1H-tetrazole (ETT) | C₃H₆N₄S | 4.28[1] | ~0.75 M[2] | A more acidic and potent activator than 1H-tetrazole, often recommended for general-purpose synthesis and for moderately hindered monomers.[2] |
| 4,5-Dicyanoimidazole (DCI) | C₅HN₄ | 5.2[3] | ~1.2 M[1] | Less acidic but more nucleophilic than tetrazole derivatives.[2] Its lower acidity minimizes the risk of premature detritylation of the monomer, making it ideal for the synthesis of long oligonucleotides and for larger-scale syntheses.[2] |
| 5-Benzylthio-1H-tetrazole (BTT) | C₈H₈N₄S | 4.08[1] | ~0.33 M[1] | A highly acidic and powerful activator, demonstrated to be very effective for sterically hindered phosphoramidites, enabling shorter coupling times.[1][2] It is a preferred activator for RNA synthesis.[2] |
Experimental Protocols
The following are generalized protocols for the solid-phase synthesis of oligonucleotides containing methyl phosphonate linkages on a standard automated DNA/RNA synthesizer. It is recommended to optimize coupling times for specific sequences and synthesizer configurations.
Monomer Preparation:
-
Standard Nucleosides (dA, dG, dT): Dissolve methyl phosphonamidites in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer.
-
Deoxycytidine (dC): It is highly recommended to use acetyl-protected dC (Ac-dC) methyl phosphonamidite to prevent modification of the dC base during the specialized deprotection steps.[4]
-
Solubility: Note that some methyl phosphonamidites, particularly dG, may have lower solubility in acetonitrile. Anhydrous tetrahydrofuran (B95107) (THF) can be used as an alternative solvent in such cases.[4]
Automated Synthesis Cycle:
-
Deblocking: Standard detritylation using 3% trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).
-
Coupling: This is the critical step where the choice of activator and coupling time is paramount.
-
Activator Solution: Prepare the activator solution in anhydrous acetonitrile at the recommended concentration (typically 0.25 M for ETT and BTT, and can be higher for DCI).[2]
-
Recommended Coupling Times (for 1 µmol scale):
-
ETT: 5-7 minutes.
-
DCI: 6-8 minutes. While potentially slower, it offers a wider safety margin against side reactions.
-
BTT: 4-6 minutes. Its high reactivity may allow for shorter coupling times.
-
-
-
Capping: Standard capping with acetic anhydride (B1165640) and N-methylimidazole to block unreacted 5'-hydroxyl groups.
-
Oxidation: Standard oxidation with an iodine solution to convert the phosphite (B83602) triester to a stable phosphate (B84403) triester.
Cleavage and Deprotection:
Methyl phosphonate linkages are more susceptible to degradation under standard basic conditions. A specialized "one-pot" procedure is recommended to ensure the integrity of the oligonucleotide backbone.[4]
-
Transfer the solid support to a sealed vial.
-
Add a solution of acetonitrile/ethanol/ammonium hydroxide (B78521) (45:45:10 v/v/v) and let it stand at room temperature for 30 minutes.[4]
-
Add ethylenediamine (B42938) to the vial and allow the reaction to proceed at room temperature for 6 hours.[4]
-
Quench and purify the oligonucleotide using standard desalting or HPLC procedures.
Visualizing the Chemistry and Logic
Phosphoramidite Coupling Cycle
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Activator Selection Workflow
Caption: Decision tree for selecting an appropriate activator.
Concluding Remarks
The selection of an appropriate activator is a key determinant for the successful synthesis of methyl phosphonate oligonucleotides.
-
BTT is likely the most potent activator, suitable for overcoming the potential steric hindrance of methyl phosphonamidites and achieving the shortest coupling times.
-
ETT offers a balanced profile of reactivity and is a reliable choice for routine synthesis of short to medium-length sequences.
-
DCI is the recommended activator for the synthesis of long methyl phosphonate oligonucleotides or for larger-scale production where minimizing side reactions, such as detritylation of the monomer in solution, is critical for achieving high purity of the final product.
Researchers should consider the specific requirements of their synthesis—sequence length, scale, and the potential for steric hindrance—when selecting an activator. The provided protocols and decision logic serve as a starting point for the development of optimized synthesis strategies for these important therapeutic and research molecules.
References
evaluating the performance of different solid supports for methylphosphonate synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of methylphosphonate (B1257008) oligonucleotides, the choice of solid support is a critical determinant of yield, purity, and overall efficiency. This guide provides an objective comparison of the most common solid supports, Controlled Pore Glass (CPG) and Polystyrene (PS), with supporting experimental data and detailed protocols to inform your selection process.
Methylphosphonate oligonucleotides, with their unique charge-neutral backbone, offer significant potential in therapeutic applications. The solid-phase synthesis of these molecules relies on a robust support material that can withstand the rigors of the chemical cycles while enabling efficient reactions. This guide evaluates the performance of CPG and polystyrene supports based on key metrics: loading capacity, synthesis efficiency, and the purity of the final product.
Performance Comparison of Solid Supports
The selection of a solid support for methylphosphonate synthesis is a trade-off between the well-established reliability of CPG and the high-loading capacity and hydrophobicity of polystyrene. While both are viable options, their performance characteristics differ, as summarized in the tables below.
Table 1: Comparison of Key Performance Parameters for CPG and Polystyrene Supports
| Parameter | Controlled Pore Glass (CPG) | Polystyrene (PS) | Key Considerations |
| Loading Capacity | Standard: 20-40 µmol/gHigh-Loading: up to ~114 µmol/g[1] | Up to 350 µmol/g (for short oligonucleotides)[2] | Polystyrene generally offers significantly higher loading, which can be advantageous for large-scale synthesis. |
| Synthesis Efficiency | Good, but can be lower than PS, especially with stringent conditions.[3] | Excellent, often higher coupling efficiency due to its hydrophobic nature.[3] | The anhydrous environment of polystyrene can lead to more efficient coupling reactions. |
| Final Yield | Generally lower than polystyrene for equivalent scales due to lower initial loading. | Higher potential yield due to higher loading capacity. | Final yield is a function of both loading and coupling efficiency. |
| Product Purity | Generally good, but can be susceptible to (n-1) shortmer formation.[3] | Can produce higher purity oligonucleotides with fewer side reactions.[3] | The inert nature of polystyrene minimizes extraneous reactions off the support. |
| Mechanical Stability | Rigid and non-swelling.[2] | Can swell in organic solvents, which needs to be accounted for in reactor design.[4] | CPG's rigidity is an advantage in packed-bed reactors. |
| Chemical Compatibility | Can be sensitive to certain reagents, leading to silica (B1680970) leaching.[4] | More resistant to a wider range of chemical reagents.[5] | Polystyrene's chemical inertness is a significant advantage. |
Table 2: Quantitative Performance Data from a Comparative Study of a 21-mer Oligonucleotide Synthesis[3]
| Metric | Polystyrene (40-nanomole) | CPG (0.2-µmole) |
| Average Trityl Yield | 99.5% | 97.1% |
| Crude Product Purity (CE) | 71% | 54% |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for successful methylphosphonate synthesis. The following sections provide a general overview of the key steps.
I. Solid-Phase Synthesis Cycle for Methylphosphonate Oligonucleotides
The synthesis of methylphosphonate oligonucleotides follows a cyclical process of deblocking, coupling, capping, and oxidation.
1. Deblocking (Detritylation):
-
Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).
-
Procedure: The 5'-O-Dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the acidic solution. The support is then washed thoroughly with an anhydrous solvent like acetonitrile (B52724) to remove the acid and the liberated trityl cation.
2. Coupling:
-
Reagents:
-
Nucleoside methylphosphonamidite monomer (e.g., 0.1 M in anhydrous acetonitrile).
-
Activator (e.g., 0.45 M Tetrazole or 5-Ethylthiotetrazole in anhydrous acetonitrile).
-
-
Procedure: The methylphosphonamidite monomer and activator are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate that couples with the free 5'-hydroxyl group of the growing oligonucleotide chain. Coupling times are typically 5-15 minutes.[6]
3. Capping:
-
Reagents:
-
Cap A: Acetic Anhydride in Tetrahydrofuran (THF)/Pyridine.
-
Cap B: 16% N-Methylimidazole in THF.
-
-
Procedure: To prevent the formation of deletion sequences, any unreacted 5'-hydroxyl groups are acetylated (capped). This is achieved by treating the support with a mixture of Cap A and Cap B.
4. Oxidation:
-
Reagent: 0.02 M Iodine in THF/Water/Pyridine.
-
Procedure: The newly formed P(III) methylphosphonite triester linkage is oxidized to the stable P(V) methylphosphonate linkage using the iodine solution.
This four-step cycle is repeated for each subsequent monomer addition until the desired oligonucleotide sequence is assembled.
II. Cleavage and Deprotection Protocols
The final steps involve cleaving the synthesized oligonucleotide from the solid support and removing the protecting groups from the nucleobases and the phosphate (B84403) backbone. The conditions for these steps are critical for methylphosphonate oligonucleotides due to the base-lability of the methylphosphonate linkage.
A. Cleavage and Deprotection from CPG Support:
-
Reagents:
-
For base-labile methylphosphonates: A mixture of concentrated aqueous ammonium (B1175870) hydroxide (B78521) (28% NH3 in H2O)/ethanol (B145695)/acetonitrile (10/45/45, v/v/v) followed by treatment with ethylenediamine (B42938).[7]
-
Alternatively, for less sensitive sequences: Concentrated ammonium hydroxide.
-
-
Procedure (Two-step):
-
Transfer the CPG support from the synthesis column to a sealed vial.
-
Add the ammonium hydroxide/ethanol/acetonitrile mixture and agitate for 30 minutes at room temperature.[7]
-
Add ethylenediamine and continue to agitate for 5 hours at room temperature.[7]
-
The supernatant containing the cleaved and deprotected oligonucleotide is removed, and the support is washed. The combined solutions are then purified.
-
B. Cleavage and Deprotection from Polystyrene Support:
-
Procedure:
-
Transfer the polystyrene support to a sealed vial.
-
Add a solution of ethylenediamine in ethanol and incubate at room temperature. This single step effectively cleaves the oligonucleotide from the support and removes the base-protecting groups while minimizing hydrolysis of the methylphosphonate linkages.[8][9]
-
The supernatant is collected, and the support is washed. The combined solutions are then processed for purification.
-
A novel one-pot deprotection procedure has also been developed, which involves a brief treatment with dilute ammonia (B1221849) followed by the addition of ethylenediamine, reportedly improving yields by as much as 250% compared to traditional two-step methods.[10]
Visualizing the Synthesis Workflow
To further clarify the experimental process, the following diagrams illustrate the key workflows in methylphosphonate synthesis.
Caption: The cyclical nature of solid-phase methylphosphonate synthesis.
Caption: Post-synthesis processing of methylphosphonate oligonucleotides.
Conclusion
The choice between CPG and polystyrene solid supports for methylphosphonate synthesis depends on the specific requirements of the application. Polystyrene often demonstrates superior performance in terms of loading capacity, coupling efficiency, and final product purity, making it an attractive option for achieving higher yields of high-quality material. However, its tendency to swell in organic solvents must be considered. CPG remains a reliable and widely used support, particularly valued for its mechanical stability. The detailed protocols and comparative data presented in this guide are intended to provide researchers with the necessary information to make an informed decision and optimize their methylphosphonate synthesis workflows.
References
- 1. primetech.co.jp [primetech.co.jp]
- 2. biotage.com [biotage.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. glenresearch.com [glenresearch.com]
- 5. RePORT ⟩ RePORTER [reporter.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. Chemical synthesis of RNA with site-specific methylphosphonate modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of oligodeoxyribonucleoside methylphosphonates on a polystyrene support - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of oligodeoxyribonucleoside methylphosphonates on a polystyrene support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 5'-DMTr-dA(Bz)-Methyl Phosphonamidite: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of 5'-DMTr-dA(Bz)-Methyl phosphonamidite, a nucleoside phosphonamidite commonly used in oligonucleotide synthesis.[1][2][3][4][5] Adherence to these procedures is vital to ensure a safe laboratory environment and compliance with hazardous waste regulations.
Chemical and Safety Data Overview
While a specific Safety Data Sheet (SDS) was not located, the following table summarizes key information about this compound based on available data. This information should inform handling and disposal procedures.
| Property | Value | Significance for Disposal |
| Chemical Name | This compound | Proper identification for waste labeling and manifesting. |
| Molecular Formula | C45H51N6O6P | Indicates the presence of organic, nitrogenous, and phosphorus-containing components, which can have environmental impacts if not disposed of correctly. |
| Appearance | Solid | Solid waste will require different containment than liquid waste. |
| Storage Condition | -20°C | Indicates potential for degradation at ambient temperatures, which may alter its hazardous characteristics. Expired reagents require disposal.[1][2] |
| Chemical Class | Nucleoside Phosphoramidite | This class of compounds is known to be sensitive to moisture and air, and may be reactive. Disposal should be handled by trained personnel.[6] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the recommended steps for the safe disposal of this compound. This procedure is based on general guidelines for hazardous chemical waste disposal and should be adapted to comply with your institution's specific policies and local regulations.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Designated hazardous waste container (solid waste).
-
Hazardous waste labels.
-
Spill containment materials (e.g., absorbent pads).
Procedure:
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes expired or unused reagent, contaminated labware (e.g., weighing boats, spatulas), and grossly contaminated PPE.
-
Segregate this waste from non-hazardous waste and other incompatible chemical waste streams. Never mix phosphonamidite waste with aqueous waste or acidic solutions.
-
-
Solid Waste Disposal:
-
Unused/Expired Reagent: Place the original, tightly sealed container of this compound into a designated solid hazardous waste container.
-
Contaminated Labware: Collect all disposables (e.g., pipette tips, weighing paper) contaminated with the phosphonamidite in a clearly labeled, sealed plastic bag. Place this bag into the solid hazardous waste container.
-
-
Liquid Waste Disposal (in case of spills):
-
In the event of a spill, contain the material using an appropriate absorbent from a chemical spill kit.
-
Carefully collect the absorbent material and any contaminated debris.
-
Place all collected materials into a designated solid hazardous waste container.
-
-
Container Labeling:
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
Ensure the storage area is secure and away from sources of ignition, moisture, and incompatible materials.
-
-
Waste Pickup and Disposal:
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 5�-DMTr-dA(Bz)-Methyl phosphonamidite, 114079-05-9 | BroadPharm [broadpharm.com]
- 2. alfa-chemclinix.com [alfa-chemclinix.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 5'-DMTr-dA(Bz)-Methyl phosphonamidite | CymitQuimica [cymitquimica.com]
- 5. 5'-DMTr-3'dA(Bz)-methyl phosphonamidite - Immunomart [immunomart.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. nswai.org [nswai.org]
- 9. uthsc.edu [uthsc.edu]
- 10. Household Hazardous Materials | Department of Natural Resources [iowadnr.gov]
Essential Safety and Operational Guide for 5'-DMTr-dA(Bz)-Methyl Phosphonamidite
This guide provides immediate and essential safety, handling, and disposal information for 5'-DMTr-dA(Bz)-Methyl phosphonamidite, a key reagent in oligonucleotide synthesis. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure risks and ensuring proper disposal of hazardous materials.
Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes and airborne particles of the phosphonamidite, which can cause serious eye irritation[1]. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Consider double-gloving. | Prevents skin contact. Phosphoramidites may be harmful if they come into contact with the skin[2]. Regular glove changes are recommended. |
| Body Protection | A lab coat or chemical-resistant apron worn over personal clothing. | Protects against incidental skin contact and contamination of personal clothing[2][3]. |
| Respiratory Protection | Use in a well-ventilated area such as a chemical fume hood. If weighing or transferring powder outside of a hood, a NIOSH-approved respirator for dusts may be necessary. | Avoid inhalation of dust or aerosols of the compound[2][3]. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Storage
-
Temperature: Store at -20°C for long-term stability[4].
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and oxidation[3].
-
Container: Keep the container tightly closed and in a dry, well-ventilated place[3].
Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the work area in a designated chemical fume hood.
-
Equilibration: Allow the vial of the phosphonamidite to warm to room temperature before opening to prevent condensation of moisture, which can degrade the product.
-
Weighing and Dissolving:
-
Perform all weighing and solution preparation within a chemical fume hood.
-
Handle the solid powder carefully to avoid creating dust.
-
When preparing solutions, typically in anhydrous acetonitrile, add the solvent to the solid slowly to avoid splashing.
-
-
Post-Handling:
-
After handling, tightly reseal the container under an inert atmosphere.
-
Thoroughly wash hands and any potentially exposed skin with soap and water.
-
Decontaminate all surfaces and equipment used.
-
Disposal Plan
The disposal of this compound and associated waste must be conducted in accordance with all federal, state, and local regulations for hazardous chemical waste.
Waste Segregation
-
Solid Waste: Collect unused or expired this compound powder in a clearly labeled hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with the phosphonamidite, such as gloves, weighing papers, and pipette tips, should be collected in a separate, labeled hazardous waste container for solids.
-
Liquid Waste: Solutions containing the phosphonamidite and any rinsates from cleaning contaminated glassware should be collected in a labeled hazardous liquid waste container. Do not dispose of this waste down the drain.
Disposal Procedure
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".
-
Storage of Waste: Store waste containers in a designated, secure area away from incompatible materials.
-
Waste Pickup: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action must be taken.
| Emergency Scenario | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation develops[2][3]. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[2][3]. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[2][3]. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention[2]. |
| Small Spill | Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable decontaminating solution. |
| Large Spill | Evacuate the area immediately. Alert your institution's emergency response team. Prevent entry to the contaminated area. |
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.
References
- 1. Thermo Scientific Chemicals N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-fluoro-2'-deoxyadenosine-3'-(2-cyanoethyl diisopropylphosphoramidite), 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
